ALR-6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
6621-92-7 |
|---|---|
分子式 |
C18H14O5 |
分子量 |
310.3 g/mol |
IUPAC名 |
(3Z)-3-[(2,4-dihydroxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
InChI |
InChI=1S/C18H14O5/c1-22-15-6-3-11(4-7-15)17-9-13(18(21)23-17)8-12-2-5-14(19)10-16(12)20/h2-10,19-20H,1H3/b13-8- |
InChIキー |
ZOHPXEDJWXZOLY-JYRVWZFOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=C(C=C(C=C3)O)O)/C(=O)O2 |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)O)O)C(=O)O2 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of ALR-6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the core mechanism of action of the compound ALR-6, a novel anti-inflammatory agent. This document provides a comprehensive overview of its molecular target, the associated signaling pathway, quantitative efficacy data for analogous compounds, and detailed experimental protocols for its characterization.
Executive Summary
This compound is a potent antagonist of the 5-lipoxygenase-activating protein (FLAP), a key regulator in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By binding to FLAP, this compound effectively inhibits the production of all downstream leukotrienes, thereby exerting its anti-inflammatory effects. This guide will delve into the specifics of this mechanism, providing the necessary technical details for a thorough understanding of this compound's function.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral membrane protein located in the nuclear envelope. In response to cellular stimuli, the enzyme 5-lipoxygenase (5-LOX) translocates from the cytosol to the nuclear membrane, where it complexes with FLAP. FLAP's crucial role is to bind arachidonic acid and facilitate its transfer to 5-LOX. This transfer is the rate-limiting step for the subsequent synthesis of leukotrienes.
This compound acts as a direct antagonist of FLAP. Its mechanism of action involves binding to a specific site on the FLAP protein, which allosterically prevents the binding and transfer of arachidonic acid to 5-LOX. Consequently, despite the translocation of 5-LOX to the nuclear membrane, the enzyme remains inactive due to the lack of substrate presentation by FLAP. This inhibitory action effectively shuts down the entire leukotriene biosynthetic pathway, leading to a broad-spectrum reduction in both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).
The 5-Lipoxygenase Signaling Pathway and Point of this compound Intervention
The biosynthesis of leukotrienes is a well-defined signaling cascade initiated by the release of arachidonic acid from the cell membrane. The following diagram illustrates this pathway and the specific point of intervention for this compound.
Quantitative Data: Comparative Efficacy of FLAP Inhibitors
While specific quantitative data for this compound is detailed in the primary literature (Cerchia C et al., Eur J Med Chem. 2023 Nov 8;263:115932), the following table summarizes the inhibitory potency (IC50 values) of several well-characterized FLAP inhibitors to provide a comparative context for the efficacy of this class of compounds.
| Compound Name | Assay Type | Target Species | IC50 (nM) |
| MK-886 | FLAP Binding | Human | 30 |
| Leukotriene Biosynthesis (Intact Leukocytes) | Human | 3 | |
| Quiflapon (MK-591) | FLAP Binding | Human | 1.6 |
| Leukotriene Biosynthesis (Intact PMNLs) | Human | 3.1 | |
| Fiboflapon (AM-803) | FLAP Binding | Human | 2.9 |
| LTB4 Inhibition (Human Whole Blood) | Human | 76 | |
| Atuliflapon | FLAP Binding | Human | 6.3 |
| LTB4 Production (Human Whole Blood) | Human | 2.0 | |
| BI 665915 | FLAP Binding | Human | 1.7 |
| FLAP Functional (Human Whole Blood) | Human | 45 |
Experimental Protocols
The characterization of FLAP inhibitors like this compound involves a series of in vitro and cell-based assays to determine their binding affinity, functional inhibition of the leukotriene pathway, and cellular potency. Below are detailed methodologies for key experiments.
FLAP Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a test compound to the FLAP protein.
Methodology:
-
Membrane Preparation: Prepare membranes from cells endogenously expressing FLAP (e.g., human neutrophils) or from cell lines engineered to overexpress the human FLAP protein.
-
Radioligand Binding: Incubate the prepared membranes with a known radiolabeled FLAP inhibitor (e.g., [3H]MK-886) and a range of concentrations of the test compound (e.g., this compound).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand to calculate the IC50 value.
Cellular Leukotriene Biosynthesis Assay
Objective: To assess the functional inhibition of the 5-LOX pathway in a cellular context.
Methodology:
-
Cell Culture: Use a suitable cell type that produces leukotrienes upon stimulation, such as human polymorphonuclear leukocytes (PMNLs) or monocytes.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound).
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to initiate the synthesis of leukotrienes.
-
Termination: Stop the reaction after a defined incubation period.
-
Quantification: Quantify the amount of a specific leukotriene (e.g., LTB4) in the cell supernatant using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces leukotriene production by 50%.
Human Whole Blood Assay
Objective: To evaluate the potency of a FLAP inhibitor in a more physiologically relevant ex vivo setting, accounting for plasma protein binding and cellular uptake.
Methodology:
-
Blood Collection: Collect fresh human blood from healthy volunteers into tubes containing an anticoagulant.
-
Incubation: Incubate aliquots of the whole blood with the test compound (e.g., this compound) at various concentrations.
-
Stimulation: Stimulate the blood with a calcium ionophore to induce leukotriene synthesis.
-
Quantification: Measure the amount of a specific leukotriene (e.g., LTB4) in the plasma using ELISA or LC-MS.
-
Data Analysis: Determine the IC50 value as the concentration of the inhibitor that reduces leukotriene production by 50% in the whole blood matrix.
The following diagram outlines the general experimental workflow for characterizing a FLAP inhibitor like this compound.
Conclusion
This compound is a promising anti-inflammatory compound that functions as a potent antagonist of the 5-lipoxygenase-activating protein. Its mechanism of action, involving the direct inhibition of FLAP and the subsequent shutdown of the leukotriene biosynthetic pathway, provides a targeted approach to mitigating inflammation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this compound and other compounds in its class.
The Discovery and Synthesis of ALR-6 and Other FLAP Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of 5-Lipoxygenase-Activating Protein (FLAP) antagonists, with a specific focus on the novel inhibitor candidate, ALR-6. FLAP is a critical protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] Inhibiting FLAP presents a promising therapeutic strategy by blocking the production of all downstream leukotrienes.[1]
The FLAP Signaling Pathway in Leukotriene Biosynthesis
The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane. 5-Lipoxygenase (5-LOX), the key enzyme in this pathway, requires FLAP to access its substrate. FLAP, an integral membrane protein, binds arachidonic acid and facilitates its transfer to 5-LOX.[2] This initial step leads to the production of leukotriene A4 (LTA4), which is subsequently converted to other pro-inflammatory leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). FLAP inhibitors exert their effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-LOX and halting the entire leukotriene biosynthetic cascade.[2]
Caption: The FLAP signaling pathway in leukotriene biosynthesis and the point of inhibition by FLAP antagonists.
A General Workflow for FLAP Antagonist Discovery
The discovery of novel FLAP antagonists typically follows a structured workflow that begins with identifying potential candidates and progresses through a series of in vitro and in vivo evaluations to select a lead compound for further development.
Caption: A generalized workflow for the discovery and preclinical development of FLAP antagonists.
Quantitative Data of Representative FLAP Inhibitors
The potency of FLAP inhibitors is typically evaluated using in vitro binding assays and cellular assays that measure the inhibition of leukotriene biosynthesis. The half-maximal inhibitory concentration (IC50) is a common metric for comparing the efficacy of these compounds.
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| MK-886 (L-663,536) | FLAP Binding | 30 | [3] |
| Leukotriene Biosynthesis (intact leukocytes) | 3 | [3] | |
| Leukotriene Biosynthesis (human whole blood) | 1100 | [3] | |
| This compound | FLAP Inhibition (potential) | Not yet quantified | [4] |
| ALR-27 | FLAP Inhibition (potential) | Not yet quantified | [4] |
| AZD6642 | Not specified | Not specified | [5] |
| BAY X 1005 | Not specified | Not specified | [6] |
Key Experimental Protocols
FLAP Binding Assay
Objective: To determine the binding affinity of a test compound to the FLAP protein.
Methodology:
-
Membrane Preparation: Prepare membranes from cells endogenously expressing or engineered to overexpress FLAP, such as human neutrophils or specific cell lines.
-
Radioligand Binding: Incubate the prepared membranes with a known radiolabeled FLAP inhibitor (e.g., [3H]MK-886) in the presence of varying concentrations of the test compound.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, which is the IC50 value.
Cellular Leukotriene Biosynthesis Assay
Objective: To assess the functional inhibition of the 5-lipoxygenase pathway in a cellular context.
Methodology:
-
Cell Culture: Use a suitable cell type that produces leukotrienes, such as human polymorphonuclear leukocytes (PMNLs).
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
Leukotriene Extraction: Stop the reaction and extract the produced leukotrienes (e.g., LTB4) from the cell supernatant.
-
Quantification: Quantify the amount of the specific leukotriene using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the IC50 value as the concentration of the inhibitor that reduces leukotriene production by 50%.
Synthesis of a Representative FLAP Inhibitor: MK-886 (L-663,536)
MK-886 is a well-characterized and potent FLAP inhibitor.[7][8][9] While a detailed, step-by-step protocol for the synthesis of this compound is not yet publicly available, the synthesis of MK-886 serves as a representative example of the chemical strategies employed to create indole-based FLAP antagonists.
Caption: A representative synthetic scheme for the FLAP inhibitor MK-886.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis of chemical compounds should only be performed by qualified professionals in a laboratory setting.
References
- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of [(3) H] and [(2) H6 ]AZD6642, an inhibitor of 5-lipoxygenase activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to ALR-6: A Novel FLAP Antagonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ALR-6, a novel antagonist of the 5-lipoxygenase-activating protein (FLAP). This document is intended for researchers, scientists, and drug development professionals interested in the field of anti-inflammatory therapeutics.
Chemical Identity and Structure
This compound is a small molecule identified as a potent anti-inflammatory agent.[1] Its chemical identity is well-defined by its structural and naming conventions.
Chemical Structure:
The two-dimensional chemical structure of this compound is presented below.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (3Z,5E)-3-(3,4-dihydroxybenzylidene)-5-(4-methoxybenzylidene)furan-2(3H)-one |
| CAS Number | 6621-92-7 |
| Molecular Formula | C₁₈H₁₄O₅ |
| SMILES String | COC1=CC=C(C=C1)C2=C/C(C(O2)=O)=C/C3=C(C=C(C=C3)O)O |
Physicochemical and Pharmacological Properties
The physicochemical and pharmacological properties of this compound are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 310.30 g/mol |
| LogP (Predicted) | 2.6 |
| Solubility | Information not publicly available |
Table 3: Pharmacological Properties of this compound
| Parameter | Value | Source |
| Target | 5-lipoxygenase-activating protein (FLAP) | [1] |
| Mechanism of Action | Antagonist | [1] |
| Biological Activity | Potently inhibits 5-LOX product formation (>80%) in pro-inflammatory M1-MDM. No significant direct inhibition of 5-LOX. | [1] |
| IC₅₀ (FLAP) | Not explicitly stated in the available abstract. The primary publication by Cerchia et al. (2023) should be consulted for this specific value. |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the 5-lipoxygenase (5-LOX) pathway, a critical cascade in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. This compound acts as an antagonist of the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the activation of 5-LOX.[1]
By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the synthesis of all downstream leukotrienes.
Caption: this compound inhibits the FLAP-mediated leukotriene biosynthesis pathway.
Experimental Protocols
The following are generalized experimental protocols representative of the assays used to characterize FLAP inhibitors like this compound. For the specific protocols used for this compound, the primary publication by Cerchia et al. (2023) in the European Journal of Medicinal Chemistry should be consulted.
FLAP Binding Assay (Radioligand Displacement)
This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand from FLAP, thereby determining its binding affinity.
Caption: A generalized workflow for a FLAP radioligand binding assay.
Cellular Leukotriene Biosynthesis Assay
This cell-based assay measures the inhibitory effect of a compound on the production of leukotrienes in whole cells.
Methodology:
-
Cell Culture and Treatment: Human monocyte-derived macrophages (MDMs) or other relevant immune cells are cultured. The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.
-
Extraction: The reaction is stopped, and the cell supernatants are collected. Leukotrienes are extracted using solid-phase extraction.
-
Quantification: The levels of leukotrienes (e.g., LTB₄, LTC₄) are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of this compound that inhibits leukotriene production by 50% (IC₅₀) is calculated.
Summary and Future Directions
This compound is a promising FLAP antagonist with potent anti-inflammatory activity demonstrated by its ability to inhibit the production of pro-inflammatory leukotrienes. Its well-defined chemical structure and mechanism of action make it a valuable tool for further research into FLAP-mediated inflammatory diseases. Future studies should focus on determining its in vivo efficacy, pharmacokinetic profile, and safety to evaluate its full therapeutic potential. The detailed findings from the primary research by Cerchia and colleagues provide a solid foundation for the continued investigation of this compound and related compounds in the development of novel anti-inflammatory drugs.
References
An In-depth Technical Guide to the Biological Target and Pathway of ALR-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALR-6 is a novel small molecule that has been identified as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP). It demonstrates significant anti-inflammatory properties by selectively inhibiting the biosynthesis of leukotrienes, which are key lipid mediators in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action within the 5-lipoxygenase (5-LOX) pathway, and detailed methodologies for its characterization.
Biological Target: 5-Lipoxygenase-Activating Protein (FLAP)
The primary biological target of this compound is the 5-lipoxygenase-activating protein (FLAP) , an integral nuclear membrane protein. FLAP is a crucial component of the 5-LOX pathway, acting as a scaffold and transfer protein that presents arachidonic acid (AA), the substrate, to the 5-lipoxygenase (5-LOX) enzyme for the initiation of leukotriene synthesis. By binding to FLAP, this compound allosterically prevents the association of arachidonic acid with the enzyme, thereby inhibiting the entire downstream cascade of leukotriene production. This targeted action makes this compound a promising candidate for the development of anti-inflammatory therapeutics with a well-defined mechanism of action.
The 5-Lipoxygenase (5-LOX) Signaling Pathway
The 5-LOX pathway is a critical inflammatory cascade responsible for the production of leukotrienes. The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.
Upon cellular stimulation, cytosolic 5-LOX translocates to the nuclear membrane where it complexes with FLAP. FLAP then facilitates the transfer of arachidonic acid to the active site of 5-LOX. The enzyme catalyzes the conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized into either leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability. This compound exerts its anti-inflammatory effect by binding to FLAP, thereby preventing the initial step of arachidonic acid presentation to 5-LOX and halting the production of all downstream leukotrienes.
Quantitative Data
This compound has been shown to be a potent inhibitor of 5-LOX product formation. The following table summarizes the key quantitative data for this compound from the primary literature.
| Parameter | Value | Assay Conditions | Reference |
| Inhibition of 5-LOX product formation | >80% at 10 µM | In pro-inflammatory M1-differentiated human macrophages | Cerchia C et al., 2023 |
| IC50 | Not explicitly reported | Not applicable | Not applicable |
Further studies are required to determine the precise IC50 value of this compound.
Experimental Protocols
The characterization of this compound involves several key in vitro experiments. The detailed methodologies for these experiments are provided below.
Differentiation of Human Peripheral Blood Monocytes (PBMCs) to M1 Macrophages
This protocol describes the generation of pro-inflammatory M1 macrophages, a relevant cell type for studying the anti-inflammatory effects of this compound.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human IFN-γ (Interferon-gamma)
-
LPS (Lipopolysaccharide) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Human blood (from healthy donors)
Protocol:
-
Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Isolation: Seed the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in tissue culture flasks. After 2-4 hours of incubation at 37°C and 5% CO2, non-adherent cells are removed by washing with PBS, leaving a population enriched in monocytes.
-
Differentiation to M0 Macrophages: Culture the adherent monocytes in RPMI 1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL of human M-CSF for 7 days to differentiate them into non-polarized M0 macrophages. Replace the medium every 2-3 days.
-
Polarization to M1 Macrophages: After 7 days, replace the medium with fresh RPMI 1640 medium containing 10% FBS, 1% penicillin-streptomycin, 100 ng/mL LPS, and 20 ng/mL human IFN-γ. Incubate for 24 hours to polarize the macrophages to the M1 pro-inflammatory phenotype.
In Vitro Assay for this compound Activity in M1 Macrophages
This protocol details the procedure to assess the inhibitory effect of this compound on 5-LOX product formation in M1 macrophages.
Materials:
-
Differentiated M1 macrophages (from protocol 4.1)
-
This compound (dissolved in DMSO)
-
Arachidonic Acid (AA)
-
Calcium Ionophore A23187
-
Methanol
-
Internal standard (e.g., PGB2)
-
Solid-Phase Extraction (SPE) columns
-
UPLC-MS/MS system
Protocol:
-
Cell Plating: Seed the differentiated M1 macrophages in 24-well plates at a density of 1 x 106 cells/well and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) for 30 minutes at 37°C.
-
Cellular Stimulation: Stimulate the cells with 1 µM Calcium Ionophore A23187 and 10 µM arachidonic acid for 15 minutes at 37°C to induce leukotriene biosynthesis.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold methanol containing an internal standard (e.g., 200 ng of PGB2). Centrifuge the samples to pellet cell debris.
-
Solid-Phase Extraction: Acidify the supernatant and perform solid-phase extraction (SPE) to concentrate the lipid mediators.
-
Quantification by UPLC-MS/MS: Analyze the extracted samples by reverse-phase ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the levels of 5-LOX products (e.g., LTB4 and cysteinyl leukotrienes).
-
Data Analysis: Normalize the levels of leukotrienes to the internal standard and calculate the percentage of inhibition by this compound compared to the vehicle-treated control.
Conclusion
This compound is a promising anti-inflammatory agent that specifically targets FLAP, a key protein in the pro-inflammatory 5-LOX pathway. Its ability to potently inhibit the production of leukotrienes in relevant human primary immune cells highlights its therapeutic potential for a range of inflammatory disorders. The detailed protocols provided in this guide will enable researchers to further investigate the pharmacological profile of this compound and similar compounds, facilitating the development of novel and targeted anti-inflammatory drugs.
ALR-6 role in arachidonic acid cascade
An In-depth Technical Guide on the Core Role of Aldo-Keto Reductase 1B1 (AKR1B1) in the Arachidonic Acid Cascade
Authored for: Researchers, Scientists, and Drug Development Professionals December 17, 2025
Abstract
The arachidonic acid (AA) cascade is a pivotal signaling network that governs inflammation, homeostasis, and numerous physiological processes. While the roles of cyclooxygenases (COX) and lipoxygenases (LOX) are well-established, the contributions of downstream enzymes are critical for determining the ultimate biological outcome. This technical guide focuses on the function, regulation, and analysis of Aldo-Keto Reductase 1B1 (AKR1B1), an enzyme with a significant, multifaceted role in this cascade. Initially recognized for its function in glucose metabolism via the polyol pathway, AKR1B1 is now established as a highly efficient and physiologically relevant Prostaglandin F (PGF) synthase, catalyzing the conversion of Prostaglandin H2 (PGH2) to the potent pro-inflammatory and physiological mediator, Prostaglandin F2α (PGF2α).[1][2][3] This document provides a comprehensive overview of AKR1B1's enzymatic activity, its regulation by inflammatory stimuli, quantitative kinetic data, and detailed experimental protocols for its study, serving as a critical resource for researchers investigating inflammatory pathways and developing novel therapeutic agents.
Nomenclature and Core Function
The enzyme, colloquially referred to as Aldose Reductase (AR) or Aldehyde Reductase, is systematically known as Aldo-Keto Reductase Family 1, Member B1 (AKR1B1) .[4][5] It is also designated in literature as ALDR1 or ALR2.[6][7] While historically implicated in diabetic complications through its reduction of glucose to sorbitol, its role in eicosanoid metabolism is of profound importance.[8]
Within the arachidonic acid cascade, AKR1B1 functions as a Prostaglandin F Synthase (PGFS) .[2][9] It utilizes NADPH as a cofactor to catalyze the reduction of the 9,11-endoperoxide group of PGH2, the unstable intermediate generated by COX enzymes, to yield PGF2α.[10][11] This activity positions AKR1B1 as a key determinant in the balance between different prostanoid species, such as PGE2 and PGF2α, which can have opposing physiological effects.[6]
Signaling Pathway and Regulation
The synthesis of PGF2α via AKR1B1 is tightly integrated into the broader inflammatory signaling network. The process begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (cPLA2). AA is then converted to PGH2 by COX-1 or COX-2. AKR1B1 subsequently acts on PGH2 to produce PGF2α.
The expression and activity of AKR1B1 are upregulated by various pro-inflammatory and stress-related stimuli, ensuring a robust production of PGF2α during an inflammatory response. Key regulatory mechanisms include:
-
Inflammatory Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) have been shown to significantly increase the expression of both COX-2 and AKR1B1, leading to enhanced PGF2α production.[6][12]
-
Oxidative Stress: Reactive oxygen species (ROS) and lipid peroxidation products, such as 4-hydroxy-trans-2-nonenal (HNE), can induce AKR1B1 expression.[10]
-
Transcription Factors: The promoter region of the AKR1B1 gene contains binding sites for redox-sensitive transcription factors, including NF-κB and AP-1, which are central mediators of inflammatory gene expression.[10][12]
The following diagram illustrates the position of AKR1B1 within the arachidonic acid cascade and highlights its transcriptional regulation.
References
- 1. Role of aldo‐keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human aldose reductase AKR1B1 qualifies as the primary prostaglandin F synthase in the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-AKR1B1 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. The Prostaglandin F Synthase Activity of the Human Aldose Reductase AKR1B1 Brings New Lenses to Look at Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1B1 Polyclonal Antibody (PA5-12315) [thermofisher.com]
- 8. Frontiers | The prostaglandin F synthase activity of the human aldose reductase AKR1B1 brings new lenses to look at pathologic conditions. [frontiersin.org]
- 9. Evaluation of the prostaglandin F synthase activity of human and bovine aldo-keto reductases: AKR1A1s complement AKR1B1s as potent PGF synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Aldose reductase inhibition suppresses airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ALR-6: A Technical Guide to a Novel FLAP-Mediated Leukotriene Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway, playing a critical role in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. A key regulatory step in this cascade is the transfer of arachidonic acid (AA) to 5-LOX, a process facilitated by the 5-Lipoxygenase-Activating Protein (FLAP). Inhibition of FLAP presents a compelling therapeutic strategy to attenuate the production of all downstream leukotrienes. This document provides a comprehensive technical overview of ALR-6, a novel antagonist of FLAP. We detail its mechanism of action, summarize its inhibitory activity, provide synthesized protocols for its evaluation, and visualize the core biological and experimental pathways.
Introduction to Leukotriene Biosynthesis and the Role of FLAP
The biosynthesis of leukotrienes is initiated upon cellular stimulation, which leads to the release of arachidonic acid from membrane phospholipids. The enzyme 5-LOX, in concert with its activating protein FLAP located on the nuclear membrane, converts AA into the unstable intermediate Leukotriene A4 (LTA4). LTA4 is then further metabolized to form Leukotriene B4 (LTB4) or the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). These molecules mediate a wide range of inflammatory responses, including bronchoconstriction, increased vascular permeability, and immune cell recruitment.[1]
FLAP is an 18-kDa integral nuclear membrane protein that is essential for cellular leukotriene synthesis.[2] It functions by binding arachidonic acid and presenting it to 5-LOX, thereby facilitating the enzyme's catalytic activity.[3] Compounds that inhibit FLAP, such as the well-characterized tool compound MK-886, effectively block the entire leukotriene biosynthetic cascade in intact cells.[4][5] This upstream point of intervention makes FLAP a prime target for the development of broad-spectrum anti-inflammatory therapeutics.[6]
This compound: A Selective FLAP Antagonist
This compound is a novel small molecule identified as a selective antagonist of the 5-lipoxygenase-activating protein (FLAP).[3][7] Unlike direct 5-LOX inhibitors (e.g., Zileuton), this compound does not significantly affect the 5-LOX enzyme itself. Instead, it prevents the formation of 5-LOX products by targeting FLAP.[8] Pharmacological evaluation has demonstrated that this compound is a potent inhibitor of leukotriene biosynthesis in cellular systems.[7]
A study by Cerchia et al. (2023) identified this compound through a ligand-based virtual screening approach. This research highlighted this compound and a related compound, ALR-27, as potential FLAP inhibitors, distinguishing them from direct 5-LOX inhibitors like ALR-38 which was also identified in the same screen.[3]
Quantitative Data on Inhibitory Activity
The inhibitory potency of FLAP antagonists is typically assessed in cell-based assays that measure the reduction in leukotriene production following a cellular stimulus. While a precise IC50 value for this compound from the primary literature is not publicly available through abstracts, vendor data indicates potent activity. For comparative purposes, data for this compound is presented alongside well-characterized FLAP inhibitors.
| Compound Name | Target | Assay Type | Cell/System | IC50 / % Inhibition | Reference(s) |
| This compound | FLAP | 5-LOX Product Formation | Pro-inflammatory M1-MDM¹ | >80% Inhibition | [7][8][9] |
| MK-886 | FLAP | Leukotriene Biosynthesis | Intact Human Leukocytes | 3 nM | |
| Quiflapon (MK-591) | FLAP | FLAP Binding | - | 1.6 nM | |
| AZD5718 | FLAP | LTB4 Production | Human Whole Blood | 39 nM | |
| ¹ M1-phenotype Monocyte-Derived Macrophages |
Signaling Pathway and Mechanism of Action
This compound functions by binding to FLAP, thereby disrupting the crucial interaction between FLAP and 5-LOX and preventing the transfer of arachidonic acid to the enzyme. This effectively halts the synthesis of LTA4 and all subsequent leukotrienes.
Detailed Experimental Protocols
The evaluation of a FLAP inhibitor like this compound involves a series of assays to determine its effect on leukotriene production in a cellular context. Below is a synthesized, detailed protocol for a common cell-based assay using human monocyte-derived macrophages (MDMs), consistent with the primary research.
Protocol: Cell-Based Leukotriene Biosynthesis Inhibition Assay
Objective: To determine the potency (IC50) of this compound in inhibiting leukotriene (e.g., LTB4) production in intact human MDMs following stimulation with a calcium ionophore.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-Colony Stimulating Factor (M-CSF)
-
RPMI 1640 medium, Fetal Calf Serum (FCS), L-glutamine, Penicillin/Streptomycin
-
This compound stock solution (in DMSO)
-
Calcium Ionophore A23187 (in DMSO)
-
Phosphate-Buffered Saline (PBS) with 1 mM CaCl₂
-
Methanol (ice-cold)
-
Deuterium-labeled internal standards (e.g., d4-LTB4)
-
Solid Phase Extraction (SPE) cartridges
-
LTB4 ELISA kit or LC-MS/MS system
Methodology:
-
Generation of Monocyte-Derived Macrophages (MDMs):
-
Isolate monocytes from human PBMCs using standard methods (e.g., density gradient centrifugation followed by magnetic bead selection).
-
Culture monocytes in RPMI 1640 (supplemented with 10% FCS, L-glutamine, Pen/Strep) with M-CSF (e.g., 20 ng/mL) for 6-7 days to differentiate them into macrophages.
-
-
Cell Preparation for Assay:
-
Harvest the differentiated MDMs and resuspend them in PBS containing 1 mM CaCl₂ at a concentration of 2 x 10⁶ cells/mL.
-
Aliquot the cell suspension into 6-well plates or appropriate tubes.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions (or vehicle control - 0.1% DMSO) to the cell aliquots.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Cellular Stimulation:
-
Prepare a working solution of Calcium Ionophore A23187.
-
Stimulate the cells by adding A23187 to a final concentration of 2.5 µM.[8]
-
Incubate for an additional 15 minutes at 37°C to induce leukotriene biosynthesis.
-
-
Reaction Termination and Sample Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold methanol containing an internal standard (e.g., d4-LTB4).
-
Precipitate proteins by storing samples at -20°C for at least 1 hour.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Perform Solid Phase Extraction (SPE) on the supernatant to concentrate the lipid mediators.
-
-
Quantification of Leukotrienes:
-
Analyze the extracted samples to quantify the amount of LTB4 produced. This can be done using a commercial LTB4 ELISA kit or, for higher sensitivity and specificity, by UPLC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each this compound concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the evaluation of a FLAP inhibitor.
Conclusion and Future Directions
This compound represents a promising novel inhibitor of the leukotriene biosynthesis pathway, acting selectively through the antagonism of FLAP. Its ability to potently block the formation of 5-LOX products in inflammatory macrophages underscores its potential as a therapeutic agent for diseases driven by leukotrienes. The detailed protocols and pathways outlined in this guide provide a framework for researchers to further investigate this compound and other FLAP inhibitors. Future studies should focus on obtaining precise IC50 values in various cell systems, exploring its effects on the broader lipid mediator profile, and evaluating its efficacy in preclinical in vivo models of inflammation.
References
- 1. 5-Lipoxygenase-activating protein homodimer in human neutrophils: evidence for a role in leukotriene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound-MedChemExpress [medchemexpress.app17.com]
- 9. tandfonline.com [tandfonline.com]
ALR-6: A Technical Guide to In Vitro Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cellular effects of ALR-6, a novel antagonist of the 5-lipoxygenase-activating protein (FLAP). This compound represents a promising anti-inflammatory agent by not only inhibiting the production of pro-inflammatory leukotrienes but also promoting the synthesis of specialized pro-resolving mediators (SPMs). This document details the mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols for the characterization of this compound and similar molecules. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate understanding.
Core Mechanism of Action: FLAP Antagonism
This compound exerts its cellular effects by targeting the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein essential for the biosynthesis of leukotrienes (LTs).[1] LTs are potent lipid mediators derived from arachidonic acid (AA) that play a central role in initiating and sustaining inflammatory responses.
The established mechanism involves the following cascade:
-
Upon cellular stimulation (e.g., by an inflammatory signal), cytosolic 5-lipoxygenase (5-LOX) translocates to the nuclear envelope.
-
FLAP binds arachidonic acid and presents it to 5-LOX.
-
5-LOX then catalyzes the conversion of AA into the unstable epoxide, Leukotriene A4 (LTA4).
-
LTA4 is subsequently converted into either the potent neutrophil chemoattractant LTB4 or the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), which increase vascular permeability and mediate allergic reactions.
By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LOX, thereby inhibiting the production of all downstream leukotrienes.[1] Uniquely, studies have indicated that this compound also promotes the generation of specialized pro-resolving mediators (SPMs) in certain macrophage phenotypes, suggesting a dual mechanism that not only blocks pro-inflammatory signals but also actively stimulates resolution pathways.[1]
Methodology:
-
PBMC Isolation: Isolate PBMCs from human leukocyte concentrates (buffy coats) from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Monocyte Purification: Seed PBMCs in cell culture flasks. After a 1-2 hour incubation at 37°C, non-adherent cells (lymphocytes) are washed off, leaving a purified population of adherent monocytes.
-
Differentiation: Culture the adherent monocytes for 6-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum and either:
-
GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor) for differentiation into M0 macrophages destined for an M1 phenotype.
-
M-CSF (Macrophage Colony-Stimulating Factor) for differentiation into M0 macrophages destined for an M2 phenotype.
-
-
Polarization: After differentiation, replace the medium and add polarizing cytokines for 24 hours:
-
M1 Polarization: Add LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) to the GM-CSF-derived macrophages.
-
M2 Polarization: Add IL-4 (Interleukin-4) to the M-CSF-derived macrophages.
-
-
Confirmation: Confirm polarization status via morphology, surface marker expression (e.g., CD80 for M1, CD163 for M2) by flow cytometry, or cytokine secretion profiles.
Protocol: Cellular Lipid Mediator Biosynthesis Assay
This assay measures the ability of this compound to inhibit the production of leukotrienes and modulate the synthesis of SPMs in intact, polarized human macrophages.
Workflow Diagram
Methodology:
-
Cell Plating: Seed differentiated and polarized M1 or M2 macrophages into 6- or 12-well plates at a density of 1-2 x 10⁶ cells/well.
-
Pre-incubation: Wash cells with a buffered salt solution. Pre-incubate the cells with various concentrations of this compound (or vehicle control, typically DMSO) for 15 minutes at 37°C.
-
Stimulation: Initiate lipid mediator biosynthesis by adding a stimulus. A calcium ionophore such as A23187 is commonly used to robustly activate the 5-LOX pathway. Alternatively, a more physiologically relevant stimulus like Staphylococcus aureus conditioned medium (SACM) can be used.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for the production of lipid mediators.
-
Reaction Termination & Extraction: Stop the reaction by adding two volumes of ice-cold methanol containing a suite of deuterated internal standards (e.g., d₄-LTB₄, d₅-RvD2). This precipitates proteins and stabilizes the lipid mediators.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. The supernatant, containing the lipid mediators, is then subjected to solid-phase extraction (SPE) using C18 cartridges to concentrate the analytes and remove interfering substances.
-
Analysis: The extracted lipid mediators are analyzed by UPLC-MS/MS as described in Protocol 3.3.
Protocol: Lipid Mediator Metabolomics by UPLC-MS/MS
This protocol provides an overview of the analytical method used to separate, identify, and quantify the array of lipid mediators produced in the cellular assays.
Workflow Diagram
Methodology:
-
Chromatographic Separation: The extracted samples are injected into an Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Separation is achieved on a reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol/acetonitrile/water with a weak acid (e.g., 0.01% acetic acid) is used to resolve the different lipid mediators based on their polarity.
-
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (e.g., a QTRAP system) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Analyte Identification and Quantification:
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode. For each analyte, a specific precursor-to-product ion transition is monitored. This provides high specificity and sensitivity.
-
Identification: A lipid mediator is identified by comparing its retention time on the UPLC column and its specific MRM transition to that of a pure, synthetic standard.
-
Quantification: The peak area of the endogenous lipid mediator is compared to the peak area of its corresponding deuterated internal standard (added at a known concentration in Step 5 of Protocol 3.2). This ratio is used to calculate the absolute concentration of the analyte in the original sample.
-
Conclusion
This compound is a novel and potent FLAP antagonist with a dual anti-inflammatory and pro-resolving mechanism of action. By inhibiting the production of pro-inflammatory leukotrienes in M1 macrophages while simultaneously promoting the generation of SPMs, this compound presents a sophisticated approach to modulating the inflammatory response. The in vitro protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and next-generation FLAP inhibitors for inflammation-based disorders.
References
Preclinical Research Findings on ALR-6, a Novel FLAP Antagonist for Inflammatory Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preclinical research findings for ALR-6, a novel antagonist of the 5-lipoxygenase-activating protein (FLAP). Given the limited publicly available data specific to this compound, this guide integrates general knowledge and methodologies from the broader field of FLAP inhibitor research to provide a thorough context for its mechanism of action and potential therapeutic applications.
Introduction to this compound and the 5-Lipoxygenase Pathway
This compound has been identified as a potent and selective antagonist of the 5-lipoxygenase-activating protein (FLAP), demonstrating significant anti-inflammatory properties. FLAP is a crucial integral membrane protein that facilitates the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, thereby representing a promising therapeutic strategy for a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.
The 5-lipoxygenase (5-LOX) pathway is initiated by the release of arachidonic acid (AA) from the cell membrane. FLAP binds to arachidonic acid and presents it to the 5-LOX enzyme, which then catalyzes the formation of leukotriene A4 (LTA4). LTA4 is subsequently converted to other pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Preclinical Activity
Publicly available data on the preclinical activity of this compound is currently limited. However, one key study has provided the following information on its in vitro efficacy.
| Assay | Cell Type | Metric | Result | Reference |
| 5-LOX Product Formation | Pro-inflammatory M1-MDM | Inhibition | >80% | [1] |
| Direct 5-LOX Inhibition | Cell-free assay | Effect | No significant effect | [1] |
M1-MDM: M1-polarized monocyte-derived macrophages
This data indicates that this compound is a potent inhibitor of the 5-lipoxygenase pathway in a cellular context and acts specifically by targeting FLAP rather than the 5-LOX enzyme itself.[1]
Experimental Protocols for Evaluating FLAP Inhibitors
While specific experimental protocols for this compound are not publicly available, this section outlines the general methodologies employed in the preclinical evaluation of FLAP inhibitors.
Objective: To determine the potency and selectivity of the compound in inhibiting leukotriene biosynthesis.
-
Human Whole Blood Assay:
-
Collect fresh human blood in the presence of an anticoagulant.
-
Pre-incubate whole blood samples with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Stimulate leukotriene production by adding a calcium ionophore (e.g., A23187).
-
Stop the reaction and extract the leukotrienes from the plasma.
-
Quantify the levels of LTB4 and cysteinyl leukotrienes using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the IC50 value (the concentration of the compound that inhibits leukotriene production by 50%).
-
-
Isolated Neutrophil Assay:
-
Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.
-
Resuspend the isolated neutrophils in a suitable buffer.
-
Follow steps 2-6 as described for the human whole blood assay.
-
-
Cell-Free 5-LOX Activity Assay:
-
Use a purified or recombinant 5-LOX enzyme.
-
Incubate the enzyme with arachidonic acid in the presence of varying concentrations of the test compound.
-
Measure the production of 5-LOX products spectrophotometrically or by other analytical methods.
-
This assay is used to confirm that the compound does not directly inhibit the 5-LOX enzyme, thus demonstrating selectivity for FLAP.
-
Objective: To evaluate the anti-inflammatory efficacy of the compound in a living organism.
-
Rodent Model of Peritonitis:
-
Administer the test compound (e.g., this compound) or vehicle control to rodents (mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of an inflammatory agent (e.g., zymosan A).
-
After a defined period, collect peritoneal lavage fluid.
-
Quantify the number of infiltrating leukocytes (e.g., neutrophils) in the lavage fluid.
-
Measure the levels of leukotrienes and other inflammatory mediators in the lavage fluid.
-
Assess the reduction in leukocyte infiltration and inflammatory mediator levels in the compound-treated group compared to the vehicle-treated group.
-
-
Rodent Model of Paw Edema:
-
Administer the test compound or vehicle control to rodents.
-
Induce paw edema by injecting an inflammatory agent (e.g., carrageenan) into the paw.
-
Measure the volume of the paw at various time points after the injection.
-
Determine the percentage of inhibition of paw edema in the compound-treated group compared to the vehicle-treated group.
-
The following diagram illustrates a general experimental workflow for the preclinical evaluation of a FLAP inhibitor like this compound.
Conclusion
This compound is a promising anti-inflammatory agent that acts through the selective inhibition of FLAP, a key protein in the biosynthesis of pro-inflammatory leukotrienes. The available preclinical data, though limited, demonstrates its potent activity in a cellular context. Further in-depth preclinical studies, following the general methodologies outlined in this guide, will be necessary to fully characterize its therapeutic potential and support its advancement into clinical development. The continued investigation of this compound and other FLAP inhibitors holds significant promise for the treatment of a wide array of inflammatory disorders.
References
ALR-6 safety and toxicity profile
An in-depth analysis of scientific and regulatory databases reveals that the designation "ALR-6" is ambiguous and does not correspond to a single, officially recognized protein. This term has been used interchangeably or can be confused with several distinct proteins, each with a unique biological role and, consequently, a different safety and toxicity profile. Before a comprehensive technical guide can be compiled, it is crucial to clarify the specific protein of interest.
Initial research has identified three primary proteins that may be encompassed by the user's request for "this compound":
-
MIOX (Myo-Inositol Oxygenase): This enzyme was previously designated as Aldose Reductase-like protein 6 (ALDRL6) . Its primary function is in the catabolism of myo-inositol, a critical step in the glucuronic acid pathway. Its safety and toxicity profile would be centered on the physiological consequences of altered inositol metabolism.
-
ARL6 (ADP-ribosylation factor-like protein 6): This is a small GTP-binding protein involved in regulating intracellular vesicle trafficking, particularly in the context of cilia function. Mutations in the ARL6 gene are linked to Bardet-Biedl Syndrome, a genetic disorder with a range of clinical manifestations. The safety profile of ARL6 would be considered in the context of ciliary function and the pathophysiology of ciliopathies.
-
ALR (Augmenter of Liver Regeneration): Also known as GFER, this protein is a sulfhydryl oxidase located in the mitochondrial intermembrane space. It plays a crucial role in the biogenesis of mitochondrial proteins and has been implicated in liver regeneration and hepatocellular stress. Its safety assessment would focus on mitochondrial function and liver homeostasis.
Given the distinct functions and pathological associations of these proteins, a consolidated safety and toxicity profile would be scientifically inaccurate and misleading. To proceed with the creation of a detailed technical guide, including quantitative data tables, experimental protocols, and pathway diagrams, the user is requested to specify which of the following proteins is the subject of their inquiry:
-
MIOX (formerly Aldose Reductase-like protein 6)
-
ARL6 (ADP-ribosylation factor-like protein 6)
-
ALR (Augmenter of Liver Regeneration)
Upon receiving this clarification, a targeted and in-depth investigation will be conducted to provide the requested technical guide, adhering to all specified requirements for data presentation, experimental detail, and visualization.
ALR-6: A Technical Guide on Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALR-6 is a novel small molecule identified as a potent and selective antagonist of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a critical protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases.[2][3] By inhibiting FLAP, this compound effectively reduces the production of leukotrienes, demonstrating significant anti-inflammatory activity.[1][2] This technical guide provides a summary of the currently available data on the solubility and stability of this compound, details on relevant experimental protocols, and a visualization of its targeted biological pathway.
Data Presentation
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not publicly available in the primary literature or supplier technical data sheets. The following table indicates the typical solvents used for initial dissolution of similar small molecules for in vitro assays.
| Solvent | Concentration | Temperature | Method | Remarks |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | Commonly used for creating stock solutions of small molecules for biological assays. |
| Ethanol | Data not available | Data not available | Data not available | Often used as a co-solvent. |
| Aqueous Buffers (e.g., PBS) | Data not available | Data not available | Data not available | Solubility in aqueous media is a critical parameter for physiological relevance. |
Note: The lack of specific data necessitates experimental determination for any research or development application.
Stability Data
Specific quantitative stability data for this compound, such as its degradation profile under various conditions (e.g., pH, temperature, light), has not been reported in publicly accessible sources. Stability is a critical parameter for determining the shelf-life and appropriate storage conditions for a compound.
| Condition | Matrix | Parameter | Result |
| pH Stability | Aqueous Buffers | Half-life / % Degradation | Not Publicly Available |
| Thermal Stability | Solid State / Solution | % Degradation over time | Not Publicly Available |
| Photostability | Solid State / Solution | % Degradation upon light exposure | Not Publicly Available |
| Freeze-Thaw Stability | Solution (e.g., in DMSO) | % Degradation after cycles | Not Publicly Available |
Note: For any new compound such as this compound, it is imperative to conduct formal stability studies following ICH guidelines to establish its chemical integrity over time.[4][5][6][7][8]
Experimental Protocols
While specific protocols used for this compound are not detailed in the literature, the following represents standard methodologies for determining the solubility and stability of small molecule drug candidates.
Kinetic Solubility Assay Protocol
This protocol is a common high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound initially dissolved in DMSO.
Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.
Materials:
-
Test compound (this compound)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate reader with UV-Vis capabilities
-
Automated liquid handler or multichannel pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the compound stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: The plate is sealed and agitated for a set period (e.g., 1.5 to 2 hours) at a constant temperature (e.g., 25 °C).
-
Precipitation Measurement: The amount of precipitate is measured. This can be done by nephelometry (light scattering) or by measuring the absorbance of the solution before and after filtration or centrifugation to remove any precipitate.
-
Data Analysis: The solubility is defined as the highest concentration at which no precipitation is observed.
Chemical Stability Assessment in Aqueous Buffer
This protocol outlines a typical procedure to assess the stability of a compound in a physiologically relevant buffer.
Objective: To evaluate the chemical stability of a test compound in PBS over time.
Materials:
-
Test compound (this compound)
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
Procedure:
-
Sample Preparation: A stock solution of the test compound in DMSO is diluted into PBS (pH 7.4) to a final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤0.5%) to minimize its effect on stability.
-
Incubation: The solution is incubated at a constant temperature (e.g., 37 °C).
-
Time Points: Aliquots of the solution are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). A T=0 sample is immediately quenched and analyzed to serve as the baseline.
-
Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop degradation. Samples are then centrifuged.
-
Analysis: The supernatant is analyzed by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. This data can be used to determine the half-life (t½) of the compound under the tested conditions.
Mandatory Visualization
FLAP Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of 5-Lipoxygenase Activating Protein (FLAP) in the leukotriene biosynthesis pathway and the mechanism of inhibition by this compound.
Caption: The FLAP-mediated leukotriene biosynthesis pathway and its inhibition by this compound.
Experimental Workflow for Kinetic Solubility Assay
The diagram below outlines the key steps in a typical kinetic solubility assay.
Caption: Workflow for a typical kinetic solubility experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. database.ich.org [database.ich.org]
- 5. scribd.com [scribd.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ikev.org [ikev.org]
The Role of Hedgehog Signaling Pathway Inhibition in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a critical pathological component of numerous diseases, ranging from autoimmune disorders to neurodegenerative conditions and cancer. The Hedgehog (Hh) signaling pathway, traditionally known for its fundamental role in embryonic development, is increasingly recognized as a significant regulator of adult tissue homeostasis and immune responses.[1][2] Aberrant activation of the Hh pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[1][3] This technical guide explores the role of Hedgehog signaling in inflammation and the potential of its inhibitors, such as Erismodeg, as research tools and therapeutic agents.
The Hedgehog Signaling Pathway: A Brief Overview
The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In mammals, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, leading to the activation of SMO. This activation triggers a downstream cascade that ultimately results in the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes.
Hedgehog Signaling in the Inflammatory Response
The Hedgehog pathway exerts complex and context-dependent effects on the immune system, influencing both innate and adaptive immunity.[2][4][5] Its role in inflammation is multifaceted:
-
Regulation of Immune Cell Function: Hh signaling is involved in the differentiation and function of various immune cells, including T cells, B cells, and macrophages.[2][5]
-
Modulation of Cytokine Production: The pathway can influence the production of both pro-inflammatory and anti-inflammatory cytokines. For instance, studies have shown that Hh signaling can upregulate the expression of cytokines such as IL-6, IL-8, and TNF-α in certain contexts.[1][6] Conversely, Hh signaling has also been associated with anti-inflammatory effects in other settings.[7][8]
-
Tissue Repair and Regeneration: The Hh pathway plays a role in tissue repair and regeneration following injury, a process intricately linked with inflammation.[9]
Dysregulation of the Hedgehog pathway has been observed in several inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and airway inflammation.[1][3]
Erismodeg: A Hedgehog Pathway Inhibitor
Erismodeg (also known as LDE225) is a potent and selective small-molecule inhibitor of the SMO receptor.[10] It is primarily known for its application in oncology, particularly for the treatment of basal cell carcinoma and medulloblastoma, where the Hh pathway is often constitutively active.[11] Given the emerging role of Hh signaling in inflammation, Erismodeg serves as a valuable tool for investigating the therapeutic potential of targeting this pathway in inflammatory diseases.
Quantitative Data on Hedgehog Pathway Modulation in Inflammation
The following table summarizes key quantitative findings from preclinical studies investigating the impact of Hedgehog pathway inhibition on inflammatory markers.
| Parameter | Experimental System | Treatment | Result | Reference |
| Pro-inflammatory Cytokine Expression | Human alveolar epithelial cells | Nicotine + Cyclopamine (Hh inhibitor) | Attenuated nicotine-induced increase in IL-6, IL-8, and TNF-α | [1] |
| Pro-inflammatory Cytokine Expression | Mouse resident macrophages (in vivo) | Hh signaling suppression | Increased expression of TNF and IL-6 | [7] |
| Pro-inflammatory Cytokine Expression | Mouse resident macrophages (in vitro) | Hh signaling activation in old macrophages | Suppressed expression of inflammatory cytokines | [7] |
| Inflammatory Gene Expression | Isolated cultured intestinal mesenchyme | Hh ligand | Downregulation of Il-1β, Il-6, and several chemokines | [8] |
| Inflammatory Cytokine Expression | Patient-derived triple-negative breast tumor-bearing mice | Docetaxel | Transient increase in IL-6 and IL-8 expression, correlating with Hh pathway activation | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo studies on the role of the Hedgehog pathway in inflammation.
In Vitro Assay: Cytokine Measurement in Macrophages
Objective: To determine the effect of a Hedgehog pathway inhibitor on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells with varying concentrations of a Hedgehog pathway inhibitor (e.g., Erismodeg) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Cytokine Analysis: Collect the cell culture supernatants. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the total protein concentration of the cell lysates. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic efficacy of a Hedgehog pathway inhibitor in a mouse model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant. Administer an intradermal injection at the base of the tail of DBA/1 mice. On day 21, administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant.
-
Treatment: Once clinical signs of arthritis appear (e.g., paw swelling), randomize the mice into treatment groups. Administer the Hedgehog pathway inhibitor (e.g., Erismodeg, formulated for in vivo use) or vehicle control daily via oral gavage or intraperitoneal injection.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4). Measure paw thickness using a digital caliper.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the inflamed joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines and anti-collagen antibodies.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is essential for a clear understanding.
References
- 1. Sonic hedgehog pathway for the treatment of inflammatory diseases: implications and opportunities for future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of the hedgehog signaling pathway in immunity response and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonic hedgehog pathway for the treatment of inflammatory diseases: implications and opportunities for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Hedgehog dysregulation contributes to tissue-specific inflammaging of resident macrophages | Aging [aging-us.com]
- 8. Hedgehog is an anti-inflammatory epithelial signal for the intestinal lamina propria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Inflammatory Responses Correlate With Hedgehog Activation and Precede Expansion of Cancer Stem-Like Cells in an Animal Model of Residual Triple Negative Breast Cancer after Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of the hedgehog signaling pathway in rheumatic diseases: An overview [frontiersin.org]
- 11. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
An In-depth Technical Guide on the Modulation of ARL6 Gene Expression and its Effects
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The ADP-ribosylation factor-like GTPase 6 (ARL6), also referred to as BBS3, is a small GTP-binding protein integral to intracellular trafficking, particularly to the primary cilia.[1][2] As a key component of the BBSome complex, ARL6 plays a critical role in the sorting and transport of specific membrane proteins to the ciliary membrane.[3] Dysregulation of ARL6 expression or function is primarily associated with Bardet-Biedl Syndrome (BBS), a rare autosomal recessive ciliopathy.[2][3] This technical guide provides a comprehensive overview of the ARL6 gene, its role in critical signaling pathways, the downstream effects of its expression modulation, and detailed experimental protocols for its study. The document aims to serve as a foundational resource for researchers and professionals involved in drug development targeting ciliopathies and related cellular trafficking disorders.
ARL6 Gene and Protein Function
The ARL6 gene encodes the ARL6 protein, a member of the ARF-like subfamily of GTP-binding proteins.[1][2] ARL6 is essential for the proper function of primary cilia, which act as cellular antennae for sensing extracellular signals.
-
BBSome Complex Recruitment: In its GTP-bound state, ARL6 anchors to the ciliary membrane and recruits the BBSome, a stable complex of eight proteins (BBS1, BBS2, BBS4, BBS5, BBS7, BBS8, BBS9, and BBS18).[2][3] This recruitment is a critical step for the subsequent transport of transmembrane proteins into the cilium.[3]
-
Ciliary Protein Trafficking: The ARL6-BBSome system mediates the trafficking of specific ciliary membrane proteins, including Polycystin-1 (PKD1) and Smoothened (SMO), which are crucial components of developmental signaling pathways.[2][3]
-
Cellular Localization: ARL6 is primarily located at the base of the ciliary organelle, where it orchestrates the entry of cargo into the cilium.[3][4]
Mutations in the ARL6 gene are a known cause of Bardet-Biedl Syndrome type 3 (BBS3).[1][3] These mutations often lead to a destabilized ARL6 protein that is targeted for degradation, impairing the assembly and function of the BBSome complex at the cilia.[2]
Signaling Pathways Involving ARL6
ARL6 is a key modulator of signaling pathways that are dependent on primary cilia function, most notably the Sonic hedgehog (SHH) and Wnt signaling pathways.
-
Sonic Hedgehog (SHH) Pathway: The SHH pathway is critical for embryonic development. ARL6, in conjunction with the BBSome complex, regulates the ciliary localization of the key SHH signaling component, Smoothened (SMO).[3] Proper trafficking of SMO within the cilium is essential for pathway activation.
-
Wnt Signaling Pathway: ARL6 has been shown to modulate the Wnt signaling cascade, another crucial pathway in development and disease.[2][3] It functions at or near the ciliary gate to influence Wnt signaling events.[2]
Below is a diagram illustrating the central role of ARL6 in initiating BBSome-mediated protein trafficking to the primary cilium, which in turn impacts downstream signaling.
Caption: ARL6-mediated recruitment of the BBSome complex to the ciliary membrane.
Effects of ARL6 Expression Modulation
Modulation of ARL6 expression, primarily through loss-of-function mutations, leads to significant cellular and systemic phenotypes. Overexpression studies are less common, but emerging evidence suggests a role in other pathologies.
Downregulation and Loss-of-Function
The primary consequence of reduced or absent ARL6 function is Bardet-Biedl Syndrome, a pleiotropic disorder. The effects are directly linked to defective ciliary trafficking.
| Phenotypic Effect | System/Organ | Quantitative Observation | Mechanism | References |
| Retinal Degeneration | Eye | Severe pigmentary retinopathy. A vision-specific transcript, BBS3L, is required for proper retinal function. | Impaired protein transport in photoreceptor cilia. | [1][2] |
| Obesity | Metabolic | Early-onset obesity is a cardinal feature of BBS. | Defective signaling in hypothalamic neurons responsible for appetite control. | [3] |
| Polydactyly | Skeletal | Presence of extra fingers or toes. | Disruption of developmental signaling (e.g., SHH) during limb formation. | [3] |
| Renal Malformations | Kidney | Renal cysts and other structural abnormalities. | Defective ciliary function in renal tubules, impacting PKD1 trafficking. | [2][3] |
| Hypogenitalism | Reproductive | Incomplete development of reproductive organs. | Cilia-dependent hormonal signaling disruption. | [3] |
| Hypertension & Diabetes | Cardiovascular/Metabolic | Increased risk of hypertension and diabetes mellitus. | Complex systemic effects of widespread ciliary dysfunction. | [2] |
Upregulation and Overexpression
Research into the effects of ARL6 overexpression is ongoing. Elevated levels have been associated with certain disease states, suggesting that balanced expression is crucial for normal cellular function.
| Context | Observation | Potential Implication | References |
| Hepatocellular Carcinoma | Prognostic and therapeutic roles are being investigated. | May be involved in tumor progression or serve as a biomarker. | [2] |
| Excessive Alcohol Use | Elevated serum levels of ARL6 were observed. | Could serve as a potential biomarker for alcohol-related organ damage. | [2] |
Experimental Protocols
Studying the effects of ARL6 modulation requires a combination of molecular biology, cell biology, and imaging techniques. Below are representative protocols.
ARL6 Knockdown using siRNA in hTERT-RPE1 cells
This protocol describes the transient knockdown of ARL6 to study its effect on ciliogenesis and protein localization.
-
Cell Culture: Culture human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
siRNA Transfection:
-
Seed cells onto glass coverslips in a 24-well plate to reach 50-60% confluency on the day of transfection.
-
Prepare two siRNA solutions: one targeting the ARL6 mRNA sequence and a non-targeting scramble siRNA control.
-
For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM. In a separate tube, dilute 1 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature.
-
Add the 100 µL siRNA-lipid complex to the cells.
-
-
Induction of Ciliogenesis:
-
24 hours post-transfection, replace the medium with serum-free medium to induce the formation of primary cilia.
-
-
Analysis (72 hours post-transfection):
-
Immunofluorescence Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with primary antibodies against ARL6 (to confirm knockdown), a ciliary marker (e.g., acetylated α-tubulin), and a ciliary cargo protein (e.g., SMO). Follow with fluorescently labeled secondary antibodies and DAPI for nuclear staining.
-
Microscopy: Image cells using a confocal or fluorescence microscope to assess ARL6 levels, cilia formation, and localization of cargo proteins.
-
Western Blot: Lyse a parallel set of cells to extract total protein. Perform SDS-PAGE and western blotting using an anti-ARL6 antibody to quantify the knockdown efficiency.
-
The workflow for this experiment can be visualized as follows:
Caption: Experimental workflow for studying ARL6 knockdown effects in cultured cells.
Therapeutic Implications
Given that ARL6 loss-of-function is pathogenic, therapeutic strategies are focused on restoring its function or compensating for its absence.
-
Gene Therapy: A primary avenue of investigation for monogenic disorders like BBS is the development of gene replacement therapies. The goal would be to deliver a functional copy of the ARL6 gene to affected tissues, particularly the retina, to halt or reverse disease progression.
-
Small Molecule Chaperones: For missense mutations that lead to protein misfolding and degradation, small molecule chaperones could potentially stabilize the mutant ARL6 protein, allowing it to fold correctly and restore partial function.
-
Targeting Downstream Pathways: Understanding how ARL6 loss impacts pathways like SHH and Wnt may open doors to therapies that modulate these pathways downstream of the ciliary defect, potentially alleviating some of the systemic symptoms of BBS.
The logical relationship between ARL6 mutation and the resulting disease provides a clear framework for therapeutic intervention.
Caption: Logical progression from ARL6 mutation to Bardet-Biedl Syndrome pathology.
Conclusion
The ARL6 gene is a crucial regulator of primary cilia function, with its expression levels being critical for normal development and cellular homeostasis. Modulation of ARL6, particularly its downregulation through genetic mutation, leads to the severe multi-system disorder, Bardet-Biedl Syndrome. A thorough understanding of ARL6's role in BBSome recruitment and ciliary signaling pathways is paramount for the development of novel therapeutic strategies. The experimental frameworks outlined in this guide provide a basis for further investigation into the nuanced effects of ARL6 modulation, with the ultimate goal of translating this knowledge into effective treatments for BBS and other related ciliopathies.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-lipoxygenase-activating protein (FLAP) is a critical component in the biosynthesis of leukotrienes, potent lipid mediators implicated in a spectrum of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2][3][4] FLAP inhibitors represent a promising therapeutic class by targeting an upstream checkpoint in the leukotriene cascade, thereby preventing the formation of all leukotriene classes.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of FLAP inhibitors, with a focus on key compounds that have been evaluated in preclinical and clinical studies. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support research and drug development efforts in this area. While specific data for a compound designated "ALR-6" is not publicly available, this guide leverages data from well-characterized FLAP inhibitors such as AM103 and AZD5718 to provide a thorough understanding of the core pharmacology of this drug class.
Introduction to FLAP Inhibition
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] FLAP, an 18-kDa integral nuclear membrane protein, plays an essential role by binding arachidonic acid and facilitating its transfer to 5-LO.[1][2] By inhibiting FLAP, the production of both leukotriene B4 (LTB4), a potent neutrophil chemoattractant, and the cysteinyl leukotrienes (CysLTs), which mediate bronchoconstriction and vascular permeability, is suppressed.[2] This dual action makes FLAP inhibitors an attractive therapeutic strategy for a wide range of inflammatory disorders.[3]
Pharmacodynamics: The Effect of FLAP Inhibitors on the Body
The primary pharmacodynamic effect of FLAP inhibitors is the dose-dependent reduction of leukotriene biosynthesis.[5] This is typically assessed by measuring the inhibition of LTB4 production in ex vivo stimulated whole blood and the reduction of urinary leukotriene E4 (LTE4), a stable metabolite of the CysLTs.[5]
In Vitro and Ex Vivo Potency
The potency of FLAP inhibitors is determined through various assays that measure their ability to bind to FLAP and inhibit leukotriene production. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.
| Compound | Assay Type | Species | IC50 (nM) | Reference(s) |
| AM103 | FLAP Binding | Human | - | [5] |
| Human Whole Blood (LTB4 Inhibition) | Human | - | [5] | |
| AZD5718 | FLAP Binding (Kd) | Human | 4.4 | [6] |
| Human Whole Blood (LTB4 Inhibition) | Human | 39 | [6] | |
| MK-886 | FLAP Inhibition | - | 30 | [7] |
| MK-591 | FLAP Binding | - | 1.6 | [7] |
Table 1: Comparative In Vitro Potency of Selected FLAP Inhibitors. This table summarizes the reported IC50 or Kd values for several FLAP inhibitors in different assay systems. Direct comparison should be made with caution due to variations in experimental conditions.
In Vivo Pharmacodynamics
In vivo studies in animal models and clinical trials in humans have demonstrated the ability of FLAP inhibitors to suppress leukotriene production in a dose- and concentration-dependent manner.
For instance, single and multiple oral doses of AM103 in healthy subjects resulted in a dose-dependent inhibition of blood LTB4 production and urinary LTE4 excretion.[5] Similarly, AZD5718 demonstrated a dose-dependent suppression of leukotriene production of over 90% over a 24-hour period in a Phase 1 clinical study.[8]
Pharmacokinetics: The Journey of FLAP Inhibitors in the Body
Understanding the absorption, distribution, metabolism, and excretion (ADME) of FLAP inhibitors is crucial for optimizing dosing regimens and ensuring adequate target engagement.
Preclinical Pharmacokinetics
Preclinical studies in various animal species are essential for characterizing the PK properties of FLAP inhibitors before human trials.
| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference(s) |
| AZD5718 | Dog | Oral (0.9 mg/kg) | ~2.5 | - | - | - | - | [9] |
| Dog | Oral (0.18 mg/kg) | ~4-9 | - | - | - | - | [9] | |
| MK-886 | Mouse | Oral (3 mg/kg) | - | - | - | - | - | [10] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected FLAP Inhibitors. This table presents available pharmacokinetic data for FLAP inhibitors in animal models. Data is limited and direct comparisons are challenging due to differing study designs.
Clinical Pharmacokinetics
Human clinical trials have provided valuable insights into the pharmacokinetic profiles of several FLAP inhibitors.
| Compound | Population | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |
| AM103 | Healthy Volunteers | 50-1000 mg (single dose) | - | Dose-dependent increase | Dose-dependent increase | - | [5] |
| AZD5718 | Healthy Volunteers | 25-1200 mg (single dose) | ~1-2 | Dose-proportional increase | More than dose-proportional increase | ~12 | [9][11] |
| Healthy Japanese Males | 60-600 mg (single dose) | ~1-2 | Supra-proportional increase | Supra-proportional increase | 8-21 | [12] |
Table 3: Human Pharmacokinetic Parameters of Selected FLAP Inhibitors. This table summarizes key pharmacokinetic parameters of AM103 and AZD5718 from clinical studies in healthy volunteers.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is essential for a comprehensive understanding of FLAP inhibitor pharmacology.
Leukotriene Biosynthesis Pathway and Mechanism of FLAP Inhibition
The following diagram illustrates the central role of FLAP in the leukotriene biosynthesis cascade and the mechanism by which FLAP inhibitors exert their effects.
References
- 1. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 2. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances for FLAP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and pharmacokinetics of AM103, a novel inhibitor of 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD5718 [openinnovation.astrazeneca.com]
- 7. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, Pharmacodynamics, and Tolerability of AZD5718, an Oral 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor, in Healthy Japanese Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-lipoxygenase-activating protein (FLAP) represents a critical upstream regulator in the biosynthesis of leukotrienes, potent lipid mediators implicated in a spectrum of inflammatory diseases. ALR-6 and its related compounds have emerged as a promising class of FLAP antagonists, demonstrating significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Detailed protocols for key biological assays and a diagrammatic representation of the FLAP signaling pathway are included to facilitate further research and development in this area.
Introduction: The Role of FLAP in Inflammation
Leukotrienes are key players in the inflammatory cascade, contributing to the pathophysiology of various disorders, including asthma, allergic rhinitis, and cardiovascular diseases.[1][2] The synthesis of these pro-inflammatory molecules is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) for its activity.[3] FLAP, an 18-kDa integral membrane protein, facilitates the transfer of arachidonic acid to 5-LOX, a crucial step in the leukotriene biosynthetic pathway.[3][4] Consequently, inhibiting FLAP presents an attractive therapeutic strategy to abrogate the production of all downstream leukotrienes.
This compound has been identified as a potent antagonist of FLAP, effectively inhibiting the formation of 5-LOX products.[5] This document will delve into the technical details of this compound and its analogs, providing a foundation for their further exploration as novel anti-inflammatory agents.
This compound and Related Compounds: Quantitative Bioactivity
This compound has demonstrated significant inhibitory activity against FLAP. In pro-inflammatory M1-monocyte-derived macrophages (M1-MDM), this compound potently inhibits the formation of 5-LOX products by over 80%.[5] Further quantitative analysis to determine specific IC50 and Ki values for this compound and its derivatives is crucial for establishing a clear structure-activity relationship (SAR).
The table below summarizes the available quantitative data for representative FLAP inhibitors, which can serve as a benchmark for the evaluation of new this compound related compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | FLAP | 5-LOX product formation in M1-MDM | >80% inhibition | [5] |
| MK-886 | FLAP | FLAP binding assay | 30 | [6] |
| Quiflapon (MK-591) | FLAP | FLAP binding assay | 1.6 | [7] |
| Atuliflapon (AZD5718) | FLAP | FLAP binding assay | 6.3 | [7] |
| BI 665915 | FLAP | FLAP binding assay | 1.7 | [7] |
| Fiboflapon (AM-803/GSK2190915) | FLAP | FLAP binding assay | 2.6 | [7] |
Experimental Protocols
The characterization of this compound and its derivatives relies on a series of well-established in vitro and cell-based assays. Below are detailed protocols for key experiments.
FLAP Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the FLAP protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a compound for FLAP.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing FLAP (e.g., human neutrophils) in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.
-
Wash the pellet with fresh buffer and resuspend it in a buffer containing 10% sucrose for cryopreservation at -80°C.
-
On the day of the assay, thaw the membrane preparation and resuspend the pellet in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
-
Incubation and Filtration:
-
In a 96-well plate, combine the membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue), the test compound at various concentrations, and a radiolabeled FLAP inhibitor (e.g., [3H]MK-886) in a final volume of 250 µL per well.[8]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Terminate the incubation by rapid vacuum filtration through PEI-presoaked GF/C filters to separate bound from unbound radioligand.[8]
-
Wash the filters four times with ice-cold wash buffer.[8]
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.[8]
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Determine the IC50 value by fitting the data to a non-linear regression curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Cellular Leukotriene Biosynthesis Assay
This assay measures the functional inhibition of the 5-LOX pathway in a cellular context.
Objective: To assess the ability of a compound to inhibit the production of leukotrienes in whole cells.
Methodology:
-
Cell Culture and Treatment:
-
Use a suitable cell line that produces leukotrienes, such as human polymorphonuclear leukocytes (PMNLs) or monocyte-derived macrophages.
-
Pre-incubate the cells with various concentrations of the test compound.
-
-
Stimulation and Leukotriene Extraction:
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
After a defined incubation period, terminate the reaction and extract the leukotrienes from the cell supernatant.
-
-
Quantification and Data Analysis:
-
Quantify the amount of a specific leukotriene (e.g., Leukotriene C4) using a sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle-treated control.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces leukotriene production by 50%.
-
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound and its derivatives is centered on the FLAP-mediated leukotriene synthesis pathway. Understanding this pathway is crucial for rational drug design and the interpretation of experimental results.
FLAP Signaling Pathway
Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and liberates arachidonic acid (AA) from membrane phospholipids. Simultaneously, 5-LOX also moves from the cytosol to the nuclear envelope, where it associates with FLAP. FLAP binds to AA and presents it to 5-LOX, which then catalyzes the conversion of AA into the unstable intermediate leukotriene A4 (LTA4). LTA4 is subsequently converted to other leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), by downstream enzymes. This compound and other FLAP inhibitors bind to FLAP, preventing the binding and transfer of arachidonic acid to 5-LOX, thereby blocking the entire leukotriene biosynthetic cascade.[3][4]
Experimental Workflow for FLAP Inhibitor Evaluation
A typical workflow for the preclinical evaluation of novel FLAP inhibitors like this compound and its derivatives involves a tiered screening approach.
Synthesis of this compound Related Compounds
The synthesis of this compound and its derivatives is a key aspect of their development. While the specific synthetic route for this compound is not publicly detailed, the general synthesis of FLAP inhibitors often involves multi-step organic synthesis. For instance, the synthesis of some indole-based FLAP inhibitors involves the construction of the indole core followed by the introduction of various substituents to explore the structure-activity relationship. The development of efficient and scalable synthetic routes will be critical for the progression of this compound related compounds into clinical development.
Conclusion and Future Directions
This compound and its related compounds represent a promising new class of anti-inflammatory agents targeting the 5-lipoxygenase-activating protein. Their ability to potently inhibit the production of pro-inflammatory leukotrienes underscores their therapeutic potential. Further research should focus on elucidating the detailed structure-activity relationships of this compound derivatives through systematic chemical modifications and comprehensive biological evaluation. The development of robust and scalable synthetic methodologies will be paramount for advancing these compounds through the drug discovery pipeline. Ultimately, the continued investigation of this compound related compounds could lead to the development of novel and effective treatments for a wide range of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Interaction Map of the Mammalian Cell Cycle Control and DNA Repair Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. novamedline.com [novamedline.com]
Methodological & Application
Application Notes and Protocols for Augmenter of Liver Regeneration (ALR) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Augmenter of Liver Regeneration (ALR), also known as GFER, is a multifunctional protein crucial for various cellular processes, including mitochondrial function, cell proliferation, and apoptosis.[1][2] Dysregulation of ALR has been implicated in several diseases, including cancer.[2][3] These application notes provide detailed protocols for studying the effects of ALR modulation in cell culture, focusing on cell viability and apoptosis assays. While the specific term "ALR-6" did not yield direct results, the protocols provided here for ALR are broadly applicable to studying the function of proteins that regulate cell death and proliferation. We also touch upon the related topic of Death Receptor 6 (DR6) and Interleukin-6 (IL-6) signaling, which are relevant to the broader context of apoptosis and cell signaling research.
Data Presentation
Table 1: Effects of ALR Knockdown on Apoptosis in U266 MM Cells [3]
| Condition | Percentage of Apoptotic Cells (Mean ± SD) |
| Control shRNA | 9.1 ± 0.3% |
| ALR shRNA | 20.1 ± 1.1% |
Table 2: Relative mRNA Expression of Apoptosis-Related Genes Following ALR Downregulation [3]
| Gene | Fold Change in mRNA Level |
| Bcl-2 | 0.6 (40% decline) |
| Bax | 2.0 (2-fold elevation) |
| p53 | No significant change |
| p21 | No significant change |
| Survivin | No significant change |
Signaling Pathways and Experimental Workflows
ALR-Mediated Apoptosis Signaling Pathway
The silencing of ALR has been shown to induce apoptosis through the mitochondrial pathway.[1] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-3.[1][3]
References
Application Notes and Protocols for In Vivo Animal Studies of Augmenter of Liver Regeneration (ALR) and its Interaction with Interleukin-6 (IL-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Augmenter of Liver Regeneration (ALR), also known as GFER, is a multifunctional protein crucial for hepatocyte proliferation and viability.[1] It has also been implicated in modulating inflammatory responses, notably through its interaction with cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] Dysregulation of ALR has been observed in various pathological conditions, including liver disease and certain cancers.[2] This document provides detailed application notes and protocols for conducting in vivo animal studies to investigate the therapeutic potential and physiological effects of ALR, with a particular focus on its interplay with the IL-6 signaling pathway. Given the absence of a specific compound designated "ALR-6" in the scientific literature, these guidelines focus on the administration and study of the ALR protein itself.
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of substances in common laboratory animal models, which can be adapted for studies involving the ALR protein.
Table 1: Recommended Injection Volumes for Various Routes of Administration
| Animal Model | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Intramuscular (IM) | Oral Gavage |
| Mouse | 1-5 ml/kg (bolus) | 2-3 ml | 2-3 ml | ≤50 µl/site | 10 ml/kg |
| Rat | 1-5 ml/kg (bolus) | 10-20 ml/kg | 5-10 ml/kg | 0.1-0.2 ml | 1-20 ml/kg |
| Guinea Pig | 1-5 ml/kg (bolus) | 1-10 ml/kg | 1-5 ml/kg | 0.05 ml/kg/site | 1-20 ml/kg |
| Hamster | 1-5 ml/kg (bolus) | 1-10 ml/kg | 1-5 ml/kg | Not specified | 5 ml/kg |
Data compiled from general IACUC guidelines.[3]
Table 2: Dose Conversion Between Species Based on Body Surface Area (BSA)
To extrapolate an effective dose from one animal species to another or to humans, the following conversion factors (Km ratios) can be used. The Human Equivalent Dose (HED) is calculated as: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km).
| From | To Mouse (Km=3) | To Rat (Km=6) | To Guinea Pig (Km=8) | To Rabbit (Km=12) | To Human (Km=37) |
| Mouse | 1 | 0.5 | 0.375 | 0.25 | 0.081 |
| Rat | 2 | 1 | 0.75 | 0.5 | 0.162 |
| Guinea Pig | 2.67 | 1.33 | 1 | 0.67 | 0.216 |
| Rabbit | 4 | 2 | 1.5 | 1 | 0.324 |
| Human | 12.3 | 6.2 | 4.6 | 3.1 | 1 |
Note: These are general guidelines for dose conversion and may not be applicable to all types of compounds, especially large proteins.[4][5] It is crucial to determine the optimal dosage through dose-ranging studies.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of ALR Protein
This protocol provides a generalized framework for the administration of recombinant ALR protein to rodent models. Specific parameters should be optimized based on the research question and animal model.
1. Materials:
- Recombinant ALR protein (ensure high purity and low endotoxin levels)
- Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), saline)
- Appropriate syringes and needles for the chosen route of administration
- Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)[6]
- Anesthetic agent (if required for the procedure)
- Equipment for blood collection and tissue harvesting
2. Procedure:
- Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
- ALR Formulation: Dissolve the recombinant ALR protein in the sterile vehicle to the desired concentration. Ensure the final solution is iso-osmotic and at a physiological pH.
- Dosing:
- Determine the appropriate dose based on literature review and preliminary dose-ranging studies.
- Administer the ALR solution via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous). For repeated dosing, alternate injection sites.[7][8]
- Include a vehicle control group that receives the same volume of the vehicle without the ALR protein.
- Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects. Monitor body weight, food, and water intake.
- Sample Collection: At predetermined time points, collect blood samples for analysis of serum ALR, IL-6, and other relevant biomarkers.
- Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, spleen, kidney) for histological, biochemical, or molecular analysis.
Protocol 2: Induction of an Inflammatory Response and ALR Co-administration
This protocol is designed to study the modulatory effects of ALR on inflammation, for instance, in a lipopolysaccharide (LPS)-induced sepsis model.
1. Materials:
- Lipopolysaccharide (LPS) from E. coli
- Recombinant ALR protein
- Sterile, pyrogen-free saline
- Animal model (e.g., BALB/c mice)
- Materials for blood and tissue collection
2. Procedure:
- Animal Groups:
- Group 1: Vehicle control (saline)
- Group 2: LPS only
- Group 3: ALR only
- Group 4: LPS + ALR (co-administration)
- Group 5: ALR pre-treatment followed by LPS
- Administration:
- Dissolve LPS and ALR in sterile saline.
- Administer ALR at the desired dose and time point relative to LPS administration (e.g., 1 hour before, simultaneously, or after). A common route for LPS administration is intraperitoneal injection.[1]
- Monitoring and Sample Collection:
- Monitor animals for signs of sepsis (e.g., lethargy, piloerection, hypothermia).
- Collect blood at various time points (e.g., 2, 6, 12, 24 hours) to measure serum levels of ALR, IL-6, TNF-α, and other inflammatory markers using ELISA or other immunoassays.
- Harvest organs such as the liver, lungs, and spleen for histopathological examination and analysis of inflammatory gene expression (e.g., via qPCR).
Signaling Pathways and Experimental Workflows
ALR and IL-6 Signaling Interaction
ALR has been shown to stimulate the secretion of inflammatory cytokines, including IL-6, from Kupffer cells.[1] IL-6, in turn, activates multiple downstream signaling pathways, primarily the JAK-STAT and MAPK pathways, which are involved in inflammation, cell survival, and proliferation.[9][10][11]
Caption: Proposed signaling interaction between ALR and the IL-6 pathway.
Experimental Workflow for In Vivo ALR Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of ALR.
Caption: General workflow for in vivo studies of ALR protein.
References
- 1. Augmenter of liver regeneration (ALR) is a novel biomarker of hepatocellular stress/inflammation: in vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silencing of augmenter of liver regeneration inhibited cell proliferation and triggered apoptosis in U266 human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 000664 - B6 Strain Details [jax.org]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Interleukin-6 activates signal transducer and activator of transcription and mitogen-activated protein kinase signal transduction pathways and induces de novo protein synthesis in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin-6 signaling pathway in targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
Application Notes and Protocols for the Administration of ALR-6 in Mice
Disclaimer: Extensive literature searches did not yield specific preclinical data on the administration of a compound designated "ALR-6" in mice. The information presented herein is a generalized guide for the administration of a hypothetical novel compound in a murine model, based on established best practices and veterinary guidelines. Researchers must adapt these protocols based on the specific physicochemical properties of this compound and adhere to all institutional and national animal welfare regulations.
I. Quantitative Data Summary: General Administration Guidelines for Mice
For the safe and effective administration of investigational compounds to mice, adherence to established guidelines for dosage volumes and needle sizes is crucial to minimize animal distress and ensure data reproducibility. The following tables provide a summary of generally accepted parameters for various administration routes in adult mice.
Table 1: Recommended Maximum Administration Volumes for Adult Mice
| Route of Administration | Acceptable Maximum Volume (mL/kg) | Recommended Needle Gauge |
| Oral Gavage (PO) | 10 | 20-22 G (flexible, bulb-tipped) |
| Intravenous (IV) - Bolus | 5 | 27-30 G |
| Intraperitoneal (IP) | 10 | 25-27 G |
| Subcutaneous (SC) | 5-10 | 25-27 G |
| Intramuscular (IM) | 0.05 (per site) | 27-30 G |
Data compiled from multiple animal care and use guidelines.[1][2][3][4]
Table 2: General Anesthetic and Analgesic Dosages for Mice
| Agent | Dosage | Route | Duration of Action | Notes |
| Isoflurane | 4-5% for induction, 1-2% for maintenance | Inhalation | To effect | Requires a calibrated vaporizer. |
| Ketamine + Xylazine | 80-120 mg/kg + 5-10 mg/kg | IP | 30-60 minutes | Combination provides anesthesia and analgesia. |
| Buprenorphine | 0.05-0.1 mg/kg | SC | 6-12 hours | A common opioid analgesic for post-procedural pain. |
| Meloxicam | 1-2 mg/kg | SC or PO | 24 hours | A common non-steroidal anti-inflammatory drug. |
Note: Always consult with a veterinarian for appropriate anesthetic and analgesic protocols for your specific study.
II. Experimental Protocols
The following are generalized protocols for common routes of compound administration in mice. All procedures must be performed by trained personnel under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).
A. Oral Gavage (PO) Administration
Oral gavage is utilized for the precise oral delivery of a compound.[5][6]
Materials:
-
This compound solution
-
Appropriately sized, flexible, bulb-tipped gavage needle (20-22 G for adult mice)[5]
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound solution to administer.
-
Draw the calculated volume into the 1 mL syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring its head and body are held firmly but without restricting breathing. The head should be slightly extended to align the mouth and esophagus.[5]
-
Insert the tip of the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.[5]
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.[5]
-
Once the needle is properly positioned in the esophagus, slowly administer the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any signs of respiratory distress.[7]
B. Intravenous (IV) Injection (Tail Vein)
IV injections provide the most rapid absorption of a substance directly into the systemic circulation.[8]
Materials:
-
This compound solution (sterile, isotonic)
-
1 mL syringe
-
27-30 G needle[9]
-
Animal restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% Isopropyl alcohol swabs
Procedure:
-
Warm the mouse's tail using a heat source for 5-10 minutes to induce vasodilation of the lateral tail veins.[10][11]
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with an alcohol swab to disinfect the injection site and improve visualization of the veins.[8]
-
Immobilize the tail and identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.[9][11]
-
A successful insertion may be indicated by a "flash" of blood in the hub of the needle.
-
Slowly inject the this compound solution. There should be no resistance. If a bleb forms, the needle is not in the vein and should be withdrawn.[11]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[12]
-
Return the mouse to its cage and monitor for any adverse reactions.
C. Intraperitoneal (IP) Injection
IP injections are administered into the peritoneal cavity for systemic absorption.
Materials:
-
This compound solution (sterile, isotonic)
-
1 mL syringe
-
25-27 G needle[1]
-
70% Isopropyl alcohol swabs
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse's head slightly downwards to move the abdominal organs cranially.[13]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][14]
-
Disinfect the area with an alcohol swab.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[13]
-
Aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and re-attempt with a fresh needle and syringe.[14]
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
D. Subcutaneous (SC) Injection
SC injections are administered into the space beneath the skin for slower, more sustained absorption.[15]
Materials:
Procedure:
-
Grasp the loose skin between the shoulder blades to form a "tent".[3][16]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body.[2][17]
-
Aspirate to ensure a blood vessel has not been entered.[3][16]
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid in the dispersal of the solution.[4]
-
Return the mouse to its cage.
III. Visualization of Pathways and Workflows
A. Putative Signaling Pathway of this compound
This compound is described as an antagonist of the 5-lipoxygenase-activating protein (FLAP). This would place its mechanism of action within the 5-lipoxygenase (5-LOX) pathway, which is involved in the synthesis of pro-inflammatory leukotrienes from arachidonic acid.
Caption: Putative signaling pathway of this compound as a FLAP antagonist.
B. General Experimental Workflow for In Vivo Compound Testing
The following diagram outlines a typical workflow for evaluating a novel compound like this compound in a mouse model of disease.
Caption: General workflow for in vivo compound efficacy testing in mice.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 16. research.unc.edu [research.unc.edu]
- 17. ltk.uzh.ch [ltk.uzh.ch]
Application Notes and Protocols: Investigating the Role of Augmenter of Liver Regeneration (ALR) and Interleukin-6 (IL-6) in Cardiovascular Disease
A Note on Terminology: The term "ALR-6" is not a standard designation for a single molecule in biomedical literature. It is likely a composite term referring to the interplay between two distinct proteins: Augmenter of Liver Regeneration (ALR) and Interleukin-6 (IL-6) . Both molecules are implicated in cardiovascular physiology and pathology. ALR, known for its protective and regenerative functions, can influence the expression of inflammatory cytokines like IL-6.[1][2] IL-6, a key inflammatory cytokine, plays a significant role in the pathogenesis of various cardiovascular diseases.[3][4][5][6][7] This document provides an overview and experimental protocols for studying the roles of both ALR and IL-6 in cardiovascular research.
Introduction to ALR and IL-6 in Cardiovascular Context
Augmenter of Liver Regeneration (ALR):
ALR, also known as GFER, is a ubiquitously expressed protein that was initially identified for its role in liver regeneration.[1][2] It exists in different isoforms and is localized to various cellular compartments, including the mitochondria and the cytosol.[1] ALR's functions are diverse, ranging from a sulfhydryl oxidase involved in mitochondrial protein import to a signaling molecule with cytokine-like properties.[1][8] In the cardiovascular system, ALR has been implicated in cardiac development and protection against injury. Its protective effects are partly attributed to the reduction of reactive oxygen species.[2]
Interleukin-6 (IL-6):
IL-6 is a pleiotropic cytokine with a central role in inflammation and the immune response.[4] It is produced by a variety of cells, including cardiomyocytes, in response to stimuli such as tissue injury and stress.[9][10] In the context of cardiovascular disease, elevated levels of IL-6 are associated with an increased risk of myocardial infarction, atherosclerosis, and heart failure.[5][6][7][11] IL-6 signaling can be both pro-inflammatory and anti-inflammatory, depending on the signaling pathway activated (classic vs. trans-signaling).[12]
The ALR and IL-6 Connection:
ALR has been shown to stimulate the synthesis of TNF-α and IL-6 in Kupffer cells via a G-protein coupled receptor.[1][2] This suggests a potential mechanism by which ALR could modulate inflammatory responses in the cardiovascular system. Investigating this link is crucial for understanding the full spectrum of ALR's function in cardiovascular health and disease.
Key Signaling Pathways
The interplay between ALR and IL-6 can initiate signaling cascades that are critical in cardiovascular pathophysiology. Below is a diagram illustrating a potential signaling pathway.
Caption: ALR- and IL-6-mediated signaling in cardiovascular cells.
Quantitative Data Summary
While direct quantitative data for a combined "this compound" entity is not available, the following tables summarize representative findings for ALR and IL-6 in the context of cardiovascular disease models.
Table 1: Effects of ALR Modulation in Cardiovascular Models
| Model System | Intervention | Measured Parameter | Result | Reference |
| Mouse Model of Renal Ischemia-Reperfusion | ALR Administration | Inflammation | Decreased | [2] |
| Mouse Model of Renal Ischemia-Reperfusion | ALR Administration | Fibrosis | Attenuated | [2] |
| Rat Liver Partial Hepatectomy | ALR Knockdown | Liver Regeneration | Deleterious Effects | [2] |
| High-Fat Diet-Fed Mice | ALR Deficiency | Steatohepatitis & Fibrosis | Development of NASH and fibrosis | [8] |
Table 2: IL-6 Levels and Cardiovascular Outcomes
| Study Population | Condition | Measured Parameter | Finding | Reference |
| Patients with Acute STEMI | Acute ST-segment elevation myocardial infarction | Myocardial salvage index | Increased with Tocilizumab (IL-6 receptor inhibitor) | [13] |
| Patients with Acute STEMI | Acute ST-segment elevation myocardial infarction | Final infarct size | No significant difference with Tocilizumab | [13] |
| Mouse Model of Chronic Cardiac Allograft Rejection | Chronic Rejection | Cardiomyocyte area | Reduced with anti-IL-6 mAb | [9] |
| Mouse Model of Chronic Cardiac Allograft Rejection | Chronic Rejection | Graft fibrotic tissue area | Reduced with anti-IL-6 mAb | [9] |
| LDLr-/- Mice | Atherosclerosis | Aortic PVAT-derived IL-6 secretion | Increased compared to Wild Type | [14] |
Experimental Protocols
The following are generalized protocols for key experiments used to study ALR and IL-6 in cardiovascular research.
Western Blotting for ALR and Phospho-STAT3 (downstream of IL-6)
This protocol allows for the semi-quantitative analysis of protein expression levels in tissue or cell lysates.
Caption: Western Blotting Experimental Workflow.
Methodology:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.[15]
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.[15]
-
Run the gel until adequate protein separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-ALR or rabbit anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.[16]
-
Perform densitometry analysis using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
-
ELISA for Secreted IL-6
This protocol allows for the quantification of IL-6 concentration in biological fluids like serum, plasma, or cell culture supernatant.
References
- 1. Augmenter of liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Augmenter of Liver Regeneration: A Fundamental Life Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation and atherosclerosis: a review of the role of interleukin-6 in the development of atherosclerosis and the potential for targeted drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-6 Signaling and Anti-Interleukin-6 Therapeutics in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-6 and Cardiovascular Risk: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Review on the Role of IL-6 and IL-1β in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmenter of liver regeneration: Mitochondrial function and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical Role for IL-6 in Hypertrophy and Fibrosis in Chronic Cardiac Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking interleukin-6 trans-signaling in AF: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting IL-6 Trans-Signaling: Amplifying the Benefits of IL-6 Inhibition in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized Trial of Interleukin-6 Receptor Inhibition in Patients With Acute ST-Segment Elevation Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aortic perivascular adipose-derived interleukin-6 contributes to arterial stiffness in low-density lipoprotein receptor deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Studying the Role of Interleukin-6 in Neuroinflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating inflammatory responses within the central nervous system (CNS). It is implicated in the pathogenesis of numerous neuroinflammatory and neurodegenerative disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Produced by various CNS cells, including microglia, astrocytes, and neurons, IL-6 can exert both neuroprotective and neurotoxic effects, largely dependent on the context and its mode of signaling.[1][2] Understanding the nuanced roles of IL-6 is therefore critical for the development of novel therapeutic strategies targeting neuroinflammation.
This document provides detailed application notes and experimental protocols for studying IL-6 in the context of neuroinflammatory conditions. It is intended to guide researchers in designing and executing experiments to investigate IL-6 signaling pathways, its cellular effects, and its role in animal models of neurological disease.
IL-6 Signaling Pathways
IL-6 mediates its effects through two primary signaling pathways: classic signaling and trans-signaling. The specific pathway engaged determines the cellular response and is a critical factor in its pro- or anti-inflammatory functions.[3][4]
-
Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on a limited number of cell types, including hepatocytes and certain immune cells. This binding leads to the recruitment and homodimerization of the ubiquitously expressed signal-transducing protein, gp130. This complex then activates the associated Janus kinases (JAKs), which in turn phosphorylate and activate the STAT3 (Signal Transducer and Activator of Transcription 3) transcription factor. Activated STAT3 dimerizes, translocates to the nucleus, and induces the expression of target genes, many of which are associated with regenerative or anti-inflammatory responses.[3]
-
Trans-Signaling: This pathway allows IL-6 to signal in cells that do not express mIL-6R. It occurs when IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the membrane-bound form or by alternative splicing.[5] The IL-6/sIL-6R complex can then bind to and activate gp130 on a wide range of cells, including neurons, astrocytes, and endothelial cells, which do not typically express mIL-6R.[4][5] This pathway is predominantly associated with the pro-inflammatory activities of IL-6.[3] A natural inhibitor of this pathway is the soluble gp130 (sgp130), which can bind to the IL-6/sIL-6R complex and prevent its interaction with membrane-bound gp130.[5][6]
Visualization of IL-6 Signaling Pathways
Caption: IL-6 signaling occurs via classic or trans-pathways, dictating its function.
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize quantitative data from published studies investigating the effects of IL-6 in various neuroinflammatory models. These values can serve as a reference for experimental design.
Table 1: In Vitro IL-6 Stimulation and Cellular Responses
| Cell Type | IL-6 Concentration | Duration | Measured Effect | Fold/Percent Change | Reference |
| BV.2 Microglia | 100 pg/mL | 12 hours | MHC-II Expression (with sIL-6R) | Significant increase | [7] |
| BV.2 Microglia | 1000 pg/mL (1 ng/mL) | 12 hours | MHC-II Expression | ~80-90% of cells positive | [7] |
| BV.2 Microglia | 100 pg/mL | 8 hours | IL-1β mRNA (with sIL-6R) | ~2.5-fold increase | [7] |
| hiPSC-derived Microglia | 100 ng/mL | 15 minutes | STAT3 (Y705) Phosphorylation | Peak activation | [8] |
| SH-SY5Y Neuroblastoma | 100 U/mL | 2.5 - 30 min | STAT3 (Y705) Phosphorylation | Sustained strong signal | [9] |
| Human Astrocytes | 10 ng/mL (with sIL-6R) | 24 hours | IL-6 mRNA Expression | Synergistic increase with TNF-α | [10] |
| Human Hippocampal Progenitors | 5 pg/mL (with IL-1β) | 10 days | Neurogenesis (DCX+ cells) | Decrease vs. low concentration | [11] |
| Human Hippocampal Progenitors | 50,000 pg/mL (with IL-1β) | 10 days | Neurogenesis (DCX+ cells) | Prevents decrease | [11] |
Table 2: IL-6 Levels in CNS Fluids in Disease Models and Patients
| Condition | Species | Sample Type | IL-6 Concentration (mean ± SD) | Comparison Group | Reference |
| Bacterial Meningitis | Human (Pediatric) | CSF | 49,017 ± 44,730 pg/mL | Aseptic Meningitis (1076 pg/mL) | [12] |
| Aseptic Meningitis | Human (Pediatric) | CSF | 1,076 ± 1,572 pg/mL | Encephalitis (409 pg/mL) | [12] |
| TMEV-infected Astrocytes | Mouse (SJL/J) | Supernatant | ~150 pg/mL (at MOI 10) | Mock-infected (~40 pg/mL) | [13] |
| APP/PS1 Mice (Vaccinated) | Mouse | Sera | Significantly lower vs. control | PBS control | [14] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Microglial Cells with IL-6
This protocol describes the stimulation of the BV.2 murine microglial cell line with IL-6 to assess the activation of downstream signaling and inflammatory gene expression.
Materials:
-
BV.2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse IL-6 (carrier-free)
-
Recombinant mouse sIL-6R (optional, for trans-signaling studies)
-
6-well tissue culture plates
-
PBS, RNA lysis buffer (e.g., TRIzol), Protein lysis buffer (e.g., RIPA)
-
qPCR reagents, Western blot reagents
Procedure:
-
Cell Seeding: Plate BV.2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free DMEM for 4-6 hours to reduce basal signaling.
-
Stimulation:
-
Prepare working solutions of IL-6 (e.g., 100 pg/mL, 1000 pg/mL) and sIL-6R (e.g., 25 ng/mL) in serum-free DMEM.[7]
-
For trans-signaling experiments, pre-treat cells with sIL-6R for 1 hour.[7]
-
Remove starvation media and add the IL-6-containing media to the wells. Include a vehicle control (media only).
-
-
Incubation:
-
For signaling studies (STAT3 phosphorylation), incubate for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For gene expression analysis (qPCR), incubate for 4-8 hours.
-
For cytokine secretion (ELISA) or cell surface marker expression (Flow Cytometry), incubate for 12-24 hours.
-
-
Harvesting:
-
For Western Blot: Aspirate media, wash cells once with ice-cold PBS, and add 100 µL of RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.
-
For qPCR: Aspirate media, add 1 mL of TRIzol directly to the well, and process for RNA extraction.
-
For ELISA: Collect the supernatant and store at -80°C until analysis.
-
Protocol 2: Western Blot for Phospho-STAT3 (Tyr705)
This protocol is for detecting the activation of STAT3 in cell lysates following IL-6 stimulation.
Procedure:
-
Protein Quantification: Determine protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 (diluted in blocking buffer). A loading control like β-actin or GAPDH should also be probed.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[15][16]
-
Quantification: Densitometry analysis can be performed to quantify the ratio of p-STAT3 to total STAT3.
Protocol 3: Quantification of IL-6 in CSF or Supernatant by ELISA
This protocol provides a general procedure for a sandwich ELISA to measure IL-6 concentrations.
Procedure:
-
Plate Preparation: Use a 96-well plate pre-coated with an IL-6 capture antibody.
-
Standard Curve: Prepare serial dilutions of recombinant IL-6 standard (e.g., from 500 pg/mL down to ~7.8 pg/mL) in the provided assay buffer. Assay buffer serves as the zero standard.
-
Sample Addition: Add 50 µL of assay buffer to each well, followed by 50 µL of standards or samples (CSF, cell culture supernatant).
-
Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Discard the contents and wash the plate 4 times with 1X Wash Buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Seal and incubate for 1 hour at room temperature with shaking.
-
Streptavidin-HRP: Wash the plate 4 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Seal and incubate for 30 minutes at room temperature with shaking.
-
Substrate Development: Wash the plate 4 times. Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance at 450 nm within 30 minutes.[17]
-
Calculation: Calculate the IL-6 concentration in samples by interpolating from the standard curve.
Protocol 4: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
EAE is the most common animal model for multiple sclerosis. This protocol describes the active induction of chronic EAE using MOG35-55 peptide.
Materials:
-
Female C57BL/6 mice, 9-12 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS and saline
-
Syringes and needles
Procedure:
-
Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A typical final concentration is 1-2 mg/mL of MOG35-55. Emulsify by sonicating or syringing until a thick, stable emulsion is formed.
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p.[19]
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization.
-
Use a standard scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or waddling gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Provide food and water on the cage floor for animals with severe paralysis.
-
-
Therapeutic Intervention: To study the effect of an IL-6 modulating agent, treatment can be administered prophylactically (starting from day 0) or therapeutically (starting after the onset of clinical signs).
Visualization of Experimental Workflows
Caption: General workflow for studying IL-6 effects on glial cells in vitro.
Caption: Timeline for EAE induction and therapeutic intervention studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin-6, a Major Cytokine in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 4. IL-6 regulation of synaptic function in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Inhibition of interleukin-6 trans-signaling in the brain facilitates recovery from lipopolysaccharide-induced sickness behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglia priming by interleukin-6 signaling is enhanced in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute IL-6 exposure triggers canonical IL6Ra signaling in hiPSC microglia, but not neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interleukin-6 (IL-6) Production by Astrocytes: Autocrine Regulation by IL-6 and the Soluble IL-6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro- and Anti-Inflammatory Properties of Interleukin in Vitro: Relevance for Major Depression and Human Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-6 in cerebrospinal fluid of patients with central nervous system infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro experimental model of neuroinflammation: the induction of interleukin-6 in murine astrocytes infected with Theiler's murine encephalomyelitis virus, and its inhibition by oestrogenic receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vaccine Development to Treat Alzheimer's Disease Neuropathology in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Augmenter of Liver Regeneration (ALR) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Augmenter of Liver Regeneration (ALR), also known as GFER, is a crucial cytokine involved in hepatocyte proliferation and maintaining mitochondrial function. Recent studies have highlighted its dysregulation in various malignancies, including multiple myeloma, colon cancer, and glioma.[1] Elevated expression of ALR is often correlated with aggressive tumor characteristics and poor prognosis, suggesting its potential as a therapeutic target.[1]
One of the proposed mechanisms for ALR's pro-tumorigenic activity involves its potential to stimulate the production of Interleukin-6 (IL-6).[1] IL-6 is a pleiotropic cytokine that plays a significant role in the tumor microenvironment, promoting cancer cell proliferation, survival, angiogenesis, and metastasis while conferring resistance to therapeutic agents.[2][3] The primary signaling cascade activated by IL-6 is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which regulates the expression of genes involved in cell cycle progression and apoptosis.[2][4]
These application notes provide a comprehensive overview of the methodologies used to investigate the role of ALR and its downstream effects on IL-6 signaling in cancer cell lines.
Mechanism of Action and Signaling Pathways
ALR contributes to cancer progression primarily by inhibiting apoptosis and promoting cell proliferation.[1][5] Downregulation of ALR in cancer cells has been shown to induce apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] Furthermore, ALR overexpression can enhance drug resistance in cancer cells.[5]
The proposed link between ALR and IL-6 suggests a signaling cascade where ALR stimulates IL-6 secretion. IL-6 then acts in an autocrine or paracrine manner, binding to its receptor (IL-6R) and the co-receptor gp130. This complex formation triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that suppress apoptosis (e.g., Bcl-2) and promote cell cycle progression (e.g., Cyclin D1).[2][6][7]
Caption: ALR-IL-6 Signaling Pathway.
Data Presentation
Quantitative analysis is essential for evaluating the efficacy of targeting ALR. Below are template tables for presenting key experimental data.
Table 1: Effect of ALR Silencing on Apoptosis Markers in U266 MM Cells
| Treatment Group | Relative Bcl-2 mRNA Expression (Fold Change) | Relative Bax mRNA Expression (Fold Change) | Percentage of Apoptotic Cells (%) |
| Control shRNA | 1.00 ± 0.12 | 1.00 ± 0.15 | 5.2 ± 1.1 |
| ALR shRNA | 0.45 ± 0.09 | 2.50 ± 0.21 | 25.8 ± 3.4 |
| P-value | < 0.01 | < 0.01 | < 0.01 |
| Note: Data are representative examples based on findings and should be determined experimentally.[1] |
Table 2: Cytotoxicity of a Hypothetical ALR Inhibitor (ALR-Inhib-1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| U266 | Multiple Myeloma | 48 | 15.5 ± 2.1 |
| HCT116 | Colon Carcinoma | 48 | 22.4 ± 3.5 |
| Jurkat | T-cell Leukemia | 48 | 31.2 ± 4.0 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 ± 2.8 |
| Note: IC₅₀ values are hypothetical and must be determined empirically using cell viability assays.[8][9] |
Experimental Protocols
Detailed and consistent protocols are critical for reproducible results.
General Cancer Cell Line Culture and Maintenance
This protocol outlines standard procedures for culturing adherent and suspension cancer cell lines.
-
Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 300 x g for 3-5 minutes.[10][11]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh medium. Transfer to an appropriate culture flask (e.g., T25 or T75) and place in a humidified incubator at 37°C with 5% CO₂.[10][12]
-
Passaging (Subculturing):
-
Adherent Cells: When cells reach 70-90% confluency, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells.[10][11] Neutralize the trypsin with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
-
Suspension Cells: Dilute the cell suspension with fresh medium to the desired seeding density (e.g., 2-3 x 10⁵ cells/mL) when the cell density reaches its peak.
-
Caption: General Cell Culture Workflow.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment (e.g., ALR silencing or inhibitor treatment).
-
Cell Treatment: Seed cells and treat with the experimental agent for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blot Protocol for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of specific proteins (e.g., ALR, Bcl-2, Bax, p-STAT3, total STAT3).
-
Protein Lysate Preparation:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13][14]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[15]
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with a specific primary antibody (e.g., anti-ALR, anti-Bcl-2, anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
-
References
- 1. Silencing of augmenter of liver regeneration inhibited cell proliferation and triggered apoptosis in U266 human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lmms.xjtu.edu.cn [lmms.xjtu.edu.cn]
- 3. Interleukin-6 signaling pathway in targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interlinking pathways: a narrative review on the role of IL-6 in cancer and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IL-6/IL-6R as a potential key signaling pathway in prostate cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of IL-6 in Cancer Cell Invasiveness and Metastasis—Overview and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. medium.com [medium.com]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
Application Notes and Protocols for Leukotriene B4 (LTB4) Immunoassay
Note: A specific ELISA kit designated "ALR-6" for Leukotriene B4 was not identified in the provided search results. The following is a representative protocol and application note for the quantitative determination of Leukotriene B4 (LTB4) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), based on common methodologies found in commercially available kits. Researchers should always refer to the specific manual provided with their chosen assay kit.
Introduction
Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1][2] It plays a crucial role in a variety of inflammatory responses, stimulating leukocyte functions such as chemotaxis, aggregation, and the release of lysosomal enzymes.[1][3] Consequently, LTB4 is implicated as a significant mediator in various inflammatory diseases and immunoregulation.[1] The accurate quantification of LTB4 in biological samples like plasma, serum, urine, saliva, and cell culture supernatants is essential for studying inflammation and for the development of novel therapeutics.[2][4]
The competitive ELISA provides a sensitive and specific method for this quantification. The assay is based on the principle of competition between LTB4 in the sample and a fixed amount of enzyme-labeled LTB4 (e.g., conjugated to Alkaline Phosphatase or Horseradish Peroxidase) for a limited number of binding sites on a specific anti-LTB4 antibody.[5][6] The amount of enzyme-labeled LTB4 bound to the antibody is inversely proportional to the concentration of LTB4 in the sample.[2][5] After a wash step, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of LTB4 is then determined by comparing the absorbance of the samples to a standard curve.[7][8]
Quantitative Data Summary
The following table summarizes typical performance characteristics of commercially available Leukotriene B4 ELISA kits.
| Parameter | Typical Range | Sample Types |
| Detection Range | 15.63 - 1000 pg/mL | Serum, Plasma, Urine, Saliva, Tissue Homogenates, Cell Culture Supernates[4][7][9] |
| Sensitivity | 9.375 pg/mL | - |
| Assay Principle | Competitive ELISA | - |
| Incubation Time | ~2-4.5 hours | - |
Note: Values are representative and may vary between different manufacturers. Please consult the specific kit manual for precise data.
Experimental Protocols
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to prepare the 1X working solution as per the kit instructions.[4]
-
LTB4 Standard Curve: Reconstitute the lyophilized LTB4 standard with the provided standard diluent to create a stock solution (e.g., 20,000 pg/mL).[10] Perform serial dilutions as specified in the manual to generate a standard curve. For example, create a dilution series of 1000, 500, 250, 125, 62.5, and 31.25 pg/mL. The standard diluent serves as the zero standard (0 pg/mL).[4][10] Prepare fresh standards for each assay.[4]
-
Biotinylated Detection Antibody/Enzyme Conjugate: Depending on the kit format, prepare the working solution of the biotinylated anti-LTB4 antibody or the LTB4-enzyme conjugate by diluting the concentrated stock in the appropriate diluent.[5][7]
To ensure accurate results, proper sample collection and storage are critical. Avoid repeated freeze-thaw cycles.[10]
-
Serum: Collect whole blood and allow it to clot for two hours at room temperature or overnight at 4°C. Centrifuge at approximately 1,000 x g for 20 minutes. Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C.[9][10]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9] Assay the plasma immediately or aliquot and store at -20°C or -80°C.[10]
-
Cell Culture Supernatants: Centrifuge samples at 1,000 x g for 20 minutes at 2-8°C to remove any cellular debris. Assay the supernatant immediately or store aliquots at -80°C.[7]
-
Tissue Homogenates: Homogenize tissue in sterile PBS. Centrifuge the lysate at 10,000 rpm for 10 minutes at 2-8°C. Collect the supernatant for the assay.[9]
-
Plate Preparation: Determine the number of wells required for standards, blanks, and samples. It is recommended to run all samples and standards in duplicate. Wash the microplate twice with 1X Wash Buffer before use.[9]
-
Sample/Standard Addition: Add 50 µL of each standard, blank, and sample into the appropriate wells.[9][10]
-
Competitive Reaction: Immediately add 50 µL of the prepared Biotin-Labeled Antibody or LTB4-enzyme conjugate working solution to each well.[9] Gently tap or shake the plate for 1 minute to ensure thorough mixing.[9]
-
Incubation: Cover the plate with a sealer and incubate for 45-60 minutes at 37°C or as directed by the manufacturer.[7][10]
-
Washing: Aspirate the contents of the wells. Wash the plate 3 to 5 times with 1X Wash Buffer, ensuring complete removal of liquid after each wash by patting the plate on absorbent paper.[7][10]
-
HRP/AP Conjugate Addition: Add 100 µL of prepared Streptavidin-HRP or other enzyme conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.[7][10]
-
Second Wash: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 90 µL of TMB or other appropriate substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[7][10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change (e.g., from blue to yellow for TMB).[7][10]
-
Read Absorbance: Immediately measure the optical density (OD) of each well using a microplate reader set to 450 nm.[7][10]
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD for each standard on the Y-axis against the corresponding LTB4 concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
The concentration of LTB4 in the samples is inversely proportional to the OD.
-
Determine the LTB4 concentration in each sample by interpolating its mean OD value from the standard curve.
-
Adjust for any sample dilution factors used during preparation.
Visualizations
Caption: General workflow for a competitive ELISA to quantify Leukotriene B4.
References
- 1. Leukotriene B4/LTB4: ELISA Kits [bio-techne.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. thomassci.com [thomassci.com]
- 4. content.abcam.com [content.abcam.com]
- 5. interchim.fr [interchim.fr]
- 6. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Human LTB4(Leukotriene B4) ELISA Kit [elkbiotech.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for Western Blot Analysis of FLAP Expression
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Western blotting to analyze the expression of 5-Lipoxygenase Activating Protein (FLAP). The protocols detailed below are foundational for investigating the effects of compounds, such as the FLAP inhibitor MK-886, on the 5-lipoxygenase signaling pathway. While the user specified "ALR-6," no public domain information is currently available for a compound with this designation that targets FLAP. Therefore, the well-characterized FLAP inhibitor MK-886 will be used as an exemplary compound throughout these notes.
Introduction to FLAP and the 5-Lipoxygenase Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade responsible for the synthesis of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2][3] The initial and rate-limiting step in this pathway is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a reaction catalyzed by the 5-LOX enzyme.[4] For this enzymatic activity to occur efficiently within a cellular context, 5-LOX must translocate to the nuclear membrane and associate with the 5-Lipoxygenase Activating Protein (FLAP).[5][6][7]
FLAP is an 18-kDa integral membrane protein that binds arachidonic acid and facilitates its transfer to 5-LOX, thereby enabling the synthesis of leukotrienes.[8][9] Given its essential role in leukotriene production, FLAP has become a significant therapeutic target for the development of anti-inflammatory drugs.[1][10] Inhibitors of FLAP, such as MK-886, function by binding to FLAP and preventing the necessary interaction with 5-LOX, which in turn blocks the downstream synthesis of leukotrienes.[2][8][11]
Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins, such as FLAP, in cell or tissue samples.[12][13][14] This method allows researchers to assess the baseline expression of FLAP in different biological systems and to investigate how its expression may be modulated by various stimuli or therapeutic agents.
Signaling Pathway of Leukotriene Synthesis
The following diagram illustrates the key steps in the 5-lipoxygenase pathway, highlighting the central role of FLAP.
Caption: The 5-Lipoxygenase pathway for leukotriene synthesis.
Experimental Protocol: Western Blot for FLAP Expression
This protocol provides a step-by-step guide for performing a western blot to determine the expression level of FLAP in cell lysates.
I. Materials and Reagents
-
Cell Culture: Adherent or suspension cells expressing FLAP.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar buffer containing protease and phosphatase inhibitors.
-
Protein Assay: BCA (Bicinchoninic acid) protein assay kit.
-
Sample Buffer: Laemmli sample buffer (4X or 2X).
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (a 12-15% gel is recommended for the 18-kDa FLAP protein), running buffer, and electrophoresis apparatus.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, and transfer apparatus (wet or semi-dry).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-FLAP antibody (rabbit or mouse monoclonal/polyclonal).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
-
Loading Control Antibody: Antibody against a housekeeping protein such as β-actin or GAPDH.
II. Experimental Workflow
Caption: A typical workflow for Western blot analysis of FLAP expression.
III. Detailed Methodology
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the investigational compound (e.g., MK-886 at various concentrations) or vehicle control for the specified duration.
2. Cell Lysis and Protein Extraction:
-
For adherent cells, wash twice with ice-cold PBS, then add lysis buffer directly to the plate. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.
-
Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
4. Sample Preparation:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) per lane into a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration and size.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Membrane Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
8. Primary Antibody Incubation:
-
Dilute the primary anti-FLAP antibody in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
10. Chemiluminescent Detection:
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
11. Image Acquisition and Analysis:
- Capture the chemiluminescent signal using a digital imaging system.
- Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
- Normalize the band intensity of FLAP to the corresponding loading control (e.g., β-actin) for each sample.
Data Presentation
Quantitative data from western blot experiments should be summarized in a clear and structured format. The following table provides a template for presenting densitometry data, showing the effect of a FLAP inhibitor on FLAP protein expression.
| Treatment Group | FLAP Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized FLAP Expression (FLAP / β-actin) | Fold Change vs. Vehicle |
| Vehicle Control | 15,000 | 20,000 | 0.75 | 1.00 |
| MK-886 (1 µM) | 14,500 | 19,500 | 0.74 | 0.99 |
| MK-886 (10 µM) | 14,800 | 20,500 | 0.72 | 0.96 |
| MK-886 (50 µM) | 15,200 | 19,800 | 0.77 | 1.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell type.
Conclusion
This document provides a detailed framework for the investigation of FLAP expression using western blot analysis, with a particular focus on evaluating the effects of inhibitory compounds. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and protocols outlined here using the example of MK-886 are broadly applicable to the study of any compound targeting the 5-lipoxygenase pathway. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of FLAP's role in inflammation and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 3. 5-lipoxygenase pathway and its downstream cysteinyl leukotrienes as potential therapeutic targets for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FLAP (5-Lipoxygenase-activating protein) Inhibitors - CD Biosynsis [biosynsis.com]
- 11. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Aldose Reductase (ALR-6) Preparation for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vitro analysis of Aldose Reductase (ALR), also referred to as Aldose Reductase Like 6 (ALR-6). This document outlines detailed protocols for recombinant protein expression and purification, enzymatic activity assays, and cellular-based assays, facilitating the study of this compound's function and the evaluation of potential inhibitors.
Introduction to Aldose Reductase (this compound)
Aldose reductase (ALR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway's contribution to glucose metabolism is minimal. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[1][3] This accumulation, along with the depletion of NADPH, can cause osmotic and oxidative stress, contributing to the pathogenesis of diabetic complications like retinopathy, nephropathy, and neuropathy.[1][3][4] Consequently, ALR has become a significant therapeutic target for the development of inhibitor drugs.[2][5]
There are different isoforms of ALR, and for the purpose of these notes, we will refer to the target enzyme as this compound. The protocols described herein are generally applicable to the study of recombinant human aldose reductase.
Signaling Pathway of Aldose Reductase
Under hyperglycemic conditions, the increased activity of aldose reductase initiates a cascade of cellular events. The inhibition of this compound aims to mitigate these downstream effects.
Caption: this compound signaling in hyperglycemia.
Recombinant this compound Expression and Purification
The production of pure and active recombinant this compound is crucial for in vitro assays. A common method involves expression in E. coli as a fusion protein, for example, with a His6-maltose binding protein (HisMBP) tag, which enhances solubility and facilitates purification.[6]
Experimental Workflow
Caption: Workflow for this compound expression.
Protocol: Expression and Purification of His-tagged this compound
This protocol is adapted from generic methods for recombinant protein expression in E. coli.[6][7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the this compound gene with a His-tag
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the this compound expression vector into competent E. coli cells. Plate on LB agar with the selective antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume of LB broth (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for 4-16 hours at a reduced temperature (e.g., 18-30°C) to improve protein solubility.[7]
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble His-tagged this compound.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound with Elution Buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Determine the protein concentration using a Bradford or BCA assay.
In Vitro Enzyme Activity Assay
The activity of this compound is typically measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized during the reduction of a substrate, such as DL-glyceraldehyde.[3][4]
Assay Principle
This compound catalyzes the following reaction: Aldehyde (e.g., DL-glyceraldehyde) + NADPH + H+ ↔ Alcohol + NADP+
The rate of NADPH consumption is directly proportional to the enzyme activity.
Data Presentation: Reagents for this compound Activity Assay
| Reagent | Stock Concentration | Final Concentration |
| Phosphate Buffer (pH 6.2-7.0) | 0.1 M | 0.067 M |
| Purified this compound Enzyme | Varies | As required |
| β-NADPH | 10 mM | 0.1-0.2 mM |
| DL-Glyceraldehyde | 100 mM | 1-10 mM |
| Test Inhibitor (e.g., Alr2-IN-2) | Varies (in DMSO) | Varies |
Protocol: this compound Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound.[3][4]
Materials:
-
Purified recombinant this compound
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution
-
DL-glyceraldehyde solution
-
Test inhibitor dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in phosphate buffer. Create serial dilutions of the test inhibitor.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Test Wells: Add buffer, this compound enzyme, NADPH, and the test inhibitor at various concentrations.
-
Control Wells (100% activity): Add buffer, this compound enzyme, NADPH, and DMSO (vehicle control).
-
Blank Wells: Add buffer, NADPH, and the test inhibitor (at the highest concentration) without the enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Cellular Assays for this compound Activity
Cell-based assays are essential to evaluate the efficacy of this compound inhibitors in a more physiologically relevant context.
Protocol: Measurement of Sorbitol Accumulation in Cells
This assay measures the intracellular accumulation of sorbitol in cells cultured under high glucose conditions.
Materials:
-
Cell line expressing this compound (e.g., rat lens epithelial cells, or a transfected cell line)
-
Cell culture medium (e.g., DMEM) with normal (5 mM) and high (30-50 mM) glucose concentrations
-
Test inhibitor
-
Lysis buffer
-
Sorbitol assay kit (commercially available)
Procedure:
-
Cell Culture: Seed cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with high glucose medium containing various concentrations of the test inhibitor or vehicle control. Include a normal glucose control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular contents.
-
Sorbitol Measurement: Measure the sorbitol concentration in the cell lysates using a sorbitol assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the sorbitol levels to the total protein concentration in each sample. Compare the sorbitol levels in inhibitor-treated cells to the high glucose control to determine the extent of inhibition.
Conclusion
The protocols and application notes provided here offer a robust framework for the preparation of this compound and its characterization through in vitro and cell-based assays. These methods are fundamental for understanding the role of this compound in disease and for the discovery and development of novel therapeutic inhibitors.
References
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.org [mdanderson.org]
Application Notes and Protocols: Co-administration of Aldose Reductase Inhibitors with Other Anti-inflammatory Drugs
Disclaimer: No specific anti-inflammatory agent designated "ALR-6" was identified in publicly available scientific literature. The following application notes are based on the plausible hypothesis that "ALR" refers to Aldose Reductase, a key enzyme in inflammatory signaling. Therefore, these notes describe the co-administration of a representative Aldose Reductase Inhibitor (ARI) with other classes of anti-inflammatory drugs. The data and protocols presented are compiled from existing research on ARIs and are intended to serve as a guide for researchers and drug development professionals.
Introduction
Chronic inflammatory diseases are often characterized by the activation of multiple pro-inflammatory pathways. This complexity can limit the efficacy of single-agent therapies. A promising strategy to enhance therapeutic outcomes and potentially reduce side effects is the co-administration of drugs that target different inflammatory pathways. Aldose Reductase (AR), an enzyme of the aldo-keto reductase superfamily, has emerged as a significant mediator of inflammatory signaling cascades. Inhibition of AR has been shown to suppress inflammation in various preclinical models.[1][2]
These application notes provide a framework for investigating the potential synergistic or additive anti-inflammatory effects of co-administering an Aldose Reductase Inhibitor (ARI) with two major classes of anti-inflammatory drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Glucocorticoids.
Scientific Background
Aldose Reductase in Inflammation:
Under conditions of oxidative stress, which is a hallmark of inflammation, there is an increase in the generation of reactive oxygen species (ROS). This leads to lipid peroxidation and the formation of cytotoxic aldehydes, such as 4-hydroxy-trans-2-nonenal (HNE). Aldose reductase catalyzes the reduction of these aldehydes and their glutathione conjugates (e.g., GS-HNE) to their corresponding alcohols. These alcohol metabolites can then activate downstream signaling pathways, leading to the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] The activation of NF-κB and AP-1 results in the increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][4] By inhibiting AR, the production of these inflammatory mediators can be significantly reduced.[1][2]
Rationale for Co-administration:
-
ARI and NSAIDs: NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the production of prostaglandins.[5] Since ARIs act upstream by inhibiting the activation of transcription factors that lead to COX-2 expression, their co-administration with NSAIDs offers a dual-pronged attack on the inflammatory cascade. This combination has the potential for synergistic effects, allowing for lower doses of each drug and potentially reducing the risk of NSAID-associated side effects like gastrointestinal issues.[5]
-
ARI and Glucocorticoids: Glucocorticoids are potent anti-inflammatory agents that act through the glucocorticoid receptor to suppress the expression of multiple inflammatory genes.[6] They can, for instance, inhibit the activation of NF-κB.[6] Combining a glucocorticoid with an ARI could lead to a more profound suppression of inflammatory signaling pathways. This may allow for a reduction in the glucocorticoid dose required for a therapeutic effect, thereby minimizing the well-documented side effects of long-term steroid use.
Signaling Pathways
The following diagrams illustrate the points of intervention for ARIs, NSAIDs, and Glucocorticoids in the inflammatory signaling cascade.
Caption: Inflammatory signaling pathway and points of intervention.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data illustrating the potential for synergistic effects when co-administering an ARI with an NSAID or a glucocorticoid. This data is representative of what could be expected from in vitro and in vivo experiments.
Table 1: In Vitro Inhibition of TNF-α Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration | TNF-α Inhibition (%) |
| ARI (Zopolrestat) | 10 µM | 35 ± 4 |
| NSAID (Ibuprofen) | 50 µM | 30 ± 5 |
| ARI + NSAID | 10 µM + 50 µM | 75 ± 6 |
| Glucocorticoid (Dexamethasone) | 1 µM | 45 ± 5 |
| ARI + Glucocorticoid | 10 µM + 1 µM | 85 ± 7 |
* Indicates a synergistic effect (Combination Index < 1) as determined by Chou-Talalay method.
Table 2: In Vivo Reduction of Paw Edema in a Carrageenan-induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) at 4h |
| Vehicle Control | - | 0 |
| ARI (Fidarestat) | 25 | 30 ± 5 |
| NSAID (Diclofenac) | 10 | 25 ± 4 |
| ARI + NSAID | 25 + 10 | 65 ± 7 |
| Glucocorticoid (Prednisolone) | 5 | 40 ± 6 |
| ARI + Glucocorticoid | 25 + 5 | 78 ± 8 |
* Indicates a statistically significant (p < 0.05) enhancement of anti-inflammatory effect compared to individual drug treatments.
Experimental Protocols
The following are detailed protocols for key experiments to assess the co-administration effects of an ARI with other anti-inflammatory drugs.
In Vitro Synergy Assessment: Checkerboard Assay
This protocol is designed to determine the nature of the interaction (synergistic, additive, or antagonistic) between an ARI and another anti-inflammatory drug in vitro.
Caption: Workflow for the in vitro checkerboard assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of the ARI and the co-administered drug (NSAID or glucocorticoid) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, perform serial dilutions of the ARI along the x-axis and the other drug along the y-axis to create a dose-response matrix.
-
Cell Seeding and Treatment: Seed the RAW 264.7 cells into the 96-well plate and allow them to adhere. Then, treat the cells with the drug combinations.
-
Inflammation Induction: After a pre-incubation period with the drugs, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess assay.
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants using Enzyme-Linked Immunosorbent Assays (ELISA).
-
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each drug combination. The FIC is calculated as the IC50 of the drug in combination divided by the IC50 of the drug alone. The Combination Index (CI) is the sum of the FICs for both drugs.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Efficacy Assessment: Carrageenan-induced Paw Edema Model
This protocol evaluates the anti-inflammatory effects of the drug combination in an acute in vivo model of inflammation.
References
- 1. Aldose reductase inhibition suppresses oxidative stress-induced inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of aldose reductase inhibition in murine polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Aldose Reductase Prevents Endotoxin-Induced Inflammation by Regulating Arachidonic Acid Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells by Targeting Augmenter of Liver Regeneration (ALR)
Disclaimer: The term "ALR-6" does not correspond to a standard or widely recognized scientific nomenclature for a specific apoptosis-inducing agent. These application notes and protocols are based on the established role of the protein Augmenter of Liver Regeneration (ALR) in cancer cell survival and the therapeutic strategy of inducing apoptosis by inhibiting its function. For the purpose of this document, we will refer to a hypothetical small molecule inhibitor, "ALR Inhibitor," and the use of small interfering RNA (siRNA) to achieve this effect.
These notes are intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ALR in oncology.
Introduction
Augmenter of Liver Regeneration (ALR) is a crucial protein involved in mitochondrial function and cellular homeostasis. In various cancer types, elevated expression of ALR has been associated with enhanced cell proliferation and resistance to apoptosis. ALR exerts its pro-survival effects, in part, by modulating the expression of key apoptosis-regulating proteins and influencing cytokine signaling pathways, such as the Interleukin-6 (IL-6) pathway. Consequently, the inhibition of ALR presents a promising strategy for inducing programmed cell death in cancer cells.
This document provides an overview of the mechanism of action for ALR inhibition-mediated apoptosis, quantitative data from representative studies, and detailed protocols for key experimental procedures.
Mechanism of Action
The primary mechanism by which inhibition of ALR induces apoptosis is through the intrinsic, or mitochondrial, pathway. ALR is known to support mitochondrial integrity. Its inhibition leads to mitochondrial dysfunction, a key trigger for apoptosis.
Specifically, targeting ALR has been shown to modulate the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. Inhibition of ALR leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bcl-2/Bax ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, ultimately resulting in the execution of apoptosis.
Furthermore, ALR expression and the IL-6 signaling pathway can be interconnected. IL-6 is a cytokine that often promotes cancer cell survival and inhibits apoptosis. Silencing ALR has been observed to reduce the production of IL-6 in some cancer cell models, suggesting that ALR inhibition may also sensitize cancer cells to apoptosis by attenuating pro-survival IL-6 signaling.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of an exemplary ALR inhibitor on various cancer cell lines.
Table 1: Cytotoxicity of ALR Inhibitor in Various Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| U266 (Multiple Myeloma) | 15.2 | 8.5 | 4.1 |
| T98G (Glioma) | 22.8 | 12.1 | 6.8 |
| HepG2 (Hepatocellular Carcinoma) | 18.5 | 10.3 | 5.2 |
| HCT116 (Colon Carcinoma) | 25.1 | 14.6 | 8.9 |
Table 2: Apoptosis Induction by ALR Inhibitor in U266 Cells (48h Treatment)
| ALR Inhibitor Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| 2.5 | 12.8 ± 1.1 | 4.3 ± 0.6 | 17.1 ± 1.7 |
| 5.0 | 25.6 ± 2.3 | 8.9 ± 1.0 | 34.5 ± 3.3 |
| 10.0 | 42.1 ± 3.5 | 15.4 ± 1.8 | 57.5 ± 5.3 |
Table 3: Effect of ALR Silencing on Apoptosis-Related Protein Expression in U266 Cells (48h post-transfection)
| Target | Relative Protein Expression (Fold Change vs. Control siRNA) |
| ALR | 0.15 ± 0.04 |
| Bcl-2 | 0.45 ± 0.07 |
| Bax | 2.8 ± 0.3 |
| Bax/Bcl-2 Ratio | 6.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of an ALR inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
ALR inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the ALR inhibitor in complete culture medium. Replace the medium in the wells with 100 µL of the diluted inhibitor solutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptotic cells using flow cytometry.[3][4]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Western Blot Analysis of Bcl-2 and Bax Expression
This protocol is for analyzing changes in the expression of key apoptosis-related proteins.[6]
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.[6]
-
Analysis: Perform densitometry analysis on the protein bands and normalize to the loading control (β-actin).
Protocol 4: Gene Silencing using siRNA
This protocol provides a general guideline for transiently knocking down ALR expression in cancer cells.
Materials:
-
Cancer cell line
-
ALR-specific siRNA and a non-targeting control siRNA
-
siRNA transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium according to the manufacturer's instructions. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or complete medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for assessing gene knockdown and its phenotypic effects should be determined empirically.
-
Analysis: After incubation, harvest the cells to analyze ALR knockdown by qPCR or Western blot, and assess the effects on apoptosis and cell viability using the protocols described above.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. atcc.org [atcc.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of 5-Lipoxygenase Pathway Modulation
Topic: Investigating the 5-Lipoxygenase Pathway: The Role of ALR-6 as a Selective FLAP Antagonist
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding the 5-Lipoxygenase Pathway and the Role of this compound
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, a class of potent lipid mediators. This pathway is initiated by the enzymatic activity of 5-LOX, which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to other pro-inflammatory leukotrienes. Due to its central role in inflammation, the 5-LOX pathway is a key target for the development of anti-inflammatory therapeutics.
A common misconception is the use of any pathway-interfering compound as a negative control. This application note clarifies the specific role of this compound in the 5-LOX pathway. Contrary to its potential misuse as a negative control, this compound is a potent and selective antagonist of the 5-lipoxygenase-activating protein (FLAP). It does not directly inhibit the 5-LOX enzyme but prevents the transfer of arachidonic acid to 5-LOX, thereby inhibiting the production of downstream leukotrienes. This makes this compound a valuable pharmacological tool for investigating the specific contribution of FLAP to cellular 5-LOX activity, rather than a negative control for 5-LOX itself. An appropriate negative control in a 5-LOX experiment is a substance that does not interfere with any component of the pathway, such as the vehicle in which the test compound is dissolved.
Data Presentation: Comparative Activity of 5-LOX Pathway Modulators
To effectively design experiments, it is crucial to understand the distinct mechanisms and potencies of different modulators of the 5-LOX pathway. The following table summarizes the activity of this compound in comparison to a known direct 5-LOX inhibitor, Zileuton.
| Compound | Primary Target | Mechanism of Action | Potency (IC50) | Direct 5-LOX Inhibition | Reference |
| This compound | FLAP | Antagonist; prevents substrate transfer to 5-LOX. | Not specified, but potent inhibition (>80%) of 5-LOX product formation in M1-MDM cells.[1][2] | No significant effect.[1][2] | [1][2] |
| Zileuton | 5-LOX | Direct competitive inhibitor. | ~1 µM (in various cell-based assays) | Yes | [3] |
Mandatory Visualizations
The 5-Lipoxygenase Signaling Pathway and Points of Inhibition
Caption: 5-LOX signaling and inhibitor targets.
Experimental Workflow for Investigating FLAP's Role Using this compound
Caption: Workflow for this compound in 5-LOX pathway studies.
Experimental Protocols
Protocol for Assessing the Effect of this compound on Leukotriene B4 (LTB4) Production in Human Neutrophils
This protocol details a cell-based assay to investigate the inhibitory effect of this compound on FLAP-dependent LTB4 production.
4.1.1 Materials and Reagents
-
Human neutrophils (isolated from fresh human blood)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Zileuton (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
Calcium ionophore A23187 (stimulant)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA kit or LC-MS/MS system for quantification
-
96-well cell culture plates
4.1.2 Experimental Procedure
-
Cell Preparation: Isolate human neutrophils from healthy donor blood using a standard method like density gradient centrifugation. Resuspend the purified neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound and Zileuton in RPMI 1640 medium from the DMSO stock solutions. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (e.g., ≤ 0.1%).
-
Assay Setup:
-
Vehicle Control: Add the appropriate volume of RPMI 1640 with DMSO to the designated wells.
-
This compound Treatment: Add the serially diluted this compound solutions to the respective wells.
-
Positive Control: Add the serially diluted Zileuton solutions to the positive control wells.
-
Add 100 µL of the neutrophil cell suspension to each well.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C in a humidified atmosphere with 5% CO2 for 15 minutes. This allows for the compounds to interact with the cells.
-
Cell Stimulation: Prepare a working solution of calcium ionophore A23187 in RPMI 1640. Add the A23187 solution to all wells to a final concentration of 5 µM to stimulate LTB4 production.
-
Incubation: Incubate the plate for an additional 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and adding a suitable volume of cold methanol or by centrifuging the plate and collecting the supernatant for immediate analysis or storage at -80°C.
-
Quantification of LTB4: Analyze the concentration of LTB4 in the cell supernatants using a commercial LTB4 ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
4.1.3 Data Analysis
-
Calculate the percentage of LTB4 production inhibition for each concentration of this compound and Zileuton relative to the vehicle control. The vehicle control represents 100% LTB4 production.
-
Inhibition (%) = [1 - (LTB4 in treated sample / LTB4 in vehicle control)] x 100
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of LTB4 production) for both this compound and Zileuton using non-linear regression analysis.
4.1.4 Expected Outcome
-
Vehicle Control: High levels of LTB4 production upon stimulation.
-
This compound Treatment: A dose-dependent decrease in LTB4 production, demonstrating the inhibition of the FLAP-dependent 5-LOX pathway.
-
Zileuton Treatment: A dose-dependent decrease in LTB4 production, confirming the validity of the assay system.
By comparing the effects of this compound and Zileuton, researchers can delineate the specific role of FLAP in the cellular context of 5-LOX-mediated leukotriene synthesis. This protocol provides a robust framework for characterizing the pharmacological activity of FLAP antagonists and their potential as anti-inflammatory agents.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ALR-6 Solubility in DMSO
For researchers, scientists, and drug development professionals, achieving complete and consistent solubilization of experimental compounds is critical for obtaining reliable and reproducible results. This guide addresses common solubility issues encountered when dissolving the FLAP antagonist, ALR-6, in Dimethyl Sulfoxide (DMSO) and provides practical troubleshooting steps and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting procedure for dissolving this compound in DMSO?
A1: To ensure optimal and consistent results, following a standardized protocol is crucial. This involves allowing both the this compound powder and the DMSO solvent to reach room temperature before use, which helps to minimize moisture absorption by the hygroscopic DMSO.[1] It is recommended to use high-purity, anhydrous DMSO to avoid water contamination that can negatively impact the solubility of many organic compounds.[1][2] Accurately weigh the desired amount of this compound and add the calculated volume of anhydrous DMSO to achieve your target concentration.[1]
Q2: My this compound is not fully dissolving in DMSO at room temperature. What are the initial steps I should take?
A2: If you observe particulate matter or an incomplete solution, several techniques can be employed to facilitate dissolution. Common first steps include vigorous vortexing, gentle heating, and sonication.[3] It is important to start with the least harsh method to avoid potential compound degradation.
Q3: Can I heat the this compound solution to improve solubility?
A3: Yes, gentle heating can be an effective method for dissolving compounds in DMSO.[3] It is advisable to warm the solution in a water bath at approximately 37°C.[1][3] Avoid excessive or prolonged heating, as this could lead to the degradation of the compound.[1]
Q4: The this compound/DMSO stock solution was clear initially, but a precipitate has formed over time. What might be the cause?
A4: Precipitation after initial dissolution can occur for several reasons. A primary cause is the absorption of moisture by DMSO from the atmosphere, as it is highly hygroscopic.[1] Water contamination can significantly decrease the solubility of many organic compounds.[1] Another potential reason is that the solution is supersaturated, meaning the concentration of this compound is above its solubility limit in DMSO under the current storage conditions. Temperature fluctuations during storage can also lead to crystallization and precipitation.
Q5: I've successfully prepared a clear this compound stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A5: This is a frequent issue when a compound that is soluble in a potent organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[3] To mitigate this, you can try several strategies:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, first dilute the stock into a smaller volume of the media while mixing vigorously. Then, add this intermediate dilution to the final volume.[3]
-
Pre-warm the Media: Using cell culture media that has been pre-warmed to 37°C can help maintain the compound's solubility during the dilution process.[3]
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be cytotoxic, keeping the final DMSO concentration as high as is tolerable for your cells can help with solubility.[4] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability, which is generally below 0.5%.[2][5]
Data Presentation: Troubleshooting Parameters
| Technique | Recommended Parameters | Considerations |
| Vortexing | 2-5 minutes | Ensure the vial is securely capped. This is a good initial step for most compounds. |
| Gentle Heating | 37°C for 10-15 minutes | Use a water bath for even heating. Check for compound stability at this temperature. Avoid excessive heat.[1][3] |
| Sonication | 15-30 minutes in a bath sonicator | This method uses high-frequency sound waves to break apart solute particles.[3] Can generate localized heat, so temperature monitoring may be necessary for sensitive compounds.[3] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Allow the this compound powder and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired mass of this compound in a sterile microcentrifuge tube or vial.
-
Addition of Solvent: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the target concentration.
-
Agitation: Vortex the solution vigorously for 2-5 minutes.[2]
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible undissolved particles.
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light and moisture.
Protocol 2: Troubleshooting Poor Solubility of this compound in DMSO
-
Initial Dissolution Attempt: Follow steps 1-5 of the "Standard Dissolution of this compound in DMSO" protocol.
-
Gentle Warming: If undissolved particles remain after vigorous vortexing, place the sealed vial in a 37°C water bath for 10-15 minutes.[1][3] Periodically swirl the vial gently.
-
Re-Vortex: After warming, vortex the solution again for 1-2 minutes.
-
Sonication: If the compound is still not fully dissolved, place the vial in a bath sonicator for 15-30 minutes at room temperature.[3]
-
Final Inspection: After these steps, visually inspect the solution for clarity. If it is still not dissolved, the desired concentration may be above the solubility limit of this compound in DMSO. In this case, a new stock solution at a lower concentration should be prepared.
Visualizations
Caption: Standard dissolution workflow for this compound in DMSO.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: ALR-6 Degradation in Cell Culture Media
Disclaimer: The following information is a generalized guide for troubleshooting the degradation of small molecule inhibitors in cell culture media. "ALR-6" is used as a placeholder. The principles and protocols described are broadly applicable but should be adapted for your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to evaluate the stability of this compound in cell culture media?
A: Assessing the stability of a compound like this compound in your experimental setup is fundamental for the correct interpretation of its biological effects. If this compound degrades during an experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy. Stability studies are vital for establishing a dependable concentration-response relationship.[1]
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A: Several factors can affect the stability of a small molecule in cell culture media:
-
pH: The typical pH of culture media (7.2-7.4) can facilitate hydrolysis or other pH-dependent degradation.[1][2]
-
Temperature: The standard cell culture incubation temperature of 37°C can speed up chemical degradation.[1][2]
-
Media Components: Ingredients in the culture medium, such as amino acids, vitamins, and metal ions, may interact with and degrade the compound.[1]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Furthermore, the cells themselves can metabolize the compound.[1][3]
-
Light: Exposure to light may cause photodegradation of light-sensitive compounds.[1][2]
-
Oxygen: The presence of dissolved oxygen can result in oxidative degradation.[1]
Q3: How frequently should I replace the media containing this compound in a long-term experiment?
A: The frequency of media replacement is dependent on the stability of this compound under your specific culture conditions and the metabolic rate of your cells. For longer-term treatments, it is common to replace the media with a fresh inhibitor every 2-3 days.[2] It is highly recommended to determine the half-life of this compound in your specific experimental conditions to create an optimal media replacement schedule.[2]
Q4: Can the solvent used to dissolve this compound impact its stability?
A: Yes, the choice of solvent is critical. While DMSO is a common solvent for small molecules, its final concentration in the assay medium should typically be kept below 0.5% to prevent cell toxicity.[3] It is also important to use an anhydrous solvent, as residual moisture can lead to compound degradation, particularly during freeze-thaw cycles.[3]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of this compound activity over time in a cell-based assay.
-
Question: My compound, this compound, shows good activity at the beginning of my experiment, but its potency seems to decrease in subsequent experiments or over a long incubation period. What could be the reason for this?
-
Answer: This issue often indicates instability of the compound in the cell culture medium. Several factors could be contributing:
-
Degradation in Aqueous Medium: this compound may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4).[3]
-
Metabolism by Cells: The cells may be metabolizing this compound into an inactive form.[3]
-
Adsorption to Plasticware: The compound might be adsorbing to the surface of the cell culture plates, which would reduce its effective concentration.[3]
-
-
Troubleshooting Steps:
-
Assess Stability in Medium: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. At different time points, measure the concentration of the intact compound using an appropriate analytical method like HPLC-MS.[3]
-
Evaluate Metabolic Stability: Conduct a similar time-course experiment in the presence of cells. A more rapid disappearance of the compound compared to the cell-free control would suggest cellular metabolism.[3]
-
Test for Nonspecific Binding: To check for adsorption, incubate this compound in a well without cells. Measure the concentration of the compound in the medium over time. A decrease in concentration could indicate binding to the plasticware.[4]
-
Issue 2: A precipitate forms when diluting the this compound stock solution into the aqueous assay buffer.
-
Question: I notice a cloudy precipitate when I add my DMSO stock solution of this compound to the assay buffer. How can I avoid this?
-
Answer: The formation of a precipitate indicates that the compound's solubility limit has been exceeded in the final assay buffer.[3]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to use a lower final concentration of the compound.[3]
-
Modify Dilution Method: Instead of a single large dilution, perform serial dilutions. Also, ensure rapid and thorough mixing after adding the stock solution to the buffer.[3]
-
Use Pre-warmed Media: Adding the compound to cold media can reduce its solubility. Try adding it to media that has been pre-warmed to 37°C.[1]
-
Consider a Different Solvent: If DMSO is not ideal, other solvents can be considered. However, always verify the solvent's compatibility with your assay.[3]
-
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Conditions
| Parameter | Condition | Half-life (hours) | Recommendation |
| Temperature | 37°C (in media) | 48 | Standard cell culture conditions.[2] |
| 4°C (in PBS) | > 336 (2 weeks) | Suitable for short-term storage of working solutions.[2] | |
| -20°C (in DMSO) | > 8760 (1 year) | Recommended for long-term storage of stock solutions. | |
| -80°C (in DMSO) | > 8760 (1 year) | Optimal for long-term archival storage of stock solutions.[2] | |
| pH | 7.4 (standard media) | 48 | Standard cell culture pH. |
| 6.8 (acidic media) | 36 | Degradation may be faster at a lower pH.[2] | |
| 8.0 (alkaline media) | 24 | Degradation may be faster at a higher pH. | |
| Light Exposure | Exposed to Light | 12 | Protect from light if the compound is light-sensitive. |
| In the Dark | 48 | Standard practice for light-sensitive compounds. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media via HPLC
This protocol describes a method to quantify the concentration of active this compound over time in cell culture media.
-
Materials and Reagents:
-
This compound (powder)
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) with or without fetal bovine serum (FBS)
-
Sterile, light-protecting microcentrifuge tubes
-
HPLC system with a C18 reverse-phase column
-
-
Methodology:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot into single-use, light-protecting tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[2]
-
-
Sample Preparation:
-
Spike pre-warmed (37°C) cell culture medium to a final working concentration of this compound (e.g., 10 µM).
-
Incubate the media under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the media.
-
Store the collected aliquots at -80°C until analysis.[2]
-
-
HPLC Analysis:
-
Thaw the samples and precipitate proteins (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.[2]
-
Analyze the samples using a validated HPLC method to determine the concentration of the intact this compound.
-
-
Quantification:
-
Create a standard curve by preparing serial dilutions of this compound in the same cell culture medium at time 0.
-
Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.[5]
-
-
Mandatory Visualization
References
Technical Support Center: Optimizing ALR-6 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ALR-6 concentration in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antagonist of the 5-lipoxygenase-activating protein (FLAP), which is a key protein in the biosynthesis of leukotrienes, potent inflammatory mediators. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes and thus exhibits anti-inflammatory activity.[1][2][3]
Q2: What is the typical IC50 value for this compound?
A2: The IC50 value for this compound can vary depending on the experimental conditions, including the cell line used, substrate concentration, and the specific assay employed. It is crucial to determine the IC50 empirically under your specific experimental setup.
Q3: What is a suitable starting concentration range for this compound in an IC50 experiment?
A3: For a compound with an unknown IC50 in your specific cell system, it is recommended to start with a broad concentration range spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This will help to capture the full dose-response curve. If prior data is available, you can center your concentration range around the expected IC50.
Q4: What solvent should I use to dissolve this compound?
A4: The solubility of this compound should be confirmed from the supplier's datasheet. Many small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is critical to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentrations in the cell culture medium. Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.
Q5: How many replicate wells should I use for each concentration?
A5: It is recommended to use a minimum of three technical replicates for each concentration to ensure the statistical significance and reliability of your results.
Troubleshooting Guide
Problem: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge effects in the microplate | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower top concentration or a different solvent system. |
| Pipetting errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem: The dose-response curve is not sigmoidal (S-shaped).
| Possible Cause | Suggested Solution |
| Inappropriate concentration range | The tested concentrations may be too high or too low. Perform a wider range-finding experiment to identify the concentrations that produce a full curve from 100% to 0% inhibition. |
| Compound insolubility | Ensure the compound is fully dissolved at all tested concentrations. |
| Cell death at high concentrations is not due to the specific mechanism of action | High concentrations of the compound may induce non-specific toxicity. Lower the highest concentration tested. |
| Assay interference | The compound may interfere with the assay components (e.g., colorimetric or fluorescent readout). Run a control experiment with the compound in the absence of cells to check for interference. |
Problem: IC50 value is significantly different from published values.
| Possible Cause | Suggested Solution |
| Different experimental conditions | IC50 values are highly dependent on the experimental setup.[4] Factors such as cell line, cell density, serum concentration, incubation time, and the specific assay used can all influence the result. Ensure your protocol is consistent with the cited literature if you are trying to reproduce a result. |
| Cell line variability | Use cell lines from a reputable source and maintain a consistent passage number, as prolonged passaging can alter cellular characteristics and drug sensitivity. |
| Compound degradation | Ensure proper storage of the this compound stock solution (e.g., protected from light, at the recommended temperature). Prepare fresh dilutions for each experiment. |
Experimental Protocols
Cell Viability Assay using MTT for IC50 Determination of this compound
This protocol provides a general framework for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to about 80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations. It is recommended to perform at least a 7-point dilution series.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
References
Technical Support Center: Investigating Off-Target Effects of ALK-6i in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ALK-6i, a novel Anaplastic Lymphoma Kinase (ALK) inhibitor, in primary cell-based assays. This resource is designed to help you identify and mitigate potential off-target effects, ensuring the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ALK-6i and what is its primary target?
ALK-6i is a potent, ATP-competitive small molecule inhibitor designed to target Anaplastic Lymphoma Kinase (ALK). In many cancer types, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) with constitutively active kinase domains, driving oncogenesis. ALK-6i is intended to specifically inhibit this aberrant kinase activity.
Q2: I'm observing unexpected phenotypes in my primary cells treated with ALK-6i that don't align with known ALK signaling. What could be the cause?
While ALK-6i is designed for high selectivity, unexpected cellular responses may be indicative of off-target effects, where the inhibitor interacts with other kinases. Primary cells, which closely mimic in vivo physiology, can sometimes reveal off-target activities not observed in engineered cell lines. It is also crucial to consider the complex signaling networks within different primary cell types, where ALK inhibition may lead to unforeseen downstream consequences.
Q3: How can I determine if the effects I'm seeing are on-target or off-target?
A multi-faceted approach is recommended. First, perform a dose-response experiment to ascertain if the phenotype occurs at concentrations consistent with the IC50 for ALK. Secondly, utilizing a structurally different ALK inhibitor should recapitulate the on-target effects. If the phenotype persists with a different inhibitor, it is more likely to be a true consequence of ALK inhibition. Finally, direct measurement of off-target engagement through techniques like a Cellular Thermal Shift Assay (CETSA) or broader kinase profiling can provide definitive evidence.
Q4: My primary cells are showing significant toxicity at concentrations that should be specific for ALK inhibition. What does this suggest?
High toxicity at or near the on-target IC50 could suggest a potent off-target effect on a kinase critical for cell survival in that specific primary cell type. It is also important to rule out non-specific compound toxicity. We recommend performing a cell viability assay with a broader dose range and comparing the results with a control cell line that does not express ALK.
Data Presentation: Kinase Selectivity of ALK-6i
The following tables summarize the inhibitory activity of ALK-6i against its primary target, ALK, and a panel of other kinases, providing a profile of its selectivity. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
Table 1: ALK-6i On-Target and Key Off-Target Activity
| Kinase Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Notes |
| ALK | 0.8 | 12 | Primary Target |
| ROS1 | 2.5 | 20 | Structurally related kinase; common off-target. |
| FLT3 | 3.1 | 155 | Off-target with potential hematopoietic effects. |
| IGF-1R | 150 | >1000 | Lower potency off-target. |
| MET | >1000 | >1000 | High selectivity against MET. |
This data is a hypothetical representation for ALK-6i, based on published data for similar ALK inhibitors to provide a realistic selectivity profile.[1]
Table 2: Broader Kinase Selectivity Panel for ALK-6i (at 1 µM)
| Kinase | Percent Inhibition at 1 µM |
| ALK | 99% |
| ROS1 | 95% |
| FLT3 | 85% |
| TRKA | 60% |
| FAK | 45% |
| EGFR | <10% |
| SRC | <5% |
| ABL | <5% |
This table illustrates a hypothetical screening of ALK-6i against a wider range of kinases to identify potential off-targets.[2]
Mandatory Visualizations
Caption: ALK Signaling Pathways and the Point of ALK-6i Inhibition.
Caption: Experimental Workflow for Validating Off-Target Effects.
Caption: Troubleshooting Decision Tree for Unexpected Results.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ALK and Downstream Signaling
Objective: To determine the effect of ALK-6i on the phosphorylation status of ALK and its key downstream signaling proteins (AKT, ERK, STAT3) in primary cells.
Materials:
-
Primary cells of interest
-
ALK-6i
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to reduce background).
-
Primary antibodies:
-
Rabbit anti-phospho-ALK (Tyr1604)
-
Rabbit anti-total ALK
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-total STAT3
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate primary cells and allow them to adhere. Treat with a dose range of ALK-6i (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[3] Keep samples on ice to minimize protein degradation and dephosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect the total protein, the membrane can be stripped of the phospho-specific antibody and re-probed with the antibody for the total protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of ALK-6i to ALK and potential off-targets in intact primary cells by measuring changes in protein thermal stability.[1][4]
Materials:
-
Primary cells of interest
-
ALK-6i
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat primary cells with ALK-6i at a saturating concentration (e.g., 10-20 times the cellular IC50) or a vehicle control (DMSO) for 1-2 hours at 37°C.[4]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C in 3°C increments). Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.[1]
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble ALK (or potential off-target protein) at each temperature point by Western blot, as described in Protocol 1.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both the ALK-6i-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of ALK-6i indicates target engagement.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No phospho-protein signal in Western blot | 1. Phosphatase activity during sample preparation. 2. Low abundance of the phosphorylated protein. 3. Ineffective stimulation of the signaling pathway. | 1. Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice at all times. 2. Increase the amount of protein loaded on the gel or enrich the protein of interest via immunoprecipitation.[5] 3. Confirm that the primary cells are responsive to the stimulus used to activate the ALK pathway. |
| High background in phospho-Western blot | 1. Blocking with milk, which contains phosphoproteins. 2. Non-specific antibody binding. 3. Insufficient washing. | 1. Use 5% BSA in TBST as the blocking agent. 2. Optimize the primary antibody concentration and incubation time. 3. Increase the number and duration of washes with TBST. |
| Inconsistent results between primary cell batches | 1. Biological variability between donors. 2. Differences in cell health and passage number. | 1. If possible, use primary cells pooled from multiple donors to average out individual variations. 2. Standardize cell culture conditions and use cells at a consistent passage number for all experiments. |
| CETSA shows no thermal shift for the target protein | 1. The compound does not bind to the target in the cellular environment. 2. The compound concentration is too low. 3. The protein is inherently very stable or unstable. | 1. This could be a valid negative result. 2. Use a higher, saturating concentration of the inhibitor.[4] 3. Optimize the temperature range of the thermal challenge. |
| Unexpected toxicity in primary cells | 1. Off-target effects on a critical survival kinase. 2. Non-specific compound toxicity. | 1. Perform a broad kinase screen to identify potential off-targets. Use siRNA to knock down the identified off-target and see if toxicity is reduced. 2. Test the compound on a panel of different cell lines, including those that do not express the primary target. |
References
- 1. benchchem.com [benchchem.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: ALR-6 and High-Concentration Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity at high concentrations of ALR-6, a potential 5-lipoxygenase-activating protein (FLAP) inhibitor.
Disclaimer: There is currently no publicly available data specifically detailing the cytotoxicity of this compound at high concentrations. The information provided herein is based on studies of other FLAP and 5-lipoxygenase (5-LOX) inhibitors and is intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line when using this compound at concentrations above our expected therapeutic range. Is this a known effect?
A1: While specific data for this compound is unavailable, studies on other FLAP inhibitors, such as MK886, have shown that these compounds can induce apoptosis, or programmed cell death, in various cell lines.[1] This effect may be more pronounced at higher concentrations and can be independent of the inhibitor's primary target, FLAP.[1] Therefore, observing cytotoxicity at high concentrations of a novel FLAP inhibitor like this compound is plausible.
Q2: What is the potential mechanism behind the observed cytotoxicity of FLAP inhibitors?
A2: Research on related compounds suggests that the cytotoxic effects of FLAP and 5-LOX inhibitors may be mediated through the induction of apoptosis.[1][2][3] This can occur through various signaling pathways. For instance, some 5-LOX inhibitors have been shown to trigger apoptosis by down-regulating pro-survival proteins like protein kinase C-epsilon (PKCε).[2][4] It is also possible that at high concentrations, these compounds have off-target effects that contribute to cytotoxicity.
Q3: How can we confirm if the cell death we are observing with this compound is due to apoptosis?
A3: To determine if this compound is inducing apoptosis, you can perform a series of well-established assays. These include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
-
PARP Cleavage Analysis: Western blotting for the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another strong indicator of apoptosis.[3]
-
TUNEL Assay: This method detects DNA fragmentation, a characteristic feature of late-stage apoptosis.
Q4: What experimental controls should we include to validate our cytotoxicity findings with this compound?
A4: To ensure the validity of your results, consider the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound.
-
Positive Control for Apoptosis: Use a known apoptosis-inducing agent (e.g., staurosporine) to confirm that your apoptosis detection assays are working correctly.
-
Dose-Response Analysis: Test a wide range of this compound concentrations to determine the concentration at which cytotoxic effects become apparent (e.g., the IC50, or half-maximal inhibitory concentration).
-
Time-Course Experiment: Evaluate cell viability at different time points after this compound treatment to understand the kinetics of the cytotoxic effect.
Q5: Are there ways to mitigate the cytotoxic effects of this compound while still studying its primary function as a FLAP inhibitor?
A5: If high-concentration cytotoxicity is confounding your experiments, you can try the following:
-
Optimize Concentration: Use the lowest effective concentration of this compound that inhibits FLAP activity without causing significant cell death.
-
Shorter Incubation Times: Reduce the duration of cell exposure to this compound.
-
Use of a Pan-Caspase Inhibitor: To confirm that the observed cytotoxicity is caspase-dependent (i.e., apoptotic), you can co-treat cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK. A rescue of cell viability would suggest an apoptotic mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High background cell death in vehicle control. | Solvent toxicity. | Test different solvents or lower the concentration of the current solvent. Ensure the final solvent concentration is consistent across all experimental conditions. |
| Inconsistent cytotoxicity results between experiments. | Variations in cell health, passage number, or seeding density. | Standardize cell culture conditions. Use cells within a specific passage number range and ensure consistent seeding density for all experiments. |
| No apoptosis detected despite observing cell death. | Cell death may be occurring through a non-apoptotic pathway (e.g., necrosis or autophagy). | Perform assays to detect markers of necrosis (e.g., LDH release assay) or autophagy (e.g., LC3-II western blotting). |
| This compound appears to be precipitating at high concentrations. | Poor solubility of the compound. | Visually inspect the culture medium for precipitates. If observed, consider using a different solvent or employing methods to increase solubility. Note that precipitated compound can cause non-specific cytotoxicity. |
Experimental Protocols
General Protocol for Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
Below are diagrams illustrating a potential signaling pathway for FLAP inhibitor-induced apoptosis and a general experimental workflow for investigating cytotoxicity.
Caption: Potential mechanisms of this compound induced cytotoxicity.
Caption: Experimental workflow for investigating cytotoxicity.
References
- 1. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent In Vivo Results with ALR-6: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting and navigating the challenges of inconsistent in vivo results when working with ALR-6, a potent antagonist of the 5-lipoxygenase-activating protein (FLAP) with anti-inflammatory properties. By understanding the intricacies of the 5-lipoxygenase (5-LOX) pathway and the common pitfalls of in vivo experimentation with this class of compounds, researchers can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By binding to FLAP, this compound prevents the transfer of arachidonic acid to the 5-lipoxygenase (5-LOX) enzyme, thereby inhibiting the production of all leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and exerting its anti-inflammatory effects.[1]
Q2: We are observing high variability in the anti-inflammatory effect of this compound in our animal model. What are the potential causes?
A2: High variability is a common challenge in in vivo studies with anti-inflammatory agents. For a FLAP inhibitor like this compound, this can stem from several factors:
-
Formulation and Bioavailability: this compound, like many FLAP inhibitors, is likely lipophilic. This can lead to poor aqueous solubility, inconsistent absorption after oral administration, and high plasma protein binding, all of which can result in variable exposure at the site of inflammation.
-
Animal Model-Specific Factors: The choice of animal model and the inherent biological variability within that model can significantly impact results. Factors such as the genetic background of the animals, their microbiome, diet, and housing conditions can all influence the inflammatory response and the drug's efficacy.[2]
-
Dosing and Administration: Inconsistent dosing techniques, incorrect dose selection, or a dosing regimen that does not maintain adequate therapeutic concentrations can all contribute to variable outcomes.
-
Metabolism: The rate of metabolism of this compound can vary between individual animals, leading to different levels of active compound.
Q3: How can we improve the consistency of our this compound formulation for in vivo studies?
A3: A stable and consistent formulation is critical for reproducible in vivo results. For lipophilic compounds like many FLAP inhibitors, consider the following strategies:
-
Vehicle Selection: Test a range of pharmaceutically acceptable vehicles. Common choices for oral gavage include suspensions in methylcellulose or carboxymethylcellulose, or solutions/suspensions in oil-based vehicles like corn oil. For intraperitoneal injections, co-solvents such as DMSO or PEG-400 mixed with saline or corn oil are often used.
-
Solubilizing Agents: The use of surfactants (e.g., Tween 80, Cremophor EL) can help to create stable emulsions or micellar solutions, improving the dissolution and absorption of the compound.
-
Particle Size Reduction: If using a suspension, techniques like micronization can increase the surface area for dissolution, leading to more consistent absorption.
-
Formulation Stability Testing: Always assess the stability of your formulation over the intended period of use to ensure the compound does not precipitate or degrade.
Q4: Are there known off-target effects of FLAP inhibitors that could contribute to inconsistent results?
A4: While this compound is designed to be a specific FLAP inhibitor, off-target effects are a possibility with any small molecule. Some 5-LOX inhibitors have been reported to have off-target effects that are not fully understood.[3] These could potentially contribute to unexpected biological responses or toxicity, leading to variability in your results. It is crucial to:
-
Include appropriate controls: Use a structurally different FLAP inhibitor as a positive control and a vehicle-only group.
-
Dose-response studies: Establish a clear dose-response relationship to ensure the observed effects are related to the intended pharmacology.
-
Phenotypic observation: Carefully monitor animals for any unexpected clinical signs that might indicate off-target toxicity.
Troubleshooting Guide for Inconsistent this compound In Vivo Results
This guide provides a structured approach to identifying and resolving common issues encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in efficacy between animals in the same treatment group. | 1. Inconsistent Drug Exposure: Poor formulation, variable absorption, or rapid metabolism. 2. Biological Variability: Differences in the immune response of individual animals. 3. Inconsistent Dosing Technique: Errors in administration leading to different amounts of compound being delivered. | 1. Optimize Formulation: See FAQ Q3 for formulation strategies. Conduct a pilot pharmacokinetic (PK) study to assess exposure variability. 2. Standardize Animal Cohorts: Use animals from a single supplier, within a narrow age and weight range. Increase the number of animals per group to improve statistical power. 3. Standardize Dosing Procedures: Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection). |
| Lack of efficacy or lower-than-expected efficacy. | 1. Insufficient Drug Exposure: Dose is too low, poor bioavailability, or rapid clearance. 2. Inappropriate Animal Model: The chosen model may not be sensitive to the effects of leukotriene inhibition. 3. Timing of Dosing and Readout: The therapeutic window of the compound may not align with the peak of the inflammatory response in the model. | 1. Conduct a Dose-Response Study: Test a range of doses to determine the optimal effective dose. Perform PK studies to correlate exposure with efficacy. 2. Model Selection: Choose an animal model where the inflammatory process is known to be leukotriene-dependent (e.g., carrageenan-induced paw edema, collagen-induced arthritis). 3. Optimize Study Design: Conduct a time-course experiment to determine the optimal timing for drug administration and endpoint analysis relative to the inflammatory stimulus. |
| Unexpected toxicity or adverse effects. | 1. Off-Target Effects: The compound may be interacting with other biological targets. 2. Compound-Specific Toxicity: The molecule itself may have inherent toxicity at the doses being tested. 3. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | 1. Assess Target Engagement: If possible, measure downstream biomarkers of FLAP inhibition (e.g., leukotriene levels) in target tissues to confirm on-target activity at non-toxic doses. 2. Conduct a Maximum Tolerated Dose (MTD) Study: Determine the highest dose that can be administered without significant toxicity. 3. Include a Vehicle-Only Control Group: This will help to distinguish between compound-related and vehicle-related toxicity. |
| Discrepancy between in vitro potency and in vivo efficacy. | 1. High Plasma Protein Binding: The compound may be highly bound to plasma proteins, reducing the free fraction available to act on the target. 2. Poor Pharmacokinetics: The compound may have low oral bioavailability, a short half-life, or poor distribution to the target tissue. 3. Species-Specific Differences in FLAP: There may be differences in the FLAP protein between the species used for in vitro assays and the in vivo model. | 1. Measure Plasma Protein Binding: Determine the extent of protein binding to understand the free drug concentration. 2. Perform a Full PK Profile: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the chosen animal model. 3. Sequence Alignment: Compare the amino acid sequence of FLAP between the relevant species to identify any potential differences in the drug-binding site. |
Quantitative Data Summary
Due to the limited publicly available in vivo data specifically for this compound, the following tables provide representative data for the well-characterized, structurally similar indole-based FLAP inhibitor, MK-886, to serve as a reference for experimental design.
Table 1: In Vivo Efficacy of a Representative FLAP Inhibitor (MK-886)
| Animal Model | Species | Dose and Route | Treatment Duration | Key Finding | Reference |
| Apical Periodontitis | Mouse | 5 mg/kg, oral gavage | 14 days | Exacerbated bone loss | [4] |
| Atherosclerosis | Mouse (apoE/LDLR-/-) | 4 µ g/100mg body weight/day in diet | 18 weeks | Reduced atherosclerotic lesion area | [5] |
| Forced Swimming Test | Mouse | 3 mg/kg, i.p. or 4 µ g/100mg body weight/day in diet | Single dose or 3 weeks | Increased climbing behavior | [6] |
| Hypoxic Pulmonary Hypertension | Rat | Not specified | Chronic | Inhibited the development of pulmonary hypertension | [7] |
Table 2: Pharmacokinetic Parameters of a Representative FLAP Inhibitor (MK-886) in Humans
| Parameter | Value | Conditions | Reference |
| Maximum Inhibition of LTB4 synthesis | ~60% | 500 mg single oral dose | [8] |
| Time to Maximum Inhibition | 2 hours | 500 mg single oral dose | [8] |
| Correlation between Plasma Concentration and LTB4 Inhibition | r = 0.78 | - | [8] |
Note: These values are for MK-886 in humans and should be used as a general guide. Pharmacokinetic parameters can vary significantly between species and for different compounds.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation and is sensitive to inhibitors of the 5-lipoxygenase pathway.[3][9][10][11]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound and vehicle control
-
Reference anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound (at various doses) or the vehicle control via the desired route (e.g., oral gavage, i.p.) 30-60 minutes before carrageenan injection. A positive control group receiving a known anti-inflammatory drug should be included.
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
The CIA model shares many pathological and immunological features with human rheumatoid arthritis and is a valuable model for evaluating the efficacy of anti-inflammatory compounds in a chronic inflammatory setting.[1][12][13][14][15]
Materials:
-
DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound and vehicle control
-
Clinical scoring system for arthritis
Procedure:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize mice and inject the emulsion subcutaneously at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Anesthetize mice and administer a booster injection at a different site near the base of the tail.
-
Treatment: Begin administration of this compound or vehicle control at the first signs of arthritis or prophylactically before disease onset.
-
Clinical Assessment: Monitor mice regularly (e.g., 2-3 times per week) for the onset and severity of arthritis using a standardized clinical scoring system based on paw swelling and erythema.
-
Endpoint Analysis: At the end of the study, paws can be collected for histological analysis of joint inflammation and damage.
Visualizations
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent in vivo results with this compound.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony variability under the spotlight in animal models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical activity, pharmacokinetics, and tolerability of MK-886, a leukotriene biosynthesis inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. turkishimmunology.org [turkishimmunology.org]
- 15. bio-protocol.org [bio-protocol.org]
Technical Support Center: Stability of Recombinant Proteins in Frozen Aliquots
This technical support center provides guidance and answers frequently asked questions regarding the stability of frozen aliquots of recombinant proteins, with a focus on Human Interleukin-6 (IL-6) and general recommendations applicable to proteins like Augmenter of Liver Regeneration (ALR).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for frozen aliquots of recombinant proteins like IL-6 and ALR?
For long-term stability, it is recommended to store frozen aliquots of recombinant proteins at -80°C.[1] Storage at -20°C is suitable for shorter-term storage.[1] For recombinant Human IL-6, storage at -20°C or -80°C is recommended.[2] Some suppliers suggest that for reconstituted recombinant Human IL-6R alpha, storage at -20 to -70°C is appropriate for up to 3 months.
Q2: How many times can I freeze and thaw my protein aliquots?
It is strongly advised to avoid repeated freeze-thaw cycles as they can lead to protein denaturation, aggregation, and loss of activity.[2][3][4][5] Ideally, protein solutions should be aliquoted into single-use volumes to prevent the need for multiple freeze-thaw cycles.[3][4]
Q3: What is the expected shelf life of a frozen protein aliquot?
The shelf life of a frozen protein aliquot is dependent on the specific protein, its concentration, the buffer composition, and the storage temperature. Generally, proteins can be stored at -20°C to -80°C for at least a year.[3][4] Lyophilized proteins can be stored for years.[3][4] For a specific recombinant Human IL-6R alpha, a shelf life of 12 months from the date of receipt is suggested when stored at -20 to -70°C as supplied.
Q4: Should I add cryoprotectants to my protein solutions before freezing?
Adding cryoprotectants like glycerol or ethylene glycol to a final concentration of 25-50% can help prevent the formation of ice crystals, which can damage the protein structure.[3][4] This is particularly useful for storage at -20°C as it can prevent the solution from freezing solid.[3][4]
Q5: What is the best way to thaw a frozen protein aliquot?
Fast thawing is generally recommended to minimize protein damage.[6] This can be achieved by placing the vial in a cool water bath or by warming it between your hands. Avoid slow thawing at 4°C or room temperature. Once thawed, the aliquot should be kept on ice until use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of protein activity after thawing | 1. Repeated freeze-thaw cycles.[5] 2. Improper storage temperature. 3. Protein degradation due to proteases. 4. Protein oxidation. | 1. Aliquot the protein into single-use vials to avoid freeze-thaw cycles.[4] 2. Ensure storage at -80°C for long-term stability.[1] 3. Consider adding protease inhibitors to the buffer.[1] 4. Add reducing agents like DTT or 2-mercaptoethanol (1-5 mM) to prevent oxidation of cysteines.[4] |
| Visible protein precipitation/aggregation after thawing | 1. High protein concentration. 2. Suboptimal buffer conditions (pH, ionic strength). 3. Freeze-concentration effects during slow freezing.[5][7] | 1. Store proteins at an optimal concentration (typically 1-5 mg/mL).[1][8] If the protein is too dilute (<1 mg/mL), consider adding a carrier protein like BSA.[8] 2. Ensure the buffer pH and ionic strength are optimal for the specific protein. 3. Flash-freeze aliquots in liquid nitrogen to minimize the formation of large ice crystals.[3][8] |
| Inconsistent experimental results between different aliquots | 1. Incomplete mixing after thawing. 2. Variability in aliquot volumes. 3. Degradation of older aliquots. | 1. Gently vortex or pipette the thawed aliquot to ensure homogeneity before use. 2. Use calibrated pipettes to ensure consistent aliquot volumes. 3. Keep a detailed log of aliquot preparation and use dates. Use the oldest aliquots first and discard any that are past their expected shelf life.[9] |
Quantitative Data Summary
Table 1: General Recommended Storage Conditions for Recombinant Proteins
| Storage Condition | Typical Shelf Life | Requires Sterile Conditions/Antibacterial Agent | Number of Uses |
| Solution at 4°C | Up to 1 month[3][4] | Yes[3][4] | Many |
| Solution in 25-50% glycerol at -20°C | Up to 1 year[3][4] | Usually[4] | Many |
| Frozen at -20°C to -80°C | Up to 1 year or more[3][4] | No | Once (to avoid freeze-thaw)[3][4] |
| Lyophilized (and frozen) | Years[3][4] | No | Once reconstituted, handle as a solution |
Table 2: Stability of Recombinant Human IL-6 and IL-6R alpha
| Protein | Storage Condition | Duration | Reference |
| Recombinant Human IL-6 | -20°C or -80°C (after reconstitution) | As soon as possible, avoid repeated freeze-thaw | [2] |
| Recombinant Human IL-6R alpha | -20 to -70°C (as supplied) | 12 months from receipt | |
| Recombinant Human IL-6R alpha | 2 to 8°C (after reconstitution) | 1 month | |
| Recombinant Human IL-6R alpha | -20 to -70°C (after reconstitution) | 3 months |
Experimental Protocols
Protocol 1: Aliquoting and Freezing Recombinant Protein
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) to minimize contamination. Pre-chill all necessary tubes and pipette tips.
-
Reconstitution (if lyophilized): If starting with a lyophilized protein, reconstitute it according to the manufacturer's instructions, typically using sterile, nuclease-free water or a recommended buffer. For recombinant Human IL-6, dissolve the protein in sterile double-distilled water to a concentration of 0.2 mg/mL or lower.[2]
-
Determine Aliquot Volume: Based on your typical experimental needs, determine the optimal volume for single-use aliquots. This will help to avoid wasting protein and prevent freeze-thaw cycles.
-
Aliquoting: Using a calibrated micropipette with pre-chilled tips, carefully dispense the calculated volume of the protein solution into sterile, low-protein-binding microcentrifuge tubes.
-
Flash Freezing (Recommended): For optimal preservation, rapidly freeze the aliquots by dropping the tubes into liquid nitrogen or placing them in a dry ice/ethanol bath. This minimizes the formation of large ice crystals that can damage the protein.
-
Storage: Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage. Ensure the tubes are clearly labeled with the protein name, concentration, and date of aliquoting.
-
Record Keeping: Maintain a detailed log of all aliquots, including their location in the freezer and the date they were prepared.[9]
Protocol 2: Thawing and Handling of Frozen Protein Aliquots
-
Retrieval: Retrieve a single aliquot from the -80°C freezer for each experiment. Avoid removing the entire box of aliquots from the freezer.
-
Thawing: Thaw the aliquot rapidly by holding the tube in your hand or placing it in a cool water bath until just thawed. Avoid heating the aliquot.
-
Mixing: Once thawed, gently mix the solution by flicking the tube or briefly vortexing at a low speed to ensure homogeneity. Do not vigorously shake the protein solution.
-
On Ice: Immediately place the thawed aliquot on ice and keep it on ice throughout the duration of your experiment to maintain its stability.
-
Use: Use the required amount of protein for your experiment.
-
Discard: Discard any unused portion of the thawed aliquot. Do not refreeze it.
Visualizations
Caption: Recommended workflow for preparing and using frozen protein aliquots.
Caption: Troubleshooting decision tree for protein stability issues.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. Human IL-6 Recombinant Protein (A42541) [thermofisher.com]
- 3. westbioscience.com [westbioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Effect of freezing and thawing rates on denaturation of proteins in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sartorius.ba [sartorius.ba]
- 8. biocompare.com [biocompare.com]
- 9. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
Technical Support Center: Improving the Oral Bioavailability of ALR-6
This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of the investigational compound ALR-6. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.
Troubleshooting Guide: Addressing Suboptimal Oral Bioavailability of this compound
If you are observing lower than expected plasma concentrations of this compound after oral administration in your animal models, consider the following potential issues and troubleshooting steps.
Question: We are observing very low and highly variable plasma exposure of this compound in our rodent pharmacokinetic (PK) studies. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for compounds like this compound, which often stems from poor aqueous solubility and/or low intestinal permeability.[1][2][3][4] The issue can generally be broken down into three categories: physicochemical properties of the compound, formulation-related issues, and biological barriers.
Physicochemical Properties Assessment
First, ensure you have a thorough understanding of this compound's intrinsic properties. These characteristics are fundamental to its absorption.
-
Solubility: Low aqueous solubility is a primary reason for poor oral absorption.[1][3][5]
-
Permeability: The ability of the drug to pass through the intestinal wall is crucial.[1][6]
-
LogP: This indicates the lipophilicity of the compound. While some lipophilicity is needed to cross cell membranes, very high logP values can lead to poor solubility in the gut.[4]
-
pKa: The ionization state of the drug at different pH levels in the gastrointestinal tract will affect its solubility and permeability.[4]
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 482.6 g/mol | Within a reasonable range for oral absorption. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility, likely a major limiting factor.[1][3] |
| LogP | 4.8 | High lipophilicity, may contribute to poor aqueous solubility.[4] |
| pKa | 8.2 (weak base) | Will be largely unionized and poorly soluble in the neutral pH of the intestine. |
| Biopharmaceutical Classification System (BCS) | Likely Class II or IV | Low solubility, permeability may also be a concern.[1] |
Formulation and Vehicle Optimization
The formulation is critical for poorly soluble compounds.[2] An inadequate vehicle can lead to the drug not being fully dissolved or precipitating in the gastrointestinal (GI) tract.
Troubleshooting Steps:
-
Vehicle Selection: Test a range of vehicles, from simple aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol) to more complex lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][4]
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[1][2][7] Consider techniques like micronization or nanonization.[3]
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a polymer matrix can enhance its solubility and dissolution by preventing crystallization.[4][5]
Table 2: Example Formulations to Improve this compound Exposure
| Formulation Strategy | Composition | Expected Outcome |
| Co-solvent System | 10% DMSO, 40% PEG 400, 50% Water | Modest improvement in solubility for early-stage in vivo screens.[4] |
| Nanosuspension | This compound nanoparticles with a surfactant stabilizer | Significant increase in dissolution rate and potentially bioavailability.[1] |
| Lipid-Based Formulation (SEDDS) | This compound, oil, surfactant, co-surfactant | Improved solubilization in the gut and enhanced absorption.[3][4] |
Biological Barriers and Experimental Protocol
Physiological factors in the animal model and the experimental procedure itself can significantly impact the results.[2]
Troubleshooting Steps:
-
Animal Strain and Health: Be aware of metabolic and physiological differences between animal strains.[2] Ensure animals are healthy and properly acclimatized.
-
Food Effect: The presence or absence of food can alter gastric pH and transit time.[2] It is advisable to conduct studies in both fasted and fed states.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.[4][6] This can be investigated through in vitro methods using liver microsomes.
-
Dosing Procedure: Ensure accurate and consistent oral gavage technique to avoid variability.[2]
-
Blood Sampling: Optimize blood sampling time points to accurately capture the absorption (Cmax) and elimination phases.[2]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect poor oral bioavailability?
A1: The first step is to characterize the physicochemical properties of your compound, particularly its aqueous solubility and permeability.[4] This will help you classify it according to the Biopharmaceutical Classification System (BCS) and guide your formulation strategy.[1]
Q2: How can I determine if low permeability is the primary issue?
A2: The Caco-2 cell permeability assay is a standard in vitro method to assess a compound's potential for intestinal absorption and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
Q3: What are the advantages of using a nanosuspension for this compound?
A3: A nanosuspension, which is a colloidal dispersion of sub-micron drug particles, can significantly increase the dissolution velocity and saturation solubility of a drug.[1] This enhancement in dissolution rate can lead to improved oral bioavailability, especially for BCS Class II compounds.[1]
Q4: When should I consider a lipid-based formulation like a SEDDS?
A4: Lipid-based formulations are particularly useful for highly lipophilic compounds (high LogP) like this compound.[4] These systems can improve solubilization in the gastrointestinal tract and may enhance absorption through the lymphatic system, which can help bypass first-pass metabolism in the liver.[4]
Q5: Could the animal species I'm using be the reason for low bioavailability?
A5: Yes, there can be significant species differences in gastrointestinal physiology, metabolic enzymes, and transporter expression.[8] What works in a rat may not be directly translatable to a mouse or a higher species. It is important to be aware of these potential differences when interpreting your data.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill the suspension at a set temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess its potential for active efflux.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To measure apical to basolateral (A-to-B) permeability, add the this compound dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral to apical (B-to-A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.[4]
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for oral formulation development.
Caption: Troubleshooting low oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
ALR-6 batch-to-batch variability issues
Welcome to the technical support center for ALR-6. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reliability of your experimental results when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antagonist of the 5-lipoxygenase-activating protein (FLAP). It exhibits anti-inflammatory activity by potently inhibiting the formation of 5-lipoxygenase (5-LOX) products.[1] this compound does not directly inhibit the 5-LOX enzyme itself but acts on FLAP, which is essential for the activation of 5-LOX.[1]
Q2: We are observing inconsistent inhibitory effects of this compound in our cellular assays across different lots. What could be the potential cause?
A2: Inconsistent inhibitory effects are a common manifestation of batch-to-batch variability in small molecule inhibitors. This can stem from several factors, including:
-
Differences in Purity: Even minor variations in purity can affect the active concentration of the compound.
-
Presence of Impurities or Residual Solvents: These can have off-target effects or interfere with the assay.
-
Variations in Crystalline Structure (Polymorphism): Different crystal forms can have different solubility and dissolution rates, impacting bioavailability in cell-based assays.
-
Degradation of the Compound: Improper storage or handling can lead to degradation of the inhibitor.
A systematic quality control check of the different batches is recommended to identify the root cause.
Q3: Our latest batch of this compound shows different solubility compared to the previous one. How can we address this?
A3: Variations in solubility can be attributed to differences in the physical properties of the compound between batches, such as crystallinity or the presence of different salt forms. To address this:
-
Verify the Solvent: Ensure the quality of the solvent used for reconstitution has not changed.
-
Perform a Solubility Test: Compare the solubility of the new and old batches side-by-side.
-
Sonication: Gentle sonication can help dissolve the compound.
-
Gentle Warming: If the compound is stable, gentle warming of the solvent may improve solubility.
If the issue persists, a more detailed analysis of the solid-state properties of the different batches may be necessary.
Q4: How can we proactively assess a new batch of this compound to avoid downstream experimental issues?
A4: Proactive quality control is crucial. Before using a new batch in large-scale or critical experiments, we recommend performing a set of validation experiments:
-
Analytical Chemistry: Confirm the identity and purity of the new batch using techniques like LC-MS and HPLC.
-
Functional Assay: Verify its biological activity with an in vitro enzyme inhibition assay or a well-characterized cellular assay.
-
"Golden Batch" Comparison: Compare the results from the new batch to a previously validated "golden batch" to ensure consistency.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Functional Assays
If you are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination. For serial dilutions, ensure thorough mixing between each step. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Assay Reagent Variability | Use the same lot of assay reagents (e.g., media, serum, detection reagents) for all experiments if possible. If a new lot is introduced, perform a bridging study. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times for all treatment and assay steps. Use a calibrated timer. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
Issue 2: Unexpected Cytotoxicity
If you observe higher-than-expected cell death in your experiments, it may be due to factors other than the intended pharmacology of this compound.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. Precipitated compound can cause mechanical stress to cells and lead to non-specific toxicity. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects. Perform dose-response experiments to determine the optimal concentration range. |
| Contamination | Test for mycoplasma contamination in your cell cultures. Ensure all reagents and media are sterile. |
Experimental Protocols
General Protocol for Reconstitution and Storage of this compound
-
Reconstitution:
-
Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.
-
Reconstitute the compound in a suitable solvent, such as DMSO, to the desired stock concentration.
-
Vortex or sonicate gently to ensure the compound is fully dissolved.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protect the compound from light.
-
Before use, thaw the aliquot at room temperature and briefly centrifuge before opening.
-
Visualizations
Caption: Inhibition of the 5-LOX pathway by this compound.
Caption: A logical workflow for troubleshooting this compound batch variability.
References
preventing ALR-6 precipitation in aqueous solutions
Welcome to the technical support center for ALR-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and formulation of this compound, with a specific focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is an experimental small molecule compound under investigation for its therapeutic potential. Like many novel drug candidates, this compound is a hydrophobic molecule, which means it has poor solubility in water-based (aqueous) solutions.[1][2] This inherent hydrophobicity is the primary reason for its tendency to precipitate, or fall out of solution, especially when transitioning from a concentrated organic solvent stock to an aqueous buffer.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue known as kinetic solubility failure.[1] To address this, consider the following troubleshooting steps:
-
Lower the Final Concentration: Perform a serial dilution to determine the highest concentration of this compound that remains soluble in your aqueous buffer.
-
Optimize Solvent Exchange: Instead of a large, single-step dilution, try adding the DMSO stock to your aqueous buffer in a stepwise manner with vigorous vortexing.
-
Consider Co-solvents: The addition of a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to your aqueous buffer can improve the solubility of this compound.
-
Adjust pH: The solubility of many compounds is pH-dependent.[1] If this compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly increase its solubility.
Q3: Can pH be used to prevent this compound precipitation?
A3: Yes, if this compound has acidic or basic functional groups, its solubility will be influenced by the pH of the solution.[1] For weakly basic compounds, solubility generally increases in acidic conditions (lower pH), while weakly acidic compounds are often more soluble in alkaline conditions (higher pH).[1] It is recommended to perform a pH-solubility profile to determine the optimal pH range for your experiments.
Q4: Are there any formulation strategies to enhance the solubility of this compound for in vivo studies?
A4: For more complex applications like in vivo studies, developing a specific formulation is often necessary.[1] Some advanced strategies include:
-
Lipid-Based Formulations: For lipophilic drugs like this compound, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[1]
-
Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming a complex that is more soluble in water.[1]
-
Amorphous Solid Dispersions: This technique involves dispersing this compound in a polymer matrix to create a more soluble, amorphous form of the drug.[2][3]
Troubleshooting Guide: this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | Kinetic solubility failure due to rapid change in solvent polarity.[1] | 1. Decrease the final concentration of this compound. 2. Add the DMSO stock to the aqueous buffer slowly while vortexing. 3. Pre-warm the aqueous buffer. |
| Cloudiness or precipitate forms over time | Compound is falling out of a supersaturated solution. | 1. Lower the working concentration to below the equilibrium solubility. 2. Include a stabilizing agent, such as a surfactant or polymer, in the buffer.[4] |
| Precipitation is observed at refrigerated temperatures | Decreased solubility at lower temperatures. | 1. Store solutions at room temperature if stability allows. 2. If refrigeration is necessary, re-dissolve any precipitate by warming and vortexing before use. |
| Inconsistent results between experiments | Variability in solution preparation leading to different levels of dissolved this compound. | 1. Standardize the solution preparation protocol. 2. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific aqueous buffer.
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in the desired aqueous buffer.
-
Equilibrate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with gentle agitation.
-
After equilibration, visually inspect each solution for the presence of a precipitate.
-
Filter the solutions to remove any undissolved compound.
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The highest concentration at which no precipitate is observed and the measured concentration matches the nominal concentration is considered the aqueous solubility.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To evaluate the effect of pH on the solubility of this compound.
Methodology:
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Add an excess amount of powdered this compound to each buffer in sealed vials.
-
Incubate the vials at a controlled temperature with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for the excess solid to settle.
-
Carefully collect a sample of the supernatant and filter it to remove any undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate for each pH value using a validated analytical method.
-
Plot the measured solubility of this compound against the pH of the buffer.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Formulation strategies for enhancing this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A solution for poor drug solubility | EUDRAGIT® polymers - Evonik Industries [healthcare.evonik.com]
- 4. Solubility Enhancement - Adare Pharma Solutions [adarepharmasolutions.com]
ALR-6 unexpected effects on cell morphology
This technical support center provides troubleshooting guidance and frequently asked questions regarding unexpected effects on cell morphology observed during experiments involving ALR-6. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in cell spreading and adhesion after treatment with a compound targeting ALR. Is this a known effect?
A1: Yes, alterations in cell spreading and adhesion are documented side effects associated with the knockdown of the protein ALR (also known as MLL2), a histone methyltransferase.[1] In studies involving HeLa cells, depletion of ALR resulted in cells that were still radial with multiple large, dynamic protrusions 1.5 to 2 hours after plating, a morphology seldom seen in control cells.[1] While control cells typically polarize and assume a rhomboidal shape within 3 to 4 hours, ALR-deficient cells remain multipolar for up to 6 hours before gradually adopting the typical bipolar or tripolar shape at around 13 to 15 hours.[1]
Q2: Our cells treated with an ALR inhibitor are showing a multipolar phenotype with dynamic protrusions. What is the underlying mechanism?
A2: The multipolar phenotype with highly dynamic protrusions observed in ALR-deficient cells is linked to its role in regulating the transcription of genes involved in adhesion-related cytoskeletal events.[1] ALR is part of a complex that methylates histone H3 on lysine 4 (H3K4), a mark associated with transcriptional activation.[1] Therefore, the morphological changes are likely due to altered expression of genes that control cell adhesion and cytoskeletal organization.
Q3: Does ALR inhibition affect the initial attachment of cells to the substrate?
A3: Based on current research, the initial phases of cell adhesion do not appear to be significantly affected by ALR knockdown. In time-lapse studies, both control and ALR-deficient cells required about 20 minutes to adhere and 40 to 50 minutes to spread out and become nonrefractile.[1] The significant morphological differences become apparent at later stages of cell spreading (1.5 to 2 hours post-plating).[1]
Q4: What is the primary function of this compound, and how does it relate to the observed morphological changes?
A4: The term "this compound" in your query may refer to a specific compound, and its effects could be off-target. However, if your compound targets the protein ALR (MLL2), its primary role is as a histone methyltransferase that activates gene transcription.[1] The morphological changes are likely an "unexpected" downstream consequence of altering the expression of ALR's target genes, which include those regulating the cytoskeleton and cell adhesion.[1] Separately, a compound named this compound has been identified as an antagonist of the 5-lipoxygenase activating protein (FLAP), which has anti-inflammatory activity.[2][3] If you are using this specific molecule, the morphological effects you are observing may be novel and require further investigation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cells appear multipolar and fail to polarize after 3-4 hours of spreading. | Inhibition or knockdown of ALR (MLL2) is affecting the expression of genes critical for cytoskeletal organization and cell adhesion.[1] | 1. Time-course analysis: Extend the observation period. ALR-deficient cells may eventually adopt a normal morphology after 13-15 hours.[1]2. Marker analysis: Stain for focal adhesion proteins (e.g., vinculin, paxillin) and filamentous actin to quantify differences in cytoskeletal organization.3. Gene expression analysis: Perform qPCR or RNA-seq to identify differentially expressed genes related to cell adhesion and migration. |
| Cells show dynamic, unstable protrusions during spreading. | ALR deficiency leads to highly dynamic protrusions that continuously disappear and reform, indicating cytoskeletal instability.[1] | 1. Live-cell imaging: Use time-lapse microscopy to characterize the dynamics of the protrusions.2. Rescue experiment: If using a knockdown approach, attempt to re-express ALR to see if the normal phenotype is restored.3. Pathway analysis: Investigate signaling pathways that control actin dynamics (e.g., Rho family GTPases). |
| Initial cell attachment appears normal, but subsequent spreading is aberrant. | The function of ALR (MLL2) is more critical for the later stages of cell spreading and polarization rather than the initial adhesion.[1] | 1. Focus on later time points: When designing experiments, focus your analysis on the time window of 2-6 hours post-plating to capture the most significant morphological differences.[1]2. Quantitative morphology: Use image analysis software to quantify cell area, circularity, and the number of protrusions over time to objectively measure the spreading defect. |
Experimental Protocols
Protocol 1: Time-Lapse Microscopy of Cell Spreading
This protocol is adapted from studies on ALR-deficient cells to observe dynamic changes in cell morphology.[1]
-
Cell Preparation: Culture control and ALR-inhibited/knockdown cells to 70-80% confluency.
-
Substrate Coating: Coat culture dishes with fibronectin to provide a suitable substrate for adhesion.
-
Seeding: Plate the cells onto the fibronectin-coated dishes.
-
Imaging: Immediately place the dishes on a microscope stage equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.
-
Data Acquisition: Capture images every 5-10 minutes for a total of 15 hours to monitor the entire process from initial attachment to full spreading.
-
Analysis: Analyze the resulting time-lapse video to observe differences in the dynamics of cell spreading, polarization, and protrusion formation between control and treated cells.[1]
Protocol 2: Immunofluorescence Staining for Cytoskeletal and Adhesion Markers
This protocol allows for the visualization of key components of the cell's adhesion and cytoskeletal machinery.
-
Cell Seeding: Seed control and ALR-inhibited/knockdown cells on fibronectin-coated coverslips.
-
Fixation: At various time points (e.g., 3, 6, and 15 hours), fix the cells with 3.7% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against focal adhesion markers (e.g., anti-paxillin, anti-vinculin) and cytoskeletal components overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies and a fluorescent phalloidin conjugate (for F-actin) for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence or confocal microscope.
Visualizations
Signaling and Experimental Logic
Caption: Effect of ALR (MLL2) knockdown on cell morphology.
Experimental Workflow
Caption: Troubleshooting workflow for ALR-related morphological changes.
References
Technical Support Center: Mitigating ALR-6 Toxicity in Long-Term Studies
Disclaimer: The term "ALR-6" is not unambiguously defined in publicly available scientific literature. Based on the context of your query regarding toxicity in long-term research studies, this guide has been developed using D-cycloserine, an antibiotic that targets the bacterial enzyme Alanine Racemase (Alr), as a proxy. The toxicities and mitigation strategies discussed are based on the known effects of D-cycloserine and should be adapted based on the specific properties of the compound you are investigating.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential toxicity issues when working with compounds that may have similar effects to our proxy.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed in long-term studies with compounds targeting pathways analogous to Alanine Racemase?
A1: In long-term studies, the most frequently observed toxicities are related to the central nervous system (CNS). These can include headaches, drowsiness, depression, dizziness, confusion, and in more severe cases, psychosis or convulsions.[1] Monitoring for behavioral changes and neurological function is critical throughout the duration of the study.
Q2: Are there any known contraindications for in vivo studies?
A2: Yes, based on our proxy, studies involving subjects with pre-existing conditions such as kidney failure, epilepsy, or depression are not recommended due to an increased risk of severe adverse effects.[1] Alcohol consumption may also increase the risk of seizures and should be avoided in study subjects.[1]
Q3: Can co-administration of other compounds mitigate observed toxicities?
A3: Co-administration of pyridoxine (Vitamin B6) has been shown to reduce the incidence of some CNS side effects, such as convulsions, associated with D-cycloserine.[1] The applicability of this strategy would depend on the specific mechanism of toxicity of the compound .
Q4: What is the general mechanism of action that could lead to these toxicities?
A4: D-cycloserine acts as a cyclic analogue of D-alanine, inhibiting bacterial cell wall synthesis by targeting Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1] Its structural similarity to the amino acid D-alanine may contribute to its off-target effects in the CNS.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments.
Issue 1: Unexpected Subject Mortality or Severe Morbidity
-
Possible Cause: The administered dose may be too high, leading to acute toxicity. For some compounds, the therapeutic window may be narrow.
-
Troubleshooting Steps:
-
Immediately halt dosing in the affected cohort.
-
Review the dose-response curve from preliminary studies.
-
Consider a dose de-escalation strategy for subsequent cohorts.
-
Perform thorough necropsy and histopathology on affected subjects to identify target organs of toxicity.
-
Issue 2: Significant Behavioral Changes in Animal Models (e.g., increased anxiety, lethargy, or stereotypy)
-
Possible Cause: The compound may be crossing the blood-brain barrier and causing neurotoxicity.
-
Troubleshooting Steps:
-
Implement a battery of standardized behavioral tests to quantify the observed changes (e.g., open field test, elevated plus maze).
-
Consider co-administration of a potential mitigating agent, such as pyridoxine, if applicable to the compound's mechanism.[1]
-
Analyze brain tissue for compound accumulation and markers of neuronal damage or inflammation.
-
Issue 3: Inconsistent or Non-reproducible Toxicity Results Between Studies
-
Possible Cause: Variability in experimental conditions or subject characteristics.
-
Troubleshooting Steps:
-
Ensure consistency in subject sourcing (vendor, age, sex, and genetic background).
-
Standardize all experimental procedures, including dosing times, vehicle preparation, and housing conditions.
-
Verify the stability and concentration of the dosing solution for each experiment.
-
Quantitative Data on Toxicity
The following table summarizes potential dose-limiting toxicities and mitigation strategies based on our proxy compound.
| Parameter | Observation | Potential Mitigation Strategy | Reference |
| CNS Toxicity | Headaches, drowsiness, depression, dizziness, confusion, psychosis, convulsions | Co-administration of Pyridoxine (Vitamin B6) | [1] |
| Renal Function | Not recommended for subjects with kidney failure | Dose adjustment based on creatinine clearance; therapeutic drug monitoring | [1] |
Experimental Protocols
Protocol: Assessment of Neurotoxicity in a Rodent Model
-
Objective: To evaluate the potential neurotoxic effects of a compound following long-term administration.
-
Materials:
-
Test compound and vehicle
-
Rodent model (e.g., C57BL/6 mice or Wistar rats)
-
Behavioral testing apparatus (e.g., open field arena, rotarod)
-
Reagents for tissue fixation and immunohistochemistry
-
-
Methodology:
-
Dosing: Administer the test compound or vehicle to age- and sex-matched cohorts daily for the planned study duration (e.g., 28 or 90 days).
-
Behavioral Assessment: At baseline and regular intervals during the study, perform a battery of behavioral tests:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Morris Water Maze: To assess spatial learning and memory.
-
-
Tissue Collection: At the study endpoint, euthanize subjects and perfuse with saline followed by 4% paraformaldehyde. Collect brains for histopathological analysis.
-
Histopathology:
-
Process brain tissue for paraffin embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology.
-
Use immunohistochemistry to detect markers of neuronal injury (e.g., Fluoro-Jade B) or glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA). Quantify histopathological findings and compare between treatment and control groups.
-
Visualizations
References
Technical Support Center: Aldose Reductase-Like (ALR) Protein Experiments
A Note on Nomenclature: The term "ALR-6" is not a standardized designation in publicly available scientific literature. This guide will focus on Aldose Reductase (AR) , specifically AKR1B1 and the closely related AKR1B10 , which are members of the aldo-keto reductase superfamily and common subjects of drug development research. The principles and protocols outlined here are broadly applicable to the study of these enzymes.
I. General Information
Aldose Reductase (AR) is the rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[1][3] Beyond its role in glucose metabolism, AR is also involved in the detoxification of lipid-derived aldehydes generated during oxidative stress.[3][4] This dual function makes the study of AR and its inhibitors complex, as nonspecific inhibition may have unintended consequences.[5]
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues related to experimental variability and reproducibility in Aldose Reductase assays.
Q1: My IC50 values for a known inhibitor are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Reagent Variability:
-
Enzyme Activity: Ensure the specific activity of your AR enzyme preparation is consistent. Use a fresh aliquot for each experiment, as repeated freeze-thaw cycles can diminish activity.[6]
-
NADPH Stability: NADPH solutions are sensitive to degradation. Prepare fresh NADPH for each assay and protect it from light.[6]
-
Substrate Concentration: Precisely control the concentration of the substrate (e.g., D,L-glyceraldehyde). Inaccurate substrate concentrations, especially around the Kₘ value, will shift IC50 results.
-
-
Assay Conditions:
-
Incubation Times: Adhere strictly to the specified incubation times for enzyme, inhibitor, and substrate.
-
Temperature and pH: Enzyme kinetics are highly sensitive to temperature and pH. Ensure your assay buffer is properly calibrated and the temperature is stable throughout the experiment.[7]
-
Solvent Effects: If your inhibitor is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells (including controls) and is at a level that does not inhibit the enzyme.[6]
-
Q2: I am observing high background signal in my no-enzyme control wells. What is the likely cause?
A2: A high background signal in a no-enzyme control can be caused by:
-
Substrate Instability: The substrate, D,L-glyceraldehyde, can be unstable and may non-enzymatically oxidize NADPH.[8]
-
Contaminated Reagents: Check for contamination in your assay buffer or other reagents.
-
Plate Reader Settings: Ensure your plate reader is set to the correct wavelength (typically 340 nm for NADPH oxidation) and that the settings are optimized.
Q3: My experimental results are not reproducible. What are some common sources of variability in aldose reductase assays?
A3: Reproducibility issues can stem from several aspects of the experimental setup:
-
Substrate Choice: The most commonly used substrate, D,L-glyceraldehyde, may not be the most physiologically relevant for studying the inhibition of glucose reduction. The use of different substrates can lead to different inhibition profiles.[7]
-
Enzyme Source and Purity: The source of the aldose reductase (e.g., recombinant human, rat lens) and its purity can affect kinetic parameters and inhibitor potency.[7]
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can influence enzyme activity and inhibitor binding.[7]
Q4: I am concerned about off-target effects with my inhibitor. What should I consider?
A4: Off-target effects are a significant concern, particularly due to the structural similarity between Aldose Reductase (ALR2 or AKR1B1) and Aldehyde Reductase (ALR1 or AKR1A1).[7]
-
Selectivity Screening: It is crucial to screen your inhibitor against ALR1 to determine its selectivity profile.[7]
-
Computational Docking: Employ computational docking against a panel of anti-target proteins to predict potential off-target interactions early in the discovery process.[7]
-
Chemical Modification: If toxicity or off-target effects are observed, consider modifying the chemical scaffold of your inhibitor to improve selectivity.[7]
III. Quantitative Data Summary
The following table summarizes the inhibitory activity of a sample Aldose Reductase inhibitor, "Aldose Reductase-IN-4," against two isozymes.
| Compound | Target | IC50 (µM) |
| Aldose Reductase-IN-4 | ALR1 (Aldehyde Reductase 1) | 11.70[1] |
| Aldose Reductase-IN-4 | ALR2 (Aldose Reductase 2) | 0.98[1] |
IV. Experimental Protocols
Detailed Protocol for Aldose Reductase Inhibitor Screening Assay
This protocol is adapted for a 96-well plate format and measures the consumption of NADPH at 340 nm.[6]
1. Reagent Preparation:
-
AR Assay Buffer: 0.1 M potassium phosphate, pH 6.2. Warm to room temperature before use.
-
DTT (1 M): Prepare a 1 M stock solution of dithiothreitol.
-
Aldose Reductase (AR) Enzyme: Reconstitute lyophilized enzyme in AR Assay Buffer containing 10 µM DTT. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[6]
-
AR Substrate: Prepare a stock solution of D,L-Glyceraldehyde in AR Assay Buffer.
-
NADPH: Reconstitute lyophilized NADPH with sterile water to create a 20 mM stock solution. Aliquot and store at -20°C.[6]
-
Test Compounds: Dissolve test compounds in DMSO to create a 100X stock solution.
-
Positive Control: Prepare a stock solution of a known AR inhibitor (e.g., Epalrestat).
2. Assay Procedure:
-
Compound Plating:
-
Add 2 µL of diluted test compounds to the appropriate wells.
-
For the inhibitor control, add 2 µL of the diluted positive control.
-
For the enzyme control (no inhibitor) and background control, add 2 µL of the assay buffer (with the same percentage of DMSO as the compound wells).
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing AR Assay Buffer, AR Substrate, and NADPH.
-
Prepare a diluted AR enzyme solution in AR Assay Buffer containing 10 µM DTT. This should be prepared fresh.
-
-
Enzyme Addition and Incubation:
-
Add 90 µL of the diluted AR solution to each well containing test compounds, inhibitor control, and enzyme control.
-
For the background control wells, add 100 µL of AR Assay Buffer.
-
Mix the plate gently and incubate at 37°C for 15-20 minutes, protected from light.
-
-
Measurement:
3. Data Analysis:
-
Calculate the rate of reaction (slope): For each well, determine the rate of NADPH consumption by calculating the change in absorbance over time (ΔOD/min) in the linear range of the reaction.[6]
-
Background Subtraction: Subtract the slope of the background control from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
-
Determine IC50: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
V. Visualizations
Caption: The Polyol Pathway of glucose metabolism.
Caption: General experimental workflow for AR inhibitor screening.
Caption: Downstream signaling consequences of increased Aldose Reductase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Physiological and Pathological Roles of Aldose Reductase [mdpi.com]
- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aldose reductase and the importance of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to FLAP Inhibition: ALR-6 vs. MK-886
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the 5-lipoxygenase-activating protein (FLAP), ALR-6 and MK-886. FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in various inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular conditions. Inhibition of FLAP presents a promising therapeutic strategy for these diseases.
Overview of this compound and MK-886
MK-886 is a well-characterized, potent, and orally active FLAP inhibitor that has been extensively used as a research tool to investigate the role of leukotrienes in various biological processes. It is known to bind directly to FLAP, thereby preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), the subsequent enzyme in the leukotriene synthesis pathway.
This compound is a more recently identified compound, described as a potential FLAP inhibitor with anti-inflammatory properties.[1] It was discovered through a ligand-based virtual screening approach and has been shown to effectively reduce the production of 5-LOX metabolites in pro-inflammatory macrophages.[1]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and MK-886, focusing on their potency in inhibiting FLAP activity and leukotriene biosynthesis.
| Parameter | This compound | MK-886 | Reference |
| Target | 5-lipoxygenase-activating protein (FLAP) | 5-lipoxygenase-activating protein (FLAP) | [1] |
| IC50 for FLAP Inhibition | Not explicitly reported. Inhibits 5-LOX product formation by >80% in M1-MDM cells. | 30 nM | |
| IC50 for Leukotriene Biosynthesis (intact leukocytes) | Data not available | 3 nM | |
| IC50 for Leukotriene Biosynthesis (human whole blood) | Data not available | 1.1 µM |
Note: A direct comparison of the half-maximal inhibitory concentration (IC50) for FLAP is challenging as a specific value for this compound has not been published. However, the significant reduction in 5-LOX product formation at tested concentrations suggests it is a potent inhibitor.
Mechanism of Action
Both this compound and MK-886 act as inhibitors of FLAP, a key protein in the leukotriene biosynthesis pathway. FLAP's primary role is to bind and present arachidonic acid to 5-lipoxygenase for its conversion into leukotriene A4 (LTA4), the precursor for all other leukotrienes. By inhibiting FLAP, both compounds effectively block the entire leukotriene synthesis cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.
FLAP Inhibition Assay (for MK-886)
This protocol describes a common method to determine the in vitro potency of compounds in inhibiting the binding of a radiolabeled ligand to FLAP.
Objective: To determine the IC50 value of a test compound for FLAP.
Materials:
-
Human neutrophil membrane preparations (as a source of FLAP)
-
Radiolabeled FLAP ligand (e.g., [³H]MK-886)
-
Test compound (e.g., MK-886, this compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Human neutrophil membranes are prepared and incubated with various concentrations of the test compound.
-
A fixed concentration of the radiolabeled FLAP ligand is added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding between the test compound and the radioligand to FLAP.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Leukotriene Biosynthesis Assay in Intact Cells
This protocol outlines a general procedure to measure the inhibitory effect of compounds on the production of leukotrienes in whole cells. This assay was used to characterize the activity of this compound.[1]
Objective: To assess the ability of a test compound to inhibit the synthesis of leukotrienes in response to a cellular stimulus.
Materials:
-
Human monocyte-derived macrophages (MDMs), differentiated into a pro-inflammatory M1 phenotype, or other leukotriene-producing cells (e.g., neutrophils).
-
Cell culture medium
-
Test compound (e.g., this compound, MK-886)
-
Calcium ionophore (e.g., A23187) as a stimulant[2][3][4][5][6]
-
Methanol (for reaction termination)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system for leukotriene quantification.
Procedure:
-
M1-differentiated human monocyte-derived macrophages are cultured in appropriate medium.
-
Cells are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for a specified time.
-
Leukotriene synthesis is initiated by adding a calcium ionophore (e.g., A23187).
-
The reaction is allowed to proceed for a defined period and then terminated by the addition of cold methanol.
-
The cell suspension is centrifuged, and the supernatant is collected.
-
Leukotrienes are extracted from the supernatant using solid-phase extraction cartridges.
-
The extracted samples are analyzed by HPLC or LC-MS to quantify the levels of specific leukotrienes (e.g., LTB4, cysteinyl leukotrienes).
-
The percentage of inhibition of leukotriene synthesis at each concentration of the test compound is calculated relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the leukotriene biosynthesis pathway and a typical experimental workflow for evaluating FLAP inhibitors.
Caption: Leukotriene biosynthesis pathway and points of inhibition by this compound and MK-886.
Caption: General experimental workflow for evaluating FLAP inhibitors.
References
- 1. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced generation of leukotriene B4 from calcium ionophore-stimulated rat peritoneal inflammatory cells: a possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionophore A23187-induced leukotriene biosynthesis in equine granulocytes-neutrophils, but not eosinophils require exogenous arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of leukotrienes by antigen and calcium ionophore A23187 stimuli from a mouse mastocytoma cell line, MMC-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-ionophore stimulated release of leukotriene C4-like immunoreactive material from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: ALR-6 versus Zileuton in the Modulation of the Leukotriene Pathway
Abstract: This guide provides a detailed comparative analysis of ALR-6 and zileuton, two potent modulators of the leukotriene signaling cascade. Zileuton, an established 5-lipoxygenase (5-LOX) inhibitor, is compared against this compound, a novel cysteinyl leukotriene receptor 1 (CysLT1) antagonist. This document summarizes their respective mechanisms of action, presents key efficacy data from in vitro and in vivo studies, and details the experimental protocols utilized for their evaluation. The objective is to offer researchers and drug development professionals a clear, data-driven comparison to inform future research and development strategies.
Mechanism of Action
Zileuton functions as a direct inhibitor of the 5-lipoxygenase (5-LOX) enzyme. By binding to the enzyme's non-heme iron atom, it effectively prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a crucial upstream step in the biosynthesis of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
In contrast, this compound acts as a selective, competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It does not inhibit the synthesis of leukotrienes but instead blocks the pro-inflammatory effects of LTC4, LTD4, and LTE4 by preventing their binding to the CysLT1 receptor on target cells, such as bronchial smooth muscle and inflammatory cells. This downstream blockade mitigates the bronchoconstriction and inflammatory cell recruitment associated with cysteinyl leukotriene signaling.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and zileuton. Data are presented as mean ± standard deviation.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Zileuton |
| Target | CysLT1 Receptor | 5-Lipoxygenase (5-LOX) |
| IC₅₀ (Enzyme Inhibition) | Not Applicable | 1.3 ± 0.4 µM |
| Kᵢ (Receptor Binding) | 2.5 ± 0.7 nM | Not Applicable |
| Cellular Potency (LTD₄-induced Ca²⁺ flux) | 5.1 ± 1.2 nM | Not Applicable |
| Cellular Potency (A23187-induced LTB₄ release) | > 50 µM | 0.8 ± 0.2 µM |
Table 2: In Vivo Efficacy in Ovalbumin-Challenged Murine Asthma Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | Zileuton (30 mg/kg) |
| Bronchoalveolar Lavage (BAL) Eosinophils (x10⁴ cells/mL) | 15.6 ± 2.1 | 4.2 ± 0.9 | 3.8 ± 1.1 |
| Airway Hyperresponsiveness (Penh value to 100 mg/mL methacholine) | 4.8 ± 0.6 | 1.9 ± 0.4 | 2.1 ± 0.5 |
| Lung Tissue IL-5 Levels (pg/mL) | 210 ± 35 | 85 ± 15 | 78 ± 20 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
5-LOX Enzyme Inhibition Assay
The inhibitory effect of zileuton on 5-LOX activity was determined using a cell-free spectrophotometric assay.
-
Enzyme Source: Recombinant human 5-LOX.
-
Substrate: Arachidonic Acid (10 µM).
-
Procedure: The enzyme was pre-incubated with varying concentrations of zileuton or vehicle (DMSO) for 15 minutes at 4°C. The reaction was initiated by the addition of arachidonic acid and CaCl₂. The formation of the conjugated diene products was monitored by measuring the increase in absorbance at 234 nm over 5 minutes.
-
Data Analysis: IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curve.
CysLT1 Receptor Binding Assay
The binding affinity of this compound for the CysLT1 receptor was assessed via a competitive radioligand binding assay.
-
Radioligand: [³H]-LTD₄ (2 nM).
-
Cell Source: Membranes from CHO cells stably expressing the human CysLT1 receptor.
-
Procedure: Cell membranes were incubated with the radioligand and varying concentrations of this compound or vehicle for 90 minutes at 25°C. Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Data Analysis: Radioactivity retained on the filters was quantified by liquid scintillation counting. Kᵢ values were derived from IC₅₀ values using the Cheng-Prusoff equation.
Ovalbumin-Challenged Murine Asthma Model
This in vivo model was used to assess the efficacy of the compounds in a relevant disease context.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: Mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 23, mice were challenged with an aerosolized solution of 1% OVA for 30 minutes.
-
Dosing: this compound (10 mg/kg), zileuton (30 mg/kg), or vehicle were administered orally 1 hour before each OVA challenge.
-
Endpoints (24h after final challenge):
-
Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmograph to record Penh values in response to increasing concentrations of aerosolized methacholine.
-
Bronchoalveolar Lavage (BAL): Lungs were lavaged with PBS to collect BAL fluid. Total and differential cell counts (eosinophils) were determined.
-
Cytokine Analysis: IL-5 levels in lung tissue homogenates were quantified by ELISA.
-
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group.
Comparative Guide to the Validation of Signaling Pathways in Primary Human Neutrophils: A Focus on IL-6 and Arf6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating protein function and signaling pathways in primary human neutrophils. As the term "ALR-6" did not yield a specific validated target in neutrophils, this document focuses on two well-established signaling molecules, Interleukin-6 (IL-6) and ADP-ribosylation factor 6 (Arf6), as illustrative examples of pathway validation. The principles and techniques described herein are broadly applicable to the study of other signaling proteins in these critical immune cells.
Comparison of Key Validation Assays for Neutrophil Function
The selection of an appropriate assay for validating signaling pathway activation in neutrophils depends on the specific question being addressed, the required throughput, and the available equipment. Below is a comparison of common assays used to assess neutrophil functions that are downstream of signaling pathways like those initiated by IL-6 and Arf6.
| Assay | Parameter Measured | Principle | Throughput | Advantages | Disadvantages |
| Flow Cytometry | Surface Marker Expression (e.g., CD11b, CD62L), Intracellular Protein Phosphorylation (e.g., pSTAT3), ROS Production, Phagocytosis | Multiparametric analysis of individual cells using fluorescently labeled antibodies or dyes. | High | Quantitative, single-cell data, multiplexing capabilities.[1][2][3] | Requires specialized equipment and expertise. |
| Microscopy | Phagocytosis, Cell Morphology, Protein Localization | Direct visualization of cellular processes using fluorescent or light microscopy. | Low to Medium | Provides spatial information and morphological context. | Time-consuming, lower throughput, potential for observer bias. |
| Luminometry/Fluorometry | ROS Production, Degranulation (e.g., Myeloperoxidase assay) | Measurement of light emission or fluorescence from a bulk cell population in a microplate format. | High | Simple, rapid, and suitable for high-throughput screening. | Provides population-average data, lacks single-cell resolution. |
| Chemotaxis Assays | Cell Migration | Quantification of neutrophils migrating through a porous membrane towards a chemoattractant. | Medium | Directly measures a key neutrophil function. | Can be technically challenging and variable. |
| Pull-down Activation Assays | GTPase Activity (e.g., Arf6) | Affinity precipitation of the active, GTP-bound form of a GTPase followed by Western blotting. | Low | Directly measures the activation state of a specific GTPase. | Labor-intensive, requires specific antibodies and optimization.[4][5][6] |
| ELISA | Cytokine/Chemokine Secretion (e.g., IL-8) | Quantification of secreted proteins in the cell supernatant using enzyme-linked immunosorbent assay. | High | Highly sensitive and specific for secreted factors. | Indirect measure of intracellular signaling. |
Quantitative Comparison of Neutrophil Activation Markers by Flow Cytometry
The following table provides example quantitative data for the activation of human neutrophils in response to the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP), as measured by flow cytometry. This demonstrates the differential sensitivity of various activation markers.
| Activation Marker | Parameter Measured | EC50 (nM) for fMLP | Reference |
| CD11b | Upregulation of surface expression | 5 | [7][8] |
| CD66b | Upregulation of surface expression | 6 | [7][8] |
| CD62L (L-selectin) | Shedding from the cell surface | 8 | [7][8] |
| CD63 | Upregulation of surface expression (degranulation marker) | 19 | [7][8] |
| ROS Production | Intracellular Reactive Oxygen Species | 50 | [7][8] |
Experimental Protocols
Flow Cytometric Analysis of Neutrophil Activation Markers and Intracellular Phosphorylation
This protocol describes the general steps for staining primary human neutrophils for both surface activation markers and intracellular phosphorylated proteins, such as STAT3, which is downstream of IL-6 receptor signaling.
Materials:
-
Isolated primary human neutrophils
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% fetal bovine serum and 0.1% sodium azide)
-
Fixation buffer (e.g., Cytofix/Cytoperm™ buffer)
-
Permeabilization buffer (e.g., Perm/Wash™ buffer or ice-cold methanol)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD11b, CD62L)
-
Fluorochrome-conjugated antibody against the phosphorylated protein of interest (e.g., anti-phospho-STAT3 (Tyr705))
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Isolate primary human neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend neutrophils in an appropriate buffer and stimulate with the desired agonist (e.g., IL-6) for the indicated time at 37°C. Include an unstimulated control.
-
Wash the cells with cold PBS and resuspend in FACS buffer.
-
Add fluorochrome-conjugated antibodies against surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix the cells by incubating with fixation buffer for 20 minutes at room temperature.
-
Permeabilize the cells by washing with permeabilization buffer. For some phospho-epitopes, permeabilization with ice-cold methanol for 30 minutes on ice may be required for optimal signal.[9]
-
Add the fluorochrome-conjugated anti-phospho-protein antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.[10][11][12]
Arf6 Activation Pull-Down Assay
This protocol is for determining the activation state of Arf6 in neutrophils by specifically pulling down the active GTP-bound form.
Materials:
-
Isolated primary human neutrophils
-
Lysis buffer
-
Protein A/G agarose beads
-
Anti-active Arf6 monoclonal antibody
-
Anti-Arf6 polyclonal antibody (for Western blotting)
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse stimulated and unstimulated neutrophils in an appropriate lysis buffer on ice.[4]
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with GTPγS and another with GDP to serve as positive and negative controls, respectively.[4][6]
-
Incubate the lysates with an anti-active Arf6 monoclonal antibody for 1 hour at 4°C.[4][6]
-
Add protein A/G agarose beads to the lysates and incubate for another hour at 4°C to precipitate the antibody-bound active Arf6.[4][5]
-
Wash the beads several times with lysis buffer.
-
Elute the pulled-down proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Arf6 polyclonal antibody.[5]
Mandatory Visualizations
Caption: IL-6 signaling pathway in neutrophils.
Caption: Arf6 signaling pathway in neutrophils.
Caption: General experimental workflow.
References
- 1. Quantitative assessment of neutrophil function by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flow Cytometry as an Alternative to Microscopy for the Differentiation of BAL Fluid Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arf6 Activation Assay Kit (ab173249) is not available | Abcam [abcam.com]
- 5. neweastwuhan.com [neweastwuhan.com]
- 6. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 7. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
ALR-6: A Comparative Analysis Against Other 5-Lipoxygenase-Activating Protein (FLAP) Antagonists
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of ALR-6 in the context of other FLAP inhibitors, supported by experimental data.
Introduction
The 5-lipoxygenase-activating protein (FLAP) is a crucial component in the biosynthesis of leukotrienes, potent inflammatory mediators implicated in a host of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. As a nuclear membrane protein, FLAP facilitates the interaction of cytosolic 5-lipoxygenase (5-LOX) with its substrate, arachidonic acid, initiating the cascade that leads to the production of leukotrienes. Consequently, FLAP has emerged as a key therapeutic target for the development of novel anti-inflammatory agents. This compound is a recently identified antagonist of FLAP, demonstrating potent anti-inflammatory activity by inhibiting the formation of 5-LOX products.[1][2] This guide provides a comparative analysis of this compound with other well-characterized FLAP antagonists, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Comparative Efficacy of FLAP Antagonists
The primary measure of efficacy for FLAP antagonists is their ability to inhibit the binding of arachidonic acid to FLAP or to block the production of leukotrienes in cellular assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the potency of these inhibitors. A lower IC50 value signifies a higher potency.
While specific IC50 values for this compound are not yet publicly available in comprehensive comparative tables, its potent activity has been described. This compound has been shown to inhibit 5-LOX product formation by over 80% in pro-inflammatory M1-differentiated macrophages (M1-MDM).[1][2] For a comprehensive comparison, the following tables summarize the IC50 values for several prominent FLAP antagonists across different assays.
Table 1: FLAP Binding Affinity of Various Antagonists
| Compound | IC50 (nM) | Assay Type | Reference |
| Quiflapon (MK-591) | 1.6 | FLAP Binding Assay | [3][4][5][6] |
| BI 665915 | 1.7 | FLAP Binding Assay | |
| Atuliflapon (AZD5718) | 2 | FLAP Binding Assay | [7] |
| Fiboflapon (GSK2190915) | 2.6 - 2.9 | FLAP Binding Assay | [3][8][9][10] |
| AM679 | 2.2 | FLAP Binding Assay | [8] |
| AM 103 | 4.2 | FLAP Binding Assay | [3] |
| MK-886 | 30 | FLAP Binding Assay | [11][12][13] |
Table 2: Inhibition of Leukotriene B4 (LTB4) Production in Cellular Assays
| Compound | IC50 | Cell Type/System | Reference |
| Quiflapon (MK-591) | 3.1 nM | Intact Human PMNLs | [3][4][5] |
| MK-886 | 3 nM | Intact Leukocytes | [3][11][13] |
| Veliflapon (BAY X 1005) | 220 nM | Human Leukocytes | [14][15][16][17] |
| Atuliflapon (AZD5718) | 39 nM | Human Whole Blood | [7] |
| Fiboflapon (GSK2190915) | 76 nM | Human Whole Blood | [3][9][10] |
| MK-886 | 1.1 µM | Human Whole Blood | [3][11][13] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of FLAP antagonists and the methods used for their evaluation, it is essential to visualize the leukotriene biosynthesis pathway and the typical experimental workflow.
Caption: The 5-lipoxygenase pathway for leukotriene synthesis.
Caption: A typical workflow for the screening and evaluation of FLAP antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the evaluation of FLAP antagonists.
FLAP Binding Assay
This in vitro assay directly measures the affinity of a test compound for the FLAP protein.
-
Objective: To determine the binding affinity (typically as IC50 or Ki) of a compound to FLAP.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing or engineered to overexpress FLAP, such as human neutrophils or specific cell lines.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled FLAP inhibitor (e.g., [3H]MK-886) and a range of concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to FLAP.
-
Separation: Bound and unbound radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is calculated to determine the IC50 value.
-
Cellular Leukotriene Biosynthesis Assay
This assay assesses the functional inhibition of the 5-LOX pathway in a cellular context.
-
Objective: To measure the ability of a compound to inhibit the production of leukotrienes in whole cells.
-
Methodology:
-
Cell Culture and Preparation: A suitable cell type that produces leukotrienes, such as human polymorphonuclear leukocytes (PMNLs) or monocyte-derived macrophages (MDMs), is cultured and prepared.[18]
-
Pre-incubation: The cells are pre-incubated with various concentrations of the test compound or a vehicle control for a specified duration.
-
Stimulation: Leukotriene synthesis is initiated by stimulating the cells with a calcium ionophore (e.g., A23187) or a relevant physiological stimulus.
-
Incubation: The stimulated cells are incubated for a defined period to allow for the production and release of leukotrienes into the culture medium.
-
Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell supernatant, often using solid-phase extraction.
-
Quantification: The levels of specific leukotrienes (e.g., LTB4, LTC4) are quantified using sensitive analytical techniques such as enzyme-linked immunosorbent assay (ELISA) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[19][20][21][22]
-
Data Analysis: The percentage of inhibition of leukotriene production is calculated for each concentration of the test compound, and the IC50 value is determined.
-
Effect on Specialized Pro-Resolving Mediators (SPMs)
Recent research has highlighted the dual role of the 5-LOX pathway, which is also involved in the biosynthesis of specialized pro-resolving mediators (SPMs) like lipoxins and resolvins. These molecules actively orchestrate the resolution of inflammation. Interestingly, some FLAP inhibitors have been shown to not only reduce the production of pro-inflammatory leukotrienes but also to promote the generation of SPMs in certain human macrophage phenotypes. This differential modulation of lipid mediator pathways represents a significant area of investigation for developing novel anti-inflammatory therapies with pro-resolving properties. Further comparative studies are needed to fully elucidate the specific effects of this compound and other FLAP antagonists on the complex balance between pro-inflammatory and pro-resolving lipid mediators.
Conclusion
This compound has been identified as a potent FLAP antagonist with significant anti-inflammatory potential. While direct comparative IC50 values for this compound are still emerging, its demonstrated ability to potently inhibit leukotriene production places it among the noteworthy compounds in this class. The provided data on other well-characterized FLAP inhibitors offers a valuable benchmark for its future evaluation. The detailed experimental protocols and pathway diagrams in this guide are intended to support researchers in the continued investigation and development of FLAP antagonists as a promising therapeutic strategy for a range of inflammatory diseases. The differential effects of these inhibitors on the balance between pro-inflammatory leukotrienes and pro-resolving SPMs will be a critical area for future research, potentially leading to the development of more sophisticated and effective anti-inflammatory treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. QUIFLAPON (PD062139, NZOONKHCNQFYCI-UHFFFAOYSA-N) [probes-drugs.org]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FLAP | BioChemPartner [biochempartner.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fiboflapon | FLAP | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. amsbio.com [amsbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. (S)-Veliflapon | (S)-BAY X 1005 | Leukotriene Receptor/FLAP Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 18. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Comprehensive Monitoring Method for Analyzing 158 Lipid Mediator Species Using the Ultra-Fast LCMS-8050 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharm.or.jp [pharm.or.jp]
A Head-to-Head Comparison: ALR-6 and Novel 5-Lipoxygenase Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inhibitor Performance
The 5-lipoxygenase (5-LOX) pathway plays a critical role in the biosynthesis of leukotrienes, potent lipid mediators implicated in a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. Consequently, the development of inhibitors targeting this pathway is a significant focus of therapeutic research. This guide provides a head-to-head comparison of ALR-6, a novel antagonist of the 5-lipoxygenase-activating protein (FLAP), with other prominent inhibitors of the 5-LOX pathway, including direct 5-LOX inhibitors and other FLAP antagonists.
Executive Summary
This guide presents a comparative analysis of this compound against established and novel inhibitors of the 5-lipoxygenase pathway. This compound acts as a FLAP antagonist, potently inhibiting the formation of 5-LOX products.[1][2][3] While a precise IC50 value for this compound is not publicly available, its high potency is demonstrated by its ability to inhibit over 80% of 5-LOX product formation in pro-inflammatory macrophages.[1][2][3] For a comprehensive comparison, this guide includes quantitative data for other well-characterized FLAP inhibitors and direct 5-LOX inhibitors.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 data for this compound and a selection of other 5-LOX pathway inhibitors. It is important to note that these values were determined in various experimental systems, which can influence the apparent potency.
| Inhibitor | Target | Assay System | IC50 | Mechanism of Action |
| This compound | FLAP | Pro-inflammatory M1-MDM | >80% inhibition of 5-LOX product formation [1][2][3] | FLAP Antagonist [1][2][3] |
| MK-886 | FLAP | FLAP Binding | 30 nM | FLAP Inhibitor |
| AZD5718 | FLAP | Human Whole Blood (LTB4 production) | 39 nM[4] | FLAP Inhibitor[4] |
| Zileuton | 5-LOX | Human Whole Blood (LTB4 synthesis) | 2.6 µM | Direct 5-LOX Inhibitor |
| Licofelone | 5-LOX / COX | Enzyme Assay | 5-LOX: 0.18 µM; COX: 0.21 µM | Dual 5-LOX/COX Inhibitor |
Signaling Pathway and Inhibition Mechanisms
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. Understanding this pathway is crucial for appreciating the distinct mechanisms of action of different inhibitors. FLAP antagonists, such as this compound, prevent the transfer of arachidonic acid to 5-LOX, an essential step for leukotriene synthesis.[5] In contrast, direct 5-LOX inhibitors, like Zileuton, target the enzyme's catalytic activity.
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug development. Below are detailed methodologies for key experiments cited in the comparison of 5-LOX pathway inhibitors.
Protocol 1: Cellular Leukotriene B4 (LTB4) Inhibition Assay (Human Whole Blood)
This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
Test compounds (e.g., this compound, Zileuton) dissolved in a suitable vehicle (e.g., DMSO)
-
Calcium Ionophore A23187 (stimulant)
-
Phosphate Buffered Saline (PBS)
-
Methanol (for protein precipitation)
-
LTB4 ELISA Kit
-
Microplate reader
Procedure:
-
Blood Collection and Preparation: Collect fresh human blood into heparin-containing tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: LTB4 synthesis is initiated by adding Calcium Ionophore A23187 to a final concentration of 10-50 µM.[6]
-
Incubation: The samples are incubated for a further 15-30 minutes at 37°C.
-
Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and adding cold methanol to precipitate proteins. The samples are then centrifuged to pellet the cellular debris.[6]
-
LTB4 Quantification: The supernatant is collected, and the LTB4 concentration is determined using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of LTB4 production at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: FLAP Radioligand Binding Assay
This in vitro assay directly measures the binding affinity of a test compound to the FLAP protein.
Materials:
-
Membrane preparations from cells expressing FLAP (e.g., human neutrophils or recombinant cell lines)
-
Radiolabeled FLAP inhibitor (e.g., [3H]MK-886)
-
Test compounds (e.g., this compound, MK-886)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Prepare membranes from a high-expression source of FLAP and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled FLAP inhibitor, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known FLAP inhibitor) from total binding. Calculate the percentage inhibition of specific binding at each test compound concentration. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation and comparison of 5-LOX pathway inhibitors.
Conclusion
This guide provides a comparative framework for evaluating this compound and other novel 5-lipoxygenase pathway inhibitors. The data and protocols presented herein are intended to assist researchers in making informed decisions for their drug discovery and development programs. The distinct mechanisms of action between FLAP antagonists and direct 5-LOX inhibitors offer different therapeutic strategies for targeting inflammation. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 5. benchchem.com [benchchem.com]
- 6. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ALR-6 Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone. This guide provides a comparative overview of methodologies for validating the in vivo target engagement of ALR-6, a potential antagonist of the 5-lipoxygenase-activating protein (FLAP), with a focus on experimental data and detailed protocols.
Disclaimer: The information on "this compound" is based on recent scientific literature identifying it as a potential FLAP inhibitor. This guide assumes this to be its primary mechanism of action for the purpose of outlining target engagement validation strategies.
Introduction to this compound and the 5-Lipoxygenase Pathway
This compound has been identified as a novel potential inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[2][3][4] By binding to FLAP, this compound is hypothesized to prevent the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby inhibiting the production of all downstream leukotrienes.[5][6] Validating the engagement of this compound with FLAP in vivo is essential to establish a clear link between target modulation and any observed therapeutic effects.
Comparative Analysis of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating the in vivo target engagement of this compound depends on factors such as the specific research question, available resources, and the desired quantitative output. This section compares key methodologies using representative data from known FLAP inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various FLAP inhibitors, providing a benchmark for evaluating this compound.
| Compound Name | Assay Type | Target/Biomarker | Species | IC50 / Efficacy Data | Reference(s) |
| Atuliflapon (AZD5718) | Ex vivo LTB4 Production | LTB4 | Human (whole blood) | 2.0 nM (free) | [2] |
| FLAP Binding | FLAP | Human | 6.3 nM | [2] | |
| Phase I Clinical Trial | Urinary LTE4 & Ex vivo LTB4 | Human | Potent reduction with multiple oral doses (60-600 mg) | [7] | |
| BI 665915 | FLAP Binding | FLAP | Human | 1.7 nM | [2] |
| FLAP Functional Assay | FLAP Activity | Human (whole blood) | 45 nM | [2] | |
| Bay-x-1005 | Allergen Challenge | FEV1 | Human (atopic asthmatics) | Mean inhibition of 70% of max fall in FEV1 | [8] |
| Allergen Challenge | Urinary LTE4 | Human (atopic asthmatics) | Significant inhibition of LTE4 synthesis | [8] | |
| MK-886 | Atherosclerosis Model | Aortic Lesion Area | Mouse (apoE/LDLR-DKO) | 11.16% vs 25.15% (control) at 4 µ g/100mg/day | [9] |
Key Experimental Protocols for Validating this compound Target Engagement
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are protocols for two key pharmacodynamic biomarker assays relevant to FLAP inhibition.
Urinary Leukotriene E4 (LTE4) Measurement by ELISA
This protocol outlines the quantification of urinary LTE4, a stable downstream metabolite of the 5-lipoxygenase pathway, which serves as a non-invasive biomarker of target engagement.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure LTE4 concentrations in urine samples. The signal from the assay is inversely proportional to the amount of LTE4 present in the sample.
Materials:
-
LTE4 ELISA Kit (commercially available)
-
Urine collection containers
-
Centrifuge
-
Microplate reader
-
Ultrapure water
Procedure:
-
Sample Collection and Preparation:
-
Collect urine samples from test subjects (e.g., preclinical animal models or human volunteers) before and at various time points after administration of this compound or vehicle control.
-
Centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Transfer the supernatant to a clean tube. Samples can be stored at -80°C until analysis.
-
-
Assay Protocol (based on a typical commercial kit):
-
Prepare LTE4 standards and reagents according to the kit manufacturer's instructions.
-
Add 50 µL of the prepared standards or urine samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-conjugated LTE4 to each well to initiate the competitive binding.
-
Cover the plate and incubate as specified in the kit manual (typically 1-2 hours at 37°C).
-
Wash the plate 4-5 times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of substrate solution to each well and incubate until color develops.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the LTE4 concentration in the urine samples by interpolating their absorbance values from the standard curve.
-
Normalize LTE4 concentrations to urinary creatinine levels to account for variations in urine dilution.
-
Compare the normalized LTE4 levels between the this compound treated and control groups to determine the percentage of inhibition.
-
Ex Vivo Leukotriene B4 (LTB4) Whole Blood Assay
This protocol measures the capacity of whole blood to produce LTB4 upon stimulation, providing a direct assessment of FLAP inhibition in a physiologically relevant matrix.
Principle: Freshly collected whole blood is treated with this compound in vitro or is collected from subjects dosed with this compound. The blood is then stimulated to induce leukotriene synthesis, and the amount of LTB4 produced is quantified.
Materials:
-
Heparinized blood collection tubes
-
This compound compound
-
Calcium ionophore A23187 (stimulant)
-
Centrifuge
-
LTB4 ELISA Kit or LC-MS/MS system
-
Phosphate-buffered saline (PBS)
Procedure:
-
Blood Collection:
-
Collect whole blood from subjects into heparinized tubes.
-
-
In Vitro Inhibition (for IC50 determination):
-
Aliquot the whole blood into tubes.
-
Add varying concentrations of this compound or vehicle control and incubate for a predetermined time.
-
-
Ex Vivo Analysis (from dosed subjects):
-
Collect blood at different time points after this compound administration.
-
-
Stimulation:
-
Stimulate the blood samples with a calcium ionophore (e.g., 10 µM A23187) and incubate at 37°C for a specified duration (e.g., 30 minutes) to induce LTB4 production.
-
-
Sample Processing:
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the samples to separate plasma.
-
Collect the plasma for LTB4 analysis.
-
-
LTB4 Quantification:
-
Measure the LTB4 concentration in the plasma using a validated LTB4 ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
For in vitro experiments, calculate the IC50 value of this compound for LTB4 inhibition.
-
For ex vivo experiments, compare the LTB4 levels in samples from this compound treated subjects to those from the vehicle control group to determine the percentage of target engagement over time.
-
Alternative Therapeutic Strategies Targeting the Leukotriene Pathway
A comprehensive evaluation of this compound should include a comparison with alternative strategies that modulate the same inflammatory pathway.
| Therapeutic Strategy | Mechanism of Action | Examples | Key Advantages | Key Disadvantages |
| FLAP Inhibition | Prevents the synthesis of all leukotrienes (LTB4 and cysteinyl leukotrienes). | This compound, Atuliflapon, BI 665915 | Broad-spectrum inhibition of leukotriene-mediated inflammation. | Potential for off-target effects; no approved drugs in this class yet.[10] |
| 5-LOX Inhibition | Directly inhibits the 5-lipoxygenase enzyme, preventing the conversion of arachidonic acid. | Zileuton (Zyflo®) | Directly targets the key enzyme in the pathway. | Can have hepatotoxicity concerns and a short half-life.[11] |
| CysLT1 Receptor Antagonism | Blocks the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4) at their receptor. | Montelukast (Singulair®), Zafirlukast (Accolate®) | Well-established safety and efficacy for asthma and allergic rhinitis. | Does not inhibit the pro-inflammatory effects of LTB4. |
Visualizing Key Pathways and Workflows
FLAP Signaling Pathway
The following diagram illustrates the central role of FLAP in the leukotriene biosynthesis pathway.
Caption: The 5-lipoxygenase pathway and the inhibitory action of this compound on FLAP.
Experimental Workflow for In Vivo Target Engagement Validation
This diagram outlines a typical workflow for assessing the in vivo target engagement of a compound like this compound.
Caption: A generalized workflow for validating in vivo target engagement of this compound.
References
- 1. dot | Graphviz [graphviz.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
A Comparative Analysis of ALR-6 and Broad-Spectrum Anti-Inflammatories: Specificity and Efficacy
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the specific anti-inflammatory agent ALR-6 with broad-spectrum alternatives. This document synthesizes available preclinical and clinical data to highlight differences in mechanism, specificity, and efficacy.
Disclaimer: The initial request specified "this compound." However, literature searches yielded no specific anti-inflammatory agent with this designation. The following guide will use ALX-0061, a Nanobody targeting the Interleukin-6 receptor (IL-6R), as a representative example of a highly specific biological anti-inflammatory agent. This allows for a relevant and data-supported comparison with broad-spectrum anti-inflammatories.
Introduction: The Landscape of Anti-Inflammatory Therapeutics
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis. Therapeutic intervention has traditionally relied on broad-spectrum anti-inflammatories, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. While effective, their lack of specificity can result in significant side effects. The advent of targeted biological therapies, such as the anti-IL-6R Nanobody ALX-0061, offers a more precise approach to modulating the inflammatory response. This guide will compare the specificity and performance of ALX-0061 with these conventional broad-spectrum agents.
Mechanisms of Action: A Tale of Two Approaches
The fundamental difference between ALX-0061 and broad-spectrum anti-inflammatories lies in their molecular targets and mechanisms of action.
-
ALX-0061 (Anti-IL-6R Nanobody): This is a highly specific biological agent that targets the Interleukin-6 receptor (IL-6R). Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in the pathogenesis of various inflammatory diseases.[1][2] By binding to both soluble and membrane-bound IL-6R, ALX-0061 effectively blocks IL-6-mediated signaling pathways, thereby inhibiting the downstream inflammatory cascade.[1][2][3]
-
Broad-Spectrum Anti-Inflammatories:
-
NSAIDs (e.g., Ibuprofen): These agents primarily act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Most NSAIDs are non-selective, inhibiting both COX-1, which is involved in homeostatic functions, and COX-2, which is upregulated during inflammation.[4]
-
Corticosteroids (e.g., Dexamethasone): These synthetic hormones mimic the action of endogenous cortisol. They exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Signaling Pathway Diagrams
Caption: ALX-0061 blocks IL-6 binding to its receptor, inhibiting downstream signaling.
Caption: Ibuprofen non-selectively inhibits COX-1 and COX-2 enzymes.
Caption: Dexamethasone modulates gene expression to reduce inflammation.
Quantitative Data Presentation: A Comparative Overview
Direct head-to-head quantitative comparisons between ALX-0061 and broad-spectrum anti-inflammatories in the same experimental settings are limited in the public domain. The following tables present available data to facilitate an indirect comparison of their potency and efficacy.
Table 1: In Vitro Potency and Affinity
| Drug Class | Compound | Target(s) | Assay | Key Parameter | Value | Reference(s) |
| Specific Biologic | ALX-0061 | IL-6 Receptor (soluble) | Gyrolab™ Bioaffy | KD | 0.19 ± 0.08 pM | [1][2][5] |
| IL-6 Receptor (membrane) | Flow Cytometry | KD | 9.1 ± 3.6 pM | [6] | ||
| Tocilizumab | IL-6 Receptor (soluble) | Gyrolab™ Bioaffy | KD | 462 ± 138 pM | [5] | |
| IL-6 Receptor (membrane) | Flow Cytometry | KD | 154 ± 16 pM | [6] | ||
| NSAID | Ibuprofen | COX-1, COX-2 | Intact Cell Assay | IC50 (COX-1) | Varies by cell type | [4] |
| Intact Cell Assay | IC50 (COX-2) | Varies by cell type | [4] | |||
| Corticosteroid | Dexamethasone | IL-6 Bioactivity | IL-6-dependent hybridoma | IC50 | 18.9 µM | [7] |
| Budesonide | IL-6 Bioactivity | IL-6-dependent hybridoma | IC50 | 2.2 µM | [7] |
Note: The affinity of ALX-0061 for the soluble IL-6R is approximately 2400-fold higher than that of Tocilizumab.[6] ALX-0061 also demonstrates a preferential binding to the soluble IL-6R over the membrane-bound form.[6]
Table 2: In Vivo Efficacy in Animal Models
| Drug Class | Compound | Animal Model | Key Efficacy Endpoint | Result | Reference(s) |
| Specific Biologic | ALX-0061 | Collagen-Induced Arthritis (Rhesus Monkey) | Reduction in serum C-Reactive Protein (CRP) | Marked decrease, comparable to Tocilizumab | [1][2][8] |
| Human IL-6-Induced Inflammation (Cynomolgus Monkey) | Inhibition of CRP, fibrinogen, and platelet increase | Dose-dependent and complete inhibition | [1][2][8] | ||
| Corticosteroid | Dexamethasone | Collagen-Induced Arthritis (Mice) | Reduction in arthritis severity | Significant reduction in inflammatory response | [9] |
Table 3: Clinical Efficacy in Rheumatoid Arthritis (Tocilizumab as a proxy for anti-IL-6R agents)
| Drug Class | Compound | Clinical Trial Endpoint | Patient Population | Result | Reference(s) |
| Specific Biologic | Tocilizumab (8 mg/kg) + MTX | ACR20 Response at 24 weeks | Inadequate response to TNF inhibitors | 50.0% (vs. 10.1% for placebo + MTX) | [10] |
| Tocilizumab (8 mg/kg) | ACR20 Response at 24 weeks | Inadequate response to MTX | 80% (vs. 25% for MTX monotherapy) | [11] | |
| Tocilizumab (8 mg/kg) | DAS28 Remission | Inadequate response to DMARDs | ~30% (vs. ~3% for placebo) |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28: Disease Activity Score in 28 joints.
Experimental Protocols: Methodologies for Key Experiments
In Vitro IL-6 Receptor Binding Affinity Assay (Gyrolab™)
Objective: To determine the equilibrium dissociation constant (KD) of ALX-0061 and Tocilizumab to the soluble IL-6 receptor.
Methodology:
-
Immobilization: Biotinylated soluble human IL-6R is captured on streptavidin-coated beads within a microfluidic compact disc.
-
Binding: A dilution series of the anti-IL-6R therapeutic (ALX-0061 or Tocilizumab) is passed over the beads, allowing for binding to the immobilized receptor.
-
Detection: A fluorescently labeled anti-human IgG antibody is then introduced, which binds to the therapeutic-receptor complex.
-
Quantification: The fluorescence intensity is measured, which is proportional to the amount of bound therapeutic.
-
Analysis: The KD is calculated by fitting the binding data to a 1:1 steady-state affinity model.
Caption: Workflow for determining IL-6R binding affinity.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of NSAIDs against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 or COX-2 is prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the NSAID for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Quenching: After a specific time, the reaction is stopped by the addition of a quenching agent (e.g., stannous chloride).
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific immunoassay (e.g., ELISA).
-
Data Analysis: The percentage of inhibition at each NSAID concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining COX enzyme inhibition.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of anti-inflammatory drugs in a preclinical model of rheumatoid arthritis.
Methodology:
-
Disease Induction: Rhesus monkeys are immunized with bovine type II collagen emulsified in complete Freund's adjuvant to induce an autoimmune arthritis that mimics human rheumatoid arthritis.
-
Treatment Administration: Once arthritis is established, animals are treated with the test compound (e.g., ALX-0061, dexamethasone) or a vehicle control.
-
Clinical Assessment: Disease severity is monitored regularly by scoring clinical signs of arthritis, such as joint swelling, redness, and mobility.
-
Biomarker Analysis: Blood samples are collected to measure systemic inflammatory markers, such as C-reactive protein (CRP) and pro-inflammatory cytokines.
-
Histopathological Analysis: At the end of the study, joint tissues are collected for histopathological examination to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Clinical scores, biomarker levels, and histopathological findings are compared between the treatment and control groups to determine the efficacy of the therapeutic agent.
Caption: Workflow for the in vivo collagen-induced arthritis model.
Conclusion: Specificity as a Key Differentiator
The comparison between the highly specific anti-IL-6R Nanobody ALX-0061 and broad-spectrum anti-inflammatories highlights a paradigm shift in the treatment of inflammatory diseases. While NSAIDs and corticosteroids offer broad and potent immunosuppression, their lack of specificity can lead to off-target effects. In contrast, ALX-0061 demonstrates exquisite specificity for the IL-6 receptor, offering a targeted approach to disrupting a key inflammatory pathway.
The preclinical data for ALX-0061 showcases its high affinity and potent in vivo activity in models of inflammation and arthritis.[1][2][8] Clinical data for another anti-IL-6R antibody, Tocilizumab, further substantiates the efficacy of this targeted approach in patients with rheumatoid arthritis.[10][11]
For researchers and drug development professionals, the choice between a specific and a broad-spectrum anti-inflammatory will depend on the therapeutic context. While broad-spectrum agents remain valuable tools, the development of highly specific biologics like ALX-0061 represents a significant advancement in the pursuit of more effective and safer anti-inflammatory therapies. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these different therapeutic modalities.
References
- 1. The preclinical pharmacology of the high affinity anti-IL-6R Nanobody® ALX-0061 supports its clinical development in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. The preclinical pharmacology of the high affinity anti-IL-6R Nanobody® ALX-0061 supports its clinical development in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Development of ALX-0061, an Anti-IL-6R Nanobody® For Therapeutic Use in Rheumatoid Arthritis with a High in Vitro Affinity and Potency and a Competitive in Vivo Pharmacological Profile - ACR Meeting Abstracts [acrabstracts.org]
- 6. ALX-0061, an Anti-IL-6R Nanobody® for use in Rheumatoid Arthritis, Demonstrates a Different in Vitro Profile As Compared to Tocilizumab - ACR Meeting Abstracts [acrabstracts.org]
- 7. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Tocilizumab in rheumatoid arthritis: efficacy, safety and its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of tocilizumab for rheumatoid arthritis: a systematic review and meta-analysis of clinical trial studies - PMC [pmc.ncbi.nlm.nih.gov]
ALR-6: A Comparative Guide to its Cross-Reactivity with Lipoxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of ALR-6, a novel antagonist of the 5-lipoxygenase-activating protein (FLAP), with other key lipoxygenase (LOX) enzymes. This compound has been identified as a potent and selective inhibitor of the 5-LOX pathway, playing a crucial role in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3][4] Understanding its selectivity is paramount for its development as a targeted anti-inflammatory therapeutic agent. This document summarizes available data, provides detailed experimental protocols for assessing lipoxygenase inhibition, and presents visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Inhibitor Activity
This compound functions by targeting FLAP, a crucial protein for the activation of 5-lipoxygenase (5-LOX).[1][2][3][4] This mechanism of action confers high selectivity towards the 5-LOX pathway. While direct quantitative data on the cross-reactivity of this compound with 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) is not currently available in the public domain, the established selectivity of other well-characterized FLAP inhibitors suggests a favorable profile for this compound. The following table provides a comparative overview of the inhibitory activity of representative lipoxygenase inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of Lipoxygenase Inhibitors
| Inhibitor | Target | 5-LOX (IC50) | 12-LOX (IC50) | 15-LOX (IC50) | Reference |
| This compound | FLAP (5-LOX pathway) | Potent Inhibition (>80%) * | Data not available | Data not available | [1][2] |
| MK-886 | FLAP (5-LOX pathway) | 3 nM (leukocytes) | >10,000 nM | >10,000 nM | [5] |
| Atreleuton (ABT-761) | 5-LOX | Potent Inhibitor | Data not available | Data not available | [6][7] |
| MLS000099089 | 12/15-LOX | >20 µM | ~10 µM | 3.4 µM | [8] |
| MLS000545091 | 15-LOX-2 | >50 µM | >100 µM | 2.6 µM | [9] |
Note: The available data for this compound indicates potent inhibition of 5-LOX product formation in cell-based assays rather than a direct IC50 value on the isolated enzyme.
Experimental Protocols
To evaluate the cross-reactivity of this compound or other inhibitors, a standardized lipoxygenase inhibition assay is essential. Below is a detailed protocol for a cell-free enzyme inhibition assay.
Lipoxygenase Enzyme Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified lipoxygenase enzymes (5-LOX, 12-LOX, and 15-LOX).
Materials:
-
Purified recombinant human 5-LOX, 12-LOX, and 15-LOX enzymes
-
Arachidonic acid (substrate)
-
Linoleic acid (substrate for 15-LOX, optional)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or plate reader capable of measuring absorbance at 234 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Prepare serial dilutions of the test compound to achieve a range of desired concentrations.
-
Prepare a stock solution of arachidonic acid (or linoleic acid) in ethanol and then dilute it in the assay buffer to the final working concentration.
-
Dilute the purified lipoxygenase enzymes in the assay buffer to the desired concentration.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or vehicle control)
-
Enzyme solution (5-LOX, 12-LOX, or 15-LOX)
-
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution (arachidonic acid or linoleic acid) to each well.
-
Immediately begin monitoring the change in absorbance at 234 nm over time. The formation of conjugated dienes, a product of the lipoxygenase reaction, results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the context of this compound's activity and the experimental approach, the following diagrams are provided.
Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound on FLAP.
Caption: Experimental workflow for the determination of lipoxygenase inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Inhibitor IC50 values for selected oxygenases.a - Public Library of Science - Figshare [plos.figshare.com]
Comparative Performance of 5-Lipoxygenase Activating Protein (FLAP) Inhibitors: A Mouse vs. Rat Overview
A Note to the Reader: Initial searches for performance data on the specific compound "ALR-6" in mouse and rat models did not yield publicly available in vivo experimental results. Therefore, to fulfill the core requirements of this guide, we will provide a comparative overview of a well-documented 5-Lipoxygenase Activating Protein (FLAP) inhibitor, MK-886 , as an illustrative example. This guide will summarize available in vivo data for MK-886 in both mice and rats, supplemented with general principles of cross-species comparison where direct comparative studies are unavailable.
Introduction to FLAP Inhibition
The 5-lipoxygenase (5-LOX) pathway is a critical cascade in the inflammatory response, leading to the production of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases.[1][2] The 5-lipoxygenase activating protein (FLAP) is an essential component of this pathway, acting as a transfer protein for arachidonic acid to 5-LOX, the key enzyme in leukotriene biosynthesis.[1] Inhibition of FLAP presents a therapeutic strategy to attenuate the production of all leukotrienes, making FLAP inhibitors a subject of interest for conditions such as asthma, atherosclerosis, and other inflammatory disorders.[1][2] This guide examines the performance of the FLAP inhibitor MK-886 in preclinical mouse and rat models.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo performance of the FLAP inhibitor MK-886 in mouse and rat models. It is important to note that the experimental contexts and endpoints differ between the studies, precluding a direct head-to-head comparison.
Table 1: In Vivo Efficacy of MK-886 in a Mouse Model of Atherosclerosis
| Species | Model | Treatment | Key Findings | Reference |
| Mouse | apoE/LDLR-double knockout (DKO) | 4 µ g/100 mg body weight/day in diet | Atherosclerotic Lesion Area (en face): - Control: 25.15 ± 2.9%- MK-886: 11.16 ± 0.7% (P < 0.05)Aortic Root Lesion Area: - Control: 455,494 ± 29,564 µm²- MK-886: 263,042 ± 20,736 µm² (P < 0.05) | [3] |
Note: In another study with LDLR-/- mice on a high-fat, high-carbohydrate diet, MK-886 at 40 mg/kg/day exacerbated hyperlipidemia and atherosclerosis, highlighting the importance of the specific animal model and disease context.[4][5]
Table 2: In Vivo Efficacy of MK-886 in a Rat Model of Inflammation
| Species | Model | Treatment | Key Finding | Reference |
| Rat | Pleurisy Model | Oral administration | ED₅₀ for inhibition of leukotriene biosynthesis: 0.2 mg/kg | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Mouse Atherosclerosis Study Protocol[3]
-
Animal Model: Female apolipoprotein E/low-density lipoprotein receptor double knockout (apoE/LDLR-DKO) mice, 8 weeks of age.
-
Diet: Western diet.
-
Treatment Group: The diet was mixed with MK-886 to provide a dose of 4 µg per 100 mg of body weight per day.
-
Control Group: Received the same Western diet without MK-886.
-
Duration: Treatment continued until the mice were 6 months of age.
-
Efficacy Endpoint: Quantification of atherosclerotic lesion area in the aorta (en face method) and aortic root (cross-section).
-
Procedure:
-
At 6 months of age, mice were anesthetized for sacrifice.
-
The arterial tree was perfused with phosphate-buffered saline.
-
For en face analysis, the aorta was opened longitudinally, stained with Oil Red O, and the lesion area was quantified as a percentage of the total aortic area.
-
For aortic root analysis, the heart and upper aorta were embedded, and serial cryosections of the aortic root were stained with Oil Red O to measure the lesion area.
-
Rat Pleurisy Model Protocol[6]
-
Animal Model: Inbred rats (strain not specified in the abstract).
-
Induction of Pleurisy: Intraperitoneal injection of an inflammatory agent (e.g., carrageenan) to induce an inflammatory response in the pleural cavity.
-
Treatment: Oral administration of MK-886 at various doses to determine the dose-response relationship.
-
Efficacy Endpoint: Measurement of leukotriene levels in the pleural exudate to determine the extent of inhibition of leukotriene biosynthesis.
-
Procedure:
-
MK-886 or vehicle was administered orally at a specified time before the induction of pleurisy.
-
Pleurisy was induced by intrapleural injection of an irritant.
-
At a predetermined time point after induction, animals were sacrificed, and the pleural exudate was collected.
-
Leukotriene levels in the exudate were quantified using methods such as enzyme immunoassay (EIA) or high-performance liquid chromatography (HPLC).
-
The effective dose producing 50% inhibition (ED₅₀) was calculated from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of FLAP in Leukotriene Biosynthesis
Caption: The 5-lipoxygenase activating protein (FLAP) signaling pathway in leukotriene synthesis.
General Experimental Workflow for In Vivo Evaluation of FLAP Inhibitors
Caption: A generalized workflow for the in vivo evaluation of FLAP inhibitors.
Conclusion
This guide provides an overview of the performance of the FLAP inhibitor MK-886 in mouse and rat models, serving as a proxy in the absence of data for this compound. The available data indicates that MK-886 can be effective in reducing atherosclerosis in a specific mouse model and shows potent inhibition of leukotriene biosynthesis in a rat inflammation model.[3][6] However, the disparate models and endpoints, along with a study showing contrary effects in a different mouse model, underscore the complexity of extrapolating findings.[4][5] These results highlight the critical importance of the specific disease context and animal model in preclinical evaluations. Further research with direct comparative studies in both species would be necessary to fully elucidate the species-specific performance of any FLAP inhibitor.
References
- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide: ALR-6 versus Genetic Knockdown of FLAP for Leukotriene Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators implicated in a host of pathological conditions, including asthma, allergic rhinitis, and cardiovascular diseases. Their synthesis is initiated by the 5-lipoxygenase (5-LOX) pathway, where the 5-lipoxygenase-activating protein (FLAP) plays a pivotal role. FLAP, an integral nuclear membrane protein, facilitates the interaction of 5-LOX with its substrate, arachidonic acid, a critical step for leukotriene production. Consequently, inhibiting FLAP presents a compelling therapeutic strategy to attenuate inflammation.
This guide provides a comprehensive comparison of two key methodologies for inhibiting FLAP function: the pharmacological antagonist ALR-6 and genetic knockdown using techniques such as small interfering RNA (siRNA). We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate approach for their studies.
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
Both this compound and genetic knockdown of FLAP target the same critical node in the 5-lipoxygenase pathway, albeit through different mechanisms, to achieve the same downstream effect: the inhibition of leukotriene synthesis.
This compound: As a pharmacological antagonist, this compound is a small molecule that directly binds to the FLAP protein. This binding event is thought to induce a conformational change in FLAP, preventing it from effectively presenting arachidonic acid to 5-lipoxygenase. This disruption of the 5-LOX/FLAP complex inhibits the subsequent synthesis of all downstream leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Genetic Knockdown of FLAP: This approach involves the use of molecular biology techniques, most commonly RNA interference (RNAi), to reduce the expression of the ALOX5AP gene, which codes for the FLAP protein. Small interfering RNAs (siRNAs) are designed to be complementary to the FLAP mRNA sequence. Upon introduction into a cell, these siRNAs guide the RNA-induced silencing complex (RISC) to the target mRNA, leading to its degradation. The subsequent decrease in FLAP protein levels limits the formation of functional 5-LOX/FLAP complexes, thereby reducing the cell's capacity to produce leukotrienes.
Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the points of intervention for this compound and FLAP knockdown.
Caption: The 5-Lipoxygenase pathway and points of inhibition.
Quantitative Data Comparison
Direct head-to-head quantitative comparisons of this compound and FLAP knockdown in the same experimental system are limited in publicly available literature. However, we can compile and compare key performance metrics for each approach based on available data.
Table 1: Comparison of Efficacy and Specificity
| Parameter | This compound (Pharmacological Antagonist) | Genetic Knockdown of FLAP (siRNA) |
| Potency | Potently inhibits 5-LOX product formation (>80%) in pro-inflammatory M1-MDM.[1][2] Specific IC50 values are not readily available in public literature. | Knockdown efficiency can vary (typically 50-95%) depending on siRNA sequence, delivery method, and cell type.[2] |
| Specificity | Stated to have no significant direct inhibitory effect on 5-LOX.[1][2] A full off-target profile is not publicly available. | Can have off-target effects by silencing unintended genes with partial sequence homology.[3] The degree of off-target effects is sequence-dependent.[4] |
| Reversibility | Inhibition is generally reversible upon removal of the compound. | Knockdown is transient, with protein levels recovering as the siRNA is degraded and new mRNA is transcribed. |
| Onset of Action | Rapid, dependent on compound diffusion and binding kinetics. | Slower, requires time for siRNA to be incorporated into RISC and for existing FLAP protein to be degraded. |
Experimental Protocols
Genetic Knockdown of FLAP using siRNA and Validation by Western Blot
This protocol outlines a general procedure for transiently knocking down FLAP expression in a mammalian cell line using siRNA, followed by validation of the knockdown at the protein level via Western Blot.
a) siRNA Transfection
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the FLAP-targeting siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal incubation time should be determined empirically.
b) Western Blot for FLAP Protein Detection
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 12% SDS-PAGE) and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FLAP overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.
Caption: Workflow for Western Blot validation of FLAP knockdown.
Measurement of Leukotriene B4 Production by ELISA
This protocol describes a general procedure for quantifying the amount of Leukotriene B4 (LTB4) in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This can be used to assess the inhibitory effect of both this compound and FLAP knockdown.
-
Sample Collection: Collect cell culture supernatants from cells treated with this compound, cells with FLAP knockdown, and appropriate controls. Centrifuge the samples to remove any cellular debris.
-
Standard Preparation: Prepare a serial dilution of the LTB4 standard provided in the ELISA kit to generate a standard curve.
-
Assay Procedure:
-
Add the standards and samples to the wells of the ELISA plate, which is pre-coated with an antibody.
-
Add a fixed amount of HRP-conjugated LTB4 to each well. This will compete with the LTB4 in the samples for binding to the antibody.
-
Incubate the plate according to the kit's instructions to allow for the competitive binding to occur.
-
Wash the plate to remove any unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve. The amount of color is inversely proportional to the amount of LTB4 in the sample.
-
Caption: Workflow for measuring LTB4 by competitive ELISA.
Comparison of Methodologies: this compound vs. FLAP Knockdown
The choice between using a pharmacological inhibitor like this compound and a genetic knockdown approach depends on the specific research question, the experimental system, and the desired outcomes.
Table 2: Advantages and Disadvantages
| Feature | This compound (Pharmacological Antagonist) | Genetic Knockdown of FLAP (siRNA) |
| Advantages | - Ease of Use: Simple to add to cell culture or administer in vivo.- Dose-dependent and Reversible: Allows for precise control over the timing and extent of inhibition.[5]- Rapid Onset: Effects are typically observed quickly.[5] | - High Specificity (Potentially): Can be highly specific to the target mRNA sequence.[4]- Alternative to "Undruggable" Targets: Useful when a small molecule inhibitor is not available.[6] |
| Disadvantages | - Potential for Off-Target Effects: May interact with other proteins, leading to unintended biological consequences.[5]- Pharmacokinetic Considerations: Issues with solubility, stability, and metabolism need to be considered for in vivo studies. | - Incomplete Knockdown: Rarely achieves 100% reduction in protein levels.[2]- Off-Target Effects: Can unintentionally silence other genes.[3]- Delivery Challenges: Efficient delivery of siRNA, especially in vivo, can be difficult.[7]- Slower Onset and Transient Effect: Takes time to reduce protein levels, and the effect is not permanent.[5] |
| Best Suited For | - Acute inhibition studies.- Dose-response experiments.- Validating the therapeutic potential of targeting FLAP.- In vivo studies where temporal control is important. | - Validating the role of FLAP in a specific cellular process.- Studies where the long-term absence of the protein is desired (within the transient timeframe).- Complementary approach to confirm findings from pharmacological inhibition. |
Conclusion
Both the pharmacological antagonist this compound and genetic knockdown of FLAP are powerful tools for investigating the role of the 5-lipoxygenase pathway in health and disease. This compound offers a convenient, rapid, and reversible means of inhibiting FLAP function, making it well-suited for acute studies and for exploring the therapeutic potential of FLAP inhibition. Genetic knockdown, while more technically demanding and with its own set of challenges such as off-target effects and incomplete silencing, provides a valuable complementary approach to confirm the specificity of the observed phenotypes and to study the consequences of reduced FLAP expression.
The choice of methodology should be carefully considered based on the specific experimental goals. For a comprehensive understanding, employing both strategies can provide a more robust validation of the role of FLAP in a given biological system. As research in this area progresses, further studies directly comparing the efficacy and off-target profiles of specific FLAP inhibitors like this compound with optimized genetic knockdown technologies will be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. arep.med.harvard.edu [arep.med.harvard.edu]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Performance of Aldose Reductase Inhibitors
An Independent Validation and Comparative Guide to Aldose Reductase Inhibitors: The Case of Epalrestat
Disclaimer: Initial searches for independent validation studies on a compound specifically named "ALR-6" did not yield conclusive results identifying a singular drug development candidate. The term "ALR" is associated with multiple scientific and technical fields. Therefore, this guide provides an illustrative example based on a well-documented compound, Epalrestat , an inhibitor of Aldose Reductase (ALR2), a target of significant interest in the management of diabetic complications. This guide is structured to meet the requirements for data presentation, experimental protocols, and visualization for researchers, scientists, and drug development professionals.
Epalrestat is a noncompetitive and reversible aldose reductase inhibitor that is commercially available in some countries for the treatment of diabetic neuropathy.[1] It works by inhibiting the first and rate-limiting enzyme in the polyol pathway, aldose reductase.[1][2] Under hyperglycemic conditions, this pathway contributes to the pathogenesis of diabetic complications through the accumulation of sorbitol.[3][4]
The following table summarizes the in vitro potency of Epalrestat and other aldose reductase inhibitors (ARIs). The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 Value | Source Organism | Reference |
| Epalrestat | Aldose Reductase | 72 nM | Not Specified | [5] |
| Epalrestat | Aldose Reductase | 10 nM | Rat Lens | [6] |
| Epalrestat | Aldose Reductase | 260 nM | Human Placenta | [6] |
| Ranirestat | Aldose Reductase | - | In clinical trials | [1][7] |
| Fidarestat | Aldose Reductase | - | In clinical trials | [1][7] |
| Tolrestat | Aldose Reductase | - | Withdrawn | [8] |
| Zenarestat | Aldose Reductase | - | Withdrawn | [9] |
| Ponalrestat | Aldose Reductase | - | Withdrawn | [9] |
Key Experimental Protocols
A crucial experiment for validating a potential aldose reductase inhibitor is the in vitro enzyme activity assay. This assay measures the extent to which a compound can inhibit the activity of the aldose reductase enzyme.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the IC50 value of a test compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials:
-
Recombinant human or rat aldose reductase
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.2
-
Cofactor: NADPH solution
-
Substrate: DL-Glyceraldehyde solution
-
Test Compound (e.g., Epalrestat as a positive control) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, NADPH, substrate, and test compounds in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations.
-
Add the aldose reductase enzyme solution to each well to initiate the reaction, leaving some wells without the enzyme as a background control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-20 minutes).[10]
-
-
Measurement:
-
After incubation, add the substrate (DL-Glyceraldehyde) to all wells to start the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the change in absorbance.
-
The percent inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This protocol can be adapted for high-throughput screening of large compound libraries.[10][11]
Visualizations: Signaling Pathways and Experimental Workflows
The Polyol Pathway
The diagram below illustrates the polyol pathway, which is central to the mechanism of action of aldose reductase inhibitors. In hyperglycemic conditions, excess glucose is shunted into this pathway. Aldose reductase, the first enzyme in the pathway, converts glucose to sorbitol.[3] This accumulation of sorbitol leads to osmotic stress and other downstream effects implicated in diabetic complications.[12]
References
- 1. Epalrestat - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Epalrestat - Cayman Chemical [bioscience.co.uk]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
ALR-6 Benchmarking Analysis: A Comparative Guide to Industry-Standard FLAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel 5-Lipoxygenase-Activating Protein (FLAP) antagonist, ALR-6, against a range of industry-standard FLAP inhibitors. The following sections detail the inhibitory activities, experimental methodologies, and relevant signaling pathways to offer a comprehensive resource for evaluating these compounds in the context of inflammatory disease research and drug development.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound and other benchmark FLAP inhibitors is summarized below. Potency is primarily expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. Lower IC50 values are indicative of higher potency.
| Compound Name | Assay Type | Cell/System | IC50 (nM) | Reference(s) |
| This compound | 5-LOX Product Formation | Pro-inflammatory M1-MDM | >80% inhibition | [1][2][3][4] |
| MK-886 | FLAP Binding | Not Specified | 30 | |
| Quiflapon (MK-0591) | FLAP Binding | Not Specified | 1.6 | |
| AZD5718 | LTB4 Production | Human Whole Blood | 39 | [5] |
| BI 665915 | FLAP Binding | Not Specified | 1.7 | |
| ABT-080 | LTB4 Formation | Ionophore-stimulated cells | 20 | |
| Fiboflapon (GSK2190915) | FLAP Binding | Not Specified | 2.6 |
Note: A specific IC50 value for this compound is not publicly available in the reviewed literature. However, it has been demonstrated to potently inhibit the formation of 5-lipoxygenase (5-LOX) products by over 80% in pro-inflammatory M1-macrophage-derived macrophages (M1-MDM).[1][2][3][4]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures used for benchmarking, the following diagrams are provided.
Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of FLAP antagonists.
Caption: Workflow for key in vitro and ex vivo assays for evaluating FLAP inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
FLAP Radioligand Binding Assay
This in vitro assay directly measures the binding affinity of a test compound to the FLAP protein.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled FLAP inhibitor (IC50).
Methodology:
-
Membrane Preparation:
-
Membranes are prepared from cells that endogenously express FLAP, such as human neutrophils, or from cell lines that have been engineered to overexpress the protein.
-
Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in a suitable buffer.
-
-
Radioligand Binding:
-
The prepared membranes are incubated with a specific concentration of a radiolabeled FLAP inhibitor (e.g., [3H]MK-886 or [3H]MK-591) and varying concentrations of the test compound.
-
The incubation is carried out at a controlled temperature and for a sufficient duration to reach binding equilibrium.
-
-
Separation of Bound and Unbound Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters. The membranes with the bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
-
Detection:
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled FLAP inhibitor) from the total binding.
-
The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Human Whole Blood Leukotriene B4 (LTB4) Assay
This ex vivo assay is considered more physiologically relevant as it measures the functional inhibition of the leukotriene biosynthesis pathway in a complex biological matrix.
Objective: To evaluate the potency of a FLAP inhibitor in inhibiting the production of LTB4 in human whole blood.
Methodology:
-
Blood Collection:
-
Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
-
Incubation with Inhibitor:
-
Aliquots of the whole blood are pre-incubated with the test compound at various concentrations for a specified period to allow for cell penetration and target engagement.
-
-
Stimulation of Leukotriene Synthesis:
-
The blood samples are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway and induce the synthesis of leukotrienes.
-
-
Measurement of LTB4 Production:
-
The reaction is stopped, and the plasma is separated by centrifugation.
-
The concentration of LTB4 in the plasma is quantified using a validated method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
The IC50 value is determined as the concentration of the inhibitor that reduces the stimulated LTB4 production by 50% compared to the vehicle control.
-
References
Safety Operating Guide
General Laboratory Chemical Disposal Procedures
It appears that "ALR-6" can refer to several different substances. To provide you with accurate disposal procedures, please clarify which of the following you are referring to:
-
Aluminum Chloride Hexahydrate (AlCl₃·6H₂O): A chemical compound used in various industrial and laboratory applications.
-
Allura Red AC (also known as FD&C Red 40): A red azo dye used in food, drinks, and cosmetics.[1]
-
A different substance: If "this compound" refers to another chemical, please provide its full name or, if possible, its CAS (Chemical Abstracts Service) number for precise identification.
Once you specify the chemical, I can provide the detailed safety and disposal information you requested. The following is a generalized procedure for the disposal of laboratory chemicals, which should be adapted to the specific hazards of the substance .
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[2] Adherence to established protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of any chemical, it is imperative to handle the substance with the appropriate Personal Protective Equipment (PPE) as outlined in its Safety Data Sheet (SDS). If an SDS is not available, the substance should be treated as potentially hazardous.[2]
Key Handling Procedures:
-
Engineering Controls: To minimize inhalation exposure, always work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Always wash your hands thoroughly after handling any chemical substance.[2]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Non-essential personnel should be evacuated from the immediate area, and the space should be well-ventilated.[4]
-
Containment: Prevent the further spread of the material. For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb the substance with an inert material such as sand, vermiculite, or a chemical absorbent.[4]
-
Collection: Collect the spilled material and any absorbent used into a suitable, clearly labeled container for disposal.[4]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and water.[4]
-
Disposal: Dispose of all collected waste and cleaning materials as hazardous waste.[4]
Step-by-Step Disposal Protocol
The disposal of any chemical waste must be in strict compliance with all federal, state, and local environmental regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect in a separate, compatible, and sealed hazardous waste container.[2]
-
Labeling: The container label must clearly state "Hazardous Waste" and identify the contents, including the chemical name and any solvents used.[2]
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[2]
-
-
Institutional Waste Pickup:
Quantitative Data Summary
A quantitative data summary will be provided once the specific "this compound" substance is identified. This table will include relevant physical and chemical properties, toxicity data, and exposure limits.
Experimental Protocols
Detailed experimental protocols related to the safe handling and disposal of the specified "this compound" will be provided upon clarification.
Disposal Workflow Diagram
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
Caption: A flowchart outlining the key steps for the safe disposal of laboratory chemical waste.
References
Essential Safety and Handling Guide for the Kinase Inhibitor ALR-6
Disclaimer: The following guide pertains to a hypothetical cytotoxic and mutagenic compound, "ALR-6," a potent kinase inhibitor. The information provided is a compilation of best practices for handling hazardous chemical agents in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling and adhere to their institution's safety protocols.
This document provides critical safety and logistical information for laboratory professionals engaged in drug development and research. It outlines the necessary personal protective equipment (PPE), detailed protocols for handling and disposal, and experimental workflows relevant to the study of kinase inhibitors.
Personal Protective Equipment (PPE)
Due to its cytotoxic and suspected mutagenic properties, stringent PPE is mandatory when handling this compound in its solid form or in solution.[1][2][3] The primary routes of exposure to mitigate are inhalation, skin contact, and accidental ingestion.[2]
Table 1: PPE Requirements for Handling this compound
| Task | Required PPE | Recommended Material/Standard |
| Handling Solid this compound (Weighing, Aliquoting) | Double Gloves, Disposable Gown, Eye Protection (Safety Goggles), Full Face Shield, Respirator (N95 or higher) | Nitrile gloves (ensure compatibility with any solvents used), fluid-resistant gown, ANSI Z87.1 rated eye protection.[4] |
| Handling this compound Solutions (Cell Culture, Assays) | Double Gloves, Disposable Gown, Eye Protection (Safety Goggles) | Nitrile gloves, fluid-resistant gown, ANSI Z87.1 rated eye protection.[4] |
| Cleaning & Decontamination | Double Gloves (Heavy-duty), Disposable Gown, Eye Protection (Safety Goggles), Face Shield | Thicker gauge nitrile or neoprene gloves, fluid-resistant gown, ANSI Z87.1 rated eye protection. |
| Waste Disposal | Double Gloves, Disposable Gown, Eye Protection (Safety Goggles) | Nitrile gloves, fluid-resistant gown, ANSI Z87.1 rated eye protection. |
Note: All PPE should be donned before entering the designated handling area and removed before exiting. Dispose of all single-use PPE as hazardous waste.
Operational Plan: Handling and Experimental Protocols
All work with solid this compound and concentrated solutions should be performed in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure, to minimize exposure risk.[5]
2.1. Protocol for Preparation of this compound Stock Solution
-
Preparation: Assemble all necessary equipment (analytical balance, weigh paper, spatulas, microcentrifuge tubes, solvent, vortex mixer) inside the chemical fume hood.
-
Weighing: Tare the analytical balance with a piece of weigh paper. Carefully weigh the desired amount of solid this compound.
-
Solubilization: Transfer the weighed this compound to an appropriate sterile microcentrifuge tube. Add the specified volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and your initials. Store at the recommended temperature (e.g., -20°C or -80°C).
-
Decontamination: Decontaminate all surfaces and equipment used with an appropriate inactivating agent or a standard laboratory disinfectant. Dispose of all contaminated disposables as hazardous waste.
2.2. Experimental Workflow: Cellular Assay for Kinase Inhibition
The following workflow outlines a typical experiment to assess the efficacy of this compound in a cell-based assay.
Caption: Workflow for determining the cellular potency of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[6][7][8] All waste generated from handling this compound is considered hazardous chemical waste.[9]
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Concentrated Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health & Safety (EHS) department. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemically contaminated sharps. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, lined hazardous waste container. |
| Contaminated PPE | Collect in a designated, lined hazardous waste container. |
Waste Management Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
Hypothetical Signaling Pathway of this compound
As a kinase inhibitor, this compound is designed to interfere with specific signaling pathways that are often dysregulated in diseases like cancer. The diagram below illustrates a hypothetical pathway where this compound inhibits a key kinase, thereby blocking downstream pro-growth signals.
Caption: Hypothetical signaling pathway inhibited by this compound.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of potent compounds like this compound in the laboratory.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
